molecular formula C7H5Cl2NO2 B3034806 3,5-Dichloropyridine-4-acetic acid CAS No. 227781-56-8

3,5-Dichloropyridine-4-acetic acid

Katalognummer: B3034806
CAS-Nummer: 227781-56-8
Molekulargewicht: 206.02 g/mol
InChI-Schlüssel: ZDLRXCFRCJBYJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloropyridine-4-acetic acid is a useful research compound. Its molecular formula is C7H5Cl2NO2 and its molecular weight is 206.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(3,5-dichloropyridin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-5-2-10-3-6(9)4(5)1-7(11)12/h2-3H,1H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLRXCFRCJBYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,5-Dichloropyridine-4-acetic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 227781-56-8

This technical guide provides an in-depth overview of 3,5-Dichloropyridine-4-acetic acid, a halogenated pyridine (B92270) derivative of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical properties, a plausible synthetic route with a detailed experimental protocol, and explores its potential biological relevance based on the activity of structurally similar compounds.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key identifying information and physical properties are summarized in the table below.

PropertyValue
CAS Number 227781-56-8
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.02 g/mol
InChI Key ZDLRXCFRCJBYJF-UHFFFAOYSA-N[]
SMILES C1=C(C(=C(C=N1)Cl)CC(=O)O)Cl[]

Synthesis

Proposed Synthetic Pathway

SynthesisWorkflow cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis A 3,5-Dichloro-4-(chloromethyl)pyridine (B1647062) B 2-(3,5-dichloropyridin-4-yl)acetonitrile A->B  NaCN, DMSO   C 2-(3,5-dichloropyridin-4-yl)acetonitrile D This compound C->D  H₂SO₄ (aq), Reflux  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

The following is a detailed, generalized experimental protocol for the proposed synthesis of this compound. This protocol is adapted from the synthesis of the analogous 2-(2,6-dichloropyridin-4-yl)acetic acid and should be performed with appropriate safety precautions in a well-ventilated fume hood.[2]

Step 1: Synthesis of 2-(3,5-dichloropyridin-4-yl)acetonitrile

  • In a round-bottom flask, dissolve one equivalent of 3,5-dichloro-4-(chloromethyl)pyridine in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Add 1.2 equivalents of sodium cyanide (NaCN) portion-wise to the solution at room temperature, with stirring.

  • Heat the reaction mixture to 60-70°C and continue stirring for 2-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3,5-dichloropyridin-4-yl)acetonitrile, which can be purified by column chromatography.

Step 2: Hydrolysis to this compound

  • In a round-bottom flask, add one equivalent of 2-(3,5-dichloropyridin-4-yl)acetonitrile to a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux (approximately 100-110°C) and stir for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture in an ice bath and carefully neutralize it with a 10% aqueous solution of sodium hydroxide (B78521) (NaOH) to a pH of approximately 3-4.

  • Extract the aqueous solution three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The final product can be further purified by recrystallization.

Potential Biological Activity and Signaling Pathway

While there is no specific data on the biological activity of this compound, studies on structurally related 3,5-dichloropyridine (B137275) derivatives have identified them as novel antagonists of the P2X7 receptor (P2X7R).[3] The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in inflammation and immune responses. Its activation by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel and, with prolonged stimulation, the formation of a larger pore, triggering downstream signaling events.

P2X7 Receptor Signaling Pathway

The antagonism of the P2X7 receptor by 3,5-dichloropyridine derivatives suggests that this compound could potentially modulate this signaling pathway. The diagram below illustrates the general mechanism of P2X7R activation and its downstream consequences.

P2X7R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_antagonist P2X7R P2X7 Receptor Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx induces Na_Influx Na⁺ Influx P2X7R->Na_Influx induces K_Efflux K⁺ Efflux P2X7R->K_Efflux induces Pore Large Pore Formation P2X7R->Pore prolonged stimulation ATP ATP ATP->P2X7R binds Inflammasome NLRP3 Inflammasome Activation K_Efflux->Inflammasome Pore->Inflammasome Apoptosis Apoptosis Pore->Apoptosis Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b IL-1β Release Caspase1->IL1b Antagonist 3,5-Dichloropyridine Derivative (Potential Antagonist) Antagonist->P2X7R blocks

Caption: Simplified signaling pathway of the P2X7 receptor and potential antagonism.

The structure-activity relationship studies on 3,5-dichloropyridine derivatives have highlighted the importance of the 3,5-dichloro substitution pattern for P2X7R antagonistic activity.[3] This suggests that this compound could be a valuable scaffold for the design of novel P2X7R antagonists, which are of interest for the treatment of inflammatory diseases.

Conclusion

This compound is a chemical intermediate with potential applications in medicinal chemistry. While detailed experimental data for this specific compound is limited, its structural similarity to known biologically active molecules, particularly P2X7 receptor antagonists, makes it a compound of interest for further investigation. The synthetic protocol outlined in this guide provides a practical approach for its preparation, enabling further research into its chemical and biological properties.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Dichloropyridine-4-acetic acid

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various active pharmaceutical ingredients. The document details its physicochemical properties, outlines potential synthetic and analytical methodologies, and explores its application in drug discovery, particularly in the development of novel therapeutics.

Physicochemical Properties

This compound is a pyridine (B92270) derivative containing two chlorine atoms and an acetic acid group. These features make it a valuable building block in medicinal chemistry. Its precise molecular weight can be a source of minor discrepancy in literature, often due to the use of average versus monoisotopic masses. A summary of its key quantitative data is presented below.

PropertyValueSource(s)
Molecular Formula C₇H₅Cl₂NO₂[Calculated]
Average Molecular Weight 206.02 g/mol [Calculated]
Monoisotopic Molecular Weight 204.9748 g/mol [Calculated]
Reported Molecular Weight 204.97 g/mol [1]
Reported Molecular Weight 206.02 g/mol

Synthetic Protocols

Proposed Synthetic Pathway: Hydrolysis of a Nitrile Precursor

A feasible synthetic route starts from 3,5-dichloropyridine (B137275), which can be synthesized from precursors like 2,3,4,5,6-pentachloropyridine. The pyridine is then functionalized at the 4-position with a cyanomethyl group, followed by hydrolysis to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Cyanomethylation of 3,5-Dichloropyridine

  • To a solution of 3,5-dichloropyridine (1 eq.) in anhydrous THF under an inert atmosphere (e.g., Argon), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) at -78 °C to facilitate deprotonation at the 4-position.

  • After stirring for 1-2 hours at -78 °C, add bromoacetonitrile (B46782) (1.2 eq.) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, 2-(3,5-dichloropyridin-4-yl)acetonitrile, by column chromatography on silica (B1680970) gel.

Step 2: Hydrolysis of 2-(3,5-dichloropyridin-4-yl)acetonitrile

  • Dissolve the purified nitrile from Step 1 in a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

  • Heat the mixture at reflux (approximately 100-110 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH of the aqueous solution to approximately 3-4 with a saturated sodium hydroxide (B78521) solution, which should precipitate the carboxylic acid.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.

G Figure 1: Proposed Synthesis Workflow cluster_0 Step 1: Cyanomethylation cluster_1 Step 2: Hydrolysis A 3,5-Dichloropyridine B Deprotonation with LDA at -78°C A->B C Addition of Bromoacetonitrile B->C D Work-up and Purification C->D E 2-(3,5-dichloropyridin-4-yl)acetonitrile D->E F Acid Hydrolysis (H₂SO₄, H₂O, Reflux) E->F G Precipitation and Filtration F->G H This compound G->H

Figure 1: Proposed Synthesis Workflow

Analytical Protocols

The purity and identity of synthesized this compound can be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing purity, while spectroscopic methods like NMR and Mass Spectrometry are essential for structural confirmation.

Experimental Protocol: HPLC Analysis

An analytical method for the related compound 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid has been described and can be adapted.[2]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid for Mass-Spec compatibility.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) or by Mass Spectrometry (MS).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like methanol.

G Figure 2: Analytical Workflow A Sample Preparation (Dissolve in Methanol) B HPLC Injection A->B C Reverse-Phase C18 Separation B->C D UV/Vis or MS Detection C->D E Data Analysis (Purity and Identity) D->E

Figure 2: Analytical Workflow

Applications in Drug Development and Biological Activity

This compound is primarily utilized as a drug intermediate in the synthesis of more complex, biologically active molecules.[3] The pyridine scaffold is a common feature in many approved drugs, and halogenated derivatives are of particular interest in medicinal chemistry for their ability to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Derivatives of dichloropyridines have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Some diarylpyridine derivatives have shown potent activity as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

  • Antimicrobial Agents: The pyridine nucleus is present in various antibacterial and antifungal compounds.

  • Anti-inflammatory Drugs: Certain pyridine derivatives exhibit anti-inflammatory properties.

Mechanism of Action: Tubulin Polymerization Inhibition

A significant area of research for pyridine derivatives is in the development of anticancer agents that target the microtubule cytoskeleton. Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial for cell division. Compounds that interfere with microtubule dynamics can halt mitosis and induce apoptosis in rapidly dividing cancer cells. Certain diarylpyridine derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing its polymerization and disrupting the formation of the mitotic spindle.

G Figure 3: Tubulin Inhibition Pathway cluster_0 Cellular Process cluster_1 Inhibitory Action A α/β-Tubulin Dimers B Microtubule Polymerization A->B C Mitotic Spindle Formation B->C G Disruption of Microtubule Dynamics D Cell Division (Mitosis) C->D H G2/M Phase Cell Cycle Arrest C->H Leads to E Dichloropyridine Derivative (e.g., Diarylpyridine) F Binding to Colchicine Site on β-Tubulin E->F F->B Inhibits I Apoptosis H->I

Figure 3: Tubulin Inhibition Pathway

References

An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloropyridine-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3,5-Dichloropyridine-4-acetic acid (CAS No: 227781-56-8), a halogenated pyridine (B92270) derivative of interest in synthetic and medicinal chemistry. This document consolidates available data on its physicochemical properties, spectral characteristics, and potential synthesis and purification methodologies. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide draws upon established knowledge of related chemical structures to provide a robust predictive profile and procedural framework for researchers.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.02 g/mol .[] Due to the presence of the carboxylic acid group, it is expected to be a weak acid.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3,5-Dichloropyridine (B137275) (Precursor)3,5-Dichloropyridine-4-carboxylic acid (Related Compound)
CAS Number 227781-56-8[]2457-47-813958-93-5
Molecular Formula C₇H₅Cl₂NO₂[]C₅H₃Cl₂NC₆H₃Cl₂NO₂
Molecular Weight 206.02 g/mol []147.99 g/mol 192.00 g/mol
Melting Point Data not available65-67 °C230 °C
Boiling Point Data not availableData not availableData not available
Solubility Predicted to be slightly soluble in water and soluble in organic solvents like chloroform (B151607) and ethyl acetate (B1210297).[2]Soluble in chloroform and ethyl acetate.[2]Data not available
Appearance Predicted to be a solid.White to off-white solid.Data not available

InChI and SMILES:

  • InChI: InChI=1S/C7H5Cl2NO2/c8-5-2-10-3-6(9)4(5)1-7(11)12/h2-3H,1H2,(H,11,12)[]

  • SMILES: C1=C(C(=C(C=N1)Cl)CC(=O)O)Cl[]

Synthesis and Purification

Proposed Synthesis Workflow

SynthesisWorkflow start Start Materials: 3,5-Dichloropyridine 2-Bromoacetic Acid Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetonitrile) reaction N-Alkylation Reaction start->reaction workup Aqueous Work-up (Acidification and Extraction) reaction->workup purification Purification workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 3,5-Dichloropyridine (Precursor)

A detailed protocol for the synthesis of the precursor, 3,5-dichloropyridine, has been described. This procedure involves the reduction of a polychlorinated pyridine.

Materials:

  • 2,3,4,5,6-Pentachloropyridine

  • Zinc metal

  • Acetic acid

  • Water

  • 1,4-Dioxane (optional)

  • Hydrochloric acid (concentrated)

  • Dichloromethane

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser and overhead stirrer, add water and acetic acid.

  • Add finely ground 2,3,4,5,6-pentachloropyridine, 3,5-dichloropyridine (to lower the melting point of the starting material), and zinc metal.

  • Heat the mixture to 81-82 °C with vigorous stirring for approximately 30 hours.

  • After the reaction is complete (monitored by a suitable chromatographic technique), add water and concentrated hydrochloric acid.

  • Set up the apparatus for steam distillation and collect the distillate.

  • Extract the distillate with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield 3,5-dichloropyridine as a white solid.

Proposed Protocol for N-Alkylation to this compound

This proposed protocol is based on general methods for the N-alkylation of pyridines.

Materials:

  • 3,5-Dichloropyridine

  • 2-Bromoacetic acid

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Hexane (B92381)

  • Hydrochloric acid (1 M)

  • Brine

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichloropyridine in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a slight molar excess of a base (e.g., NaH). Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2-bromoacetic acid in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Acidify the aqueous mixture to a pH of approximately 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude product can be purified by the following methods:

  • Recrystallization: Based on the properties of similar compounds, recrystallization from a solvent system such as ethanol/water or ethyl acetate/hexane is a viable purification method.

  • Column Chromatography: Silica gel column chromatography using a gradient of ethyl acetate in hexane could also be employed for purification.

Spectral Data and Characterization

No specific spectral data for this compound has been found in the surveyed literature. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectral Characteristics of this compound

TechniquePredicted Key Signals
¹H NMR - A singlet for the two equivalent protons on the pyridine ring. - A singlet for the methylene (B1212753) (-CH₂-) protons. - A broad singlet for the carboxylic acid proton (-COOH).
¹³C NMR - Signals for the two equivalent chlorinated carbons on the pyridine ring. - A signal for the two equivalent non-chlorinated carbons on the pyridine ring. - A signal for the methylene carbon. - A signal for the carbonyl carbon of the carboxylic acid.
Mass Spec (EI) - A molecular ion peak (M⁺). - Fragmentation peaks corresponding to the loss of the carboxylic acid group (-COOH) and chlorine atoms (-Cl).
Infrared (IR) - A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹). - A sharp C=O stretching band for the carboxylic acid (around 1700 cm⁻¹). - C-N and C-Cl stretching bands characteristic of the dichloropyridine ring.

Analytical Workflow

AnalyticalWorkflow sample Purified This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (e.g., ESI, EI) sample->ms ir Infrared Spectroscopy sample->ir structure Structural Confirmation nmr->structure ms->structure ir->structure

Caption: Standard analytical workflow for the structural characterization of the synthesized compound.

Biological Activity and Signaling Pathways

There is currently no direct evidence in the scientific literature detailing the biological activity or the involvement of this compound in any specific signaling pathways. However, the broader class of substituted pyridine derivatives is known to exhibit a wide range of biological activities.

Derivatives of 4-amino-3,5-dichloropyridine (B195902) have been investigated for their potential antimicrobial and anti-cancer properties.[3] Furthermore, pyridinium (B92312) salts, which share the quaternized nitrogen feature with the protonated form of the target molecule, have demonstrated antimicrobial activity.[4][5] This suggests that this compound could be a candidate for biological screening in these areas.

Potential Research Directions

Given the lack of specific data, future research on this compound could focus on:

  • Synthesis and Characterization: The primary step would be to synthesize and fully characterize the compound to confirm its structure and purity.

  • Antimicrobial Screening: The compound could be screened against a panel of bacteria and fungi to assess any potential antimicrobial activity.

  • Anticancer Screening: Evaluation against various cancer cell lines would be a logical step to explore its potential as an anticancer agent.

  • Enzyme Inhibition Assays: Depending on structural similarities to known inhibitors, assays against specific enzymes could be conducted.

BiologicalScreening compound This compound antimicrobial Antimicrobial Assays (Bacteria, Fungi) compound->antimicrobial anticancer Anticancer Assays (Cell Viability, Apoptosis) compound->anticancer enzyme Enzyme Inhibition Assays compound->enzyme activity Biological Activity Profile antimicrobial->activity anticancer->activity enzyme->activity

Caption: A logical workflow for the initial biological evaluation of this compound.

Conclusion

This compound is a chemical entity with potential for further investigation, particularly within the realms of synthetic and medicinal chemistry. This technical guide has provided a comprehensive summary of its known properties and offers predictive insights and methodological guidance where specific data is absent. The provided synthetic and analytical workflows serve as a foundational framework for researchers aiming to work with this compound. Future studies are warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its potential biological activities.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dichloropyridine-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Proposed Synthesis Pathway

The most direct and feasible synthetic route to 3,5-Dichloropyridine-4-acetic acid commences with the selective deprotonation (lithiation) of 3,5-dichloropyridine (B137275) at the 4-position, followed by quenching the resulting organolithium intermediate with a suitable electrophile to introduce the acetic acid moiety. A two-step sequence is proposed:

  • Directed Ortho-Metallation: Formation of 3,5-dichloro-4-pyridyllithium from 3,5-dichloropyridine.

  • Electrophilic Quench and Hydrolysis: Reaction of the lithiated intermediate with an appropriate two-carbon electrophile, such as ethyl chloroacetate (B1199739), followed by hydrolysis to yield the target carboxylic acid.

Synthesis_Pathway start 3,5-Dichloropyridine intermediate 3,5-Dichloro-4-pyridyllithium start->intermediate 1. LTMP or LDA, THF, -78 °C ester Ethyl 3,5-dichloropyridine-4-acetate intermediate->ester 2. ClCOOEt, THF, -78 °C product This compound ester->product 3. H3O+ / NaOH, H2O

Caption: Proposed synthesis of this compound.

II. Experimental Protocols (Hypothetical)

The following experimental protocols are based on general procedures for similar chemical transformations and should be optimized for this specific synthesis.

Step 1: Synthesis of 3,5-Dichloro-4-pyridyllithium

Principle: Directed ortho-metallation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. In this case, a strong, non-nucleophilic lithium amide base, such as lithium tetramethylpiperidide (LTMP) or lithium diisopropylamide (LDA), is used to deprotonate 3,5-dichloropyridine at the C-4 position, which is the most acidic position due to the inductive effects of the two chlorine atoms.

Methodology:

  • A solution of 2,2,6,6-tetramethylpiperidine (B32323) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

  • n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred for 30 minutes at -78 °C to generate LTMP in situ.

  • A solution of 3,5-dichloropyridine (1.0 equivalent) in anhydrous THF is then added slowly to the LTMP solution, maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of 3,5-dichloro-4-pyridyllithium. The progress of the reaction can be monitored by quenching aliquots with D₂O and analyzing by ¹H NMR for deuterium (B1214612) incorporation at the 4-position.

Step 2: Synthesis of Ethyl 3,5-dichloropyridine-4-acetate

Principle: The highly nucleophilic 3,5-dichloro-4-pyridyllithium intermediate can react with a variety of electrophiles. Ethyl chloroacetate serves as a two-carbon electrophile to introduce the ethyl acetate (B1210297) moiety at the 4-position.

Methodology:

  • To the freshly prepared solution of 3,5-dichloro-4-pyridyllithium at -78 °C, a solution of ethyl chloroacetate (1.2 equivalents) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at -78 °C for an additional 2-3 hours and then allowed to warm slowly to room temperature overnight.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford ethyl 3,5-dichloropyridine-4-acetate.

Step 3: Hydrolysis to this compound

Principle: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Methodology (Basic Hydrolysis):

  • Ethyl 3,5-dichloropyridine-4-acetate is dissolved in a mixture of ethanol (B145695) and water.

  • An excess of sodium hydroxide (B78521) (2-3 equivalents) is added, and the mixture is heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is acidified to a pH of approximately 3-4 with dilute hydrochloric acid, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

III. Quantitative Data (Anticipated)

The following table summarizes the anticipated yields for each step of the synthesis. These are estimates based on similar reactions reported in the literature and would require experimental validation.

StepProductStarting MaterialReagentsSolventTemperature (°C)Time (h)Anticipated Yield (%)
1 & 2Ethyl 3,5-dichloropyridine-4-acetate3,5-Dichloropyridine1. LTMP/LDA2. Ethyl chloroacetateTHF-78 to RT12-1660-75
3This compoundEthyl 3,5-dichloropyridine-4-acetateNaOH, H₂O/EtOHH₂O/EtOHReflux2-485-95
Overall This compound 3,5-Dichloropyridine 51-71

IV. Alternative Synthetic Approaches

While the directed metallation route is the most plausible, other synthetic strategies could be considered, although they may be longer or less efficient.

A. From 3,5-dichloro-4-methylpyridine

This route would involve the synthesis of 3,5-dichloro-4-methylpyridine, followed by conversion of the methyl group to an acetic acid group.

Alternative_Pathway start 3,5-dichloro-4-methylpyridine intermediate1 3,5-dichloro-4-(bromomethyl)pyridine start->intermediate1 NBS, AIBN, CCl4, Δ intermediate2 3,5-dichloropyridine-4-acetonitrile intermediate1->intermediate2 NaCN, DMSO product This compound intermediate2->product H3O+, Δ Aldehyde_Pathway start 3,5-dichloropyridine-4-carbaldehyde intermediate Ethyl 2-(3,5-dichloropyridin-4-yl)acrylate start->intermediate Wittig or Horner-Wadsworth-Emmons Reaction product This compound intermediate->product Reduction and Hydrolysis

An In-depth Technical Guide to the Synthesis of 3,5-Dichloropyridine-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 3,5-Dichloropyridine-4-acetic acid, a valuable intermediate in the synthesis of various active compounds.[1] This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathways Overview

The synthesis of this compound is typically approached as a multi-step process. The primary strategy involves the initial synthesis of the precursor, 3,5-dichloropyridine (B137275), followed by the introduction of an acetic acid moiety at the 4-position of the pyridine (B92270) ring.

A plausible and commonly employed method for the introduction of the acetic acid group is through a nitrile intermediate. This involves the cyanation of a suitable 4-substituted 3,5-dichloropyridine, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid.

I. Synthesis of the Precursor: 3,5-Dichloropyridine

Several methods have been reported for the synthesis of 3,5-dichloropyridine, with the choice of starting material often dictating the synthetic route.

Route 1: From Pentachloropyridine (B147404)

One established method involves the reductive dechlorination of 2,3,4,5,6-pentachloropyridine.

Experimental Protocol:

To a round-bottomed flask equipped with a reflux condenser, temperature probe, and overhead stirrer, water (45 ml), acetic acid (6 ml), finely ground 2,3,4,5,6-pentachloropyridine (10 g), 3,5-dichloropyridine (4.0 g), and zinc metal (20 g) are added. The mixture is then heated to 81-82°C with good agitation for a total of 30 hours. During the reaction, small amounts of sublimed 3,5-dichloropyridine on the cooler parts of the flask should be gently warmed to melt back into the reaction mixture.[2][3]

Quantitative Data:

ParameterValueReference
Yield44.6% (based on gas chromatography)[3]
Reaction Time30 hours[2][3]
Reaction Temperature81-82°C[2][3]
Route 2: From 2,3,5-Trichloropyridine (B95902)

An alternative synthesis of 3,5-dichloropyridine starts from 2,3,5-trichloropyridine.

Experimental Protocol:

2,3,5-Trichloropyridine can be synthesized by reacting acrylonitrile (B1666552) with anhydrous chloral (B1216628) in the presence of copper (I) chloride in acetonitrile (B52724) at a temperature range of 100-200°C. The resulting 2,3,5-trichloropyridine is then reacted with zinc metal in the presence of an acidic compound at a temperature between 50-120°C to yield 3,5-dichloropyridine.[2] For instance, to a crude reaction mass containing 2,3,5-trichloropyridine, water (15 ml), zinc metal powder (2.0 g), and acetic acid are added. The mixture is heated to 65°C. After approximately 2.5 hours, an additional 0.5 g of zinc metal is added, and heating is continued for another 3 hours.[3][4]

Quantitative Data:

ParameterValueReference
Yield (from pentachloropyridine via trichloropyridine intermediate)60.8% (based on gas chromatography)[3]
Reaction Temperature (Dechlorination)65°C[3][4]

II. Synthesis of this compound

The introduction of the acetic acid moiety at the 4-position of the 3,5-dichloropyridine ring is a key transformation. A proposed synthetic pathway for this is outlined below.

Synthesis_Pathway A 3,5-Dichloropyridine B 3,5-Dichloro-4-halopyridine A->B Halogenation C 3,5-Dichloro-4-(cyanomethyl)pyridine B->C Cyanation (e.g., NaCN or KCN) D This compound C->D Hydrolysis (Acid or Base catalyzed)

Caption: Proposed synthetic pathway for this compound.

Step 1: Cyanation of a 4-Substituted 3,5-Dichloropyridine (Hypothetical Protocol)

While a specific protocol for the 4-cyanation of 3,5-dichloropyridine was not found in the searched literature, a general approach can be proposed based on standard organic synthesis methods. This would first require the introduction of a suitable leaving group, such as a halogen, at the 4-position.

Hypothetical Experimental Protocol:

A 4-halo-3,5-dichloropyridine would be reacted with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF. The reaction would likely require elevated temperatures to proceed.

Step 2: Hydrolysis of 3,5-Dichloro-4-(cyanomethyl)pyridine

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis:

The nitrile is heated under reflux with a dilute strong acid, such as hydrochloric acid.[5][6] This process typically proceeds through an amide intermediate.

Base-Catalyzed Hydrolysis:

The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This initially forms the carboxylate salt, which is then protonated by the addition of a strong acid to yield the final carboxylic acid.[5]

General Experimental Workflow for Nitrile Hydrolysis:

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 3,5-Dichloro-4-(cyanomethyl)pyridine + Acid/Base Solution B Reflux A->B C Cooling & Neutralization/ Acidification B->C D Extraction with Organic Solvent C->D E Drying of Organic Layer D->E F Solvent Evaporation E->F G Recrystallization or Chromatography F->G

References

A Comprehensive Technical Guide to 2-(3,5-dichloropyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2-(3,5-dichloropyridin-4-yl)acetic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document covers its chemical identity, synthesis, physicochemical properties, and potential biological activities, presenting data in a structured format with detailed experimental protocols and visual diagrams to facilitate understanding and further research.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the common name 3,5-Dichloropyridine-4-acetic acid is 2-(3,5-dichloropyridin-4-yl)acetic acid [].

Table 1: Physicochemical Properties of 2-(3,5-dichloropyridin-4-yl)acetic acid and Related Compounds

PropertyValueSource
IUPAC Name 2-(3,5-dichloropyridin-4-yl)acetic acid[]
CAS Number 227781-56-8[][2]
Molecular Formula C7H5Cl2NO2[][2]
Molecular Weight 206.02 g/mol []
Purity 95%[2]
InChI Key ZDLRXCFRCJBYJF-UHFFFAOYSA-N[]
SMILES C1=C(C(=C(C=N1)Cl)CC(=O)O)Cl[]
Related Compound 3,5-Dichloropyridine (B137275)
CAS Number 2457-47-8
Molecular Formula C5H3Cl2N
Molecular Weight 147.99 g/mol
Melting Point 65-67 °C
Related Compound 3,5-Dichloropyridine-4-carboxylic acid
CAS Number 13958-93-5
Molecular Formula C6H3Cl2NO2
Molecular Weight 192.00 g/mol
Melting Point 230 °C (decomposed)

Synthesis of 2-(3,5-dichloropyridin-4-yl)acetic acid

Stage 1: Preparation of 3,5-Dichloropyridine

A potential method for the synthesis of 3,5-dichloropyridine involves the reduction of a more chlorinated pyridine (B92270), such as 2,3,4,5,6-pentachloropyridine[4].

Experimental Protocol:

  • To a round-bottomed flask equipped with a reflux condenser, temperature probe, and overhead stirrer, add water (45 ml), acetic acid (6 ml), and finely ground 2,3,4,5,6-pentachloropyridine (10 g)[4].

  • Initiate agitation and add 3,5-dichloropyridine (4.0 g) followed by zinc metal (20 g)[4].

  • Heat the mixture to 81-82°C and maintain for approximately 30 hours, or until chromatographic analysis indicates the consumption of the starting material[4].

  • After cooling, add water (10 ml) and concentrated hydrochloric acid (10 ml), followed by an additional 20 ml of water[4].

  • Set up the apparatus for steam distillation and collect the distillate at a still head temperature of 98-100°C[4].

  • Extract the total distillate with dichloromethane (B109758) (2 x 50 ml). Combine the organic extracts, dry over sodium sulfate, and evaporate the solvent under reduced pressure to yield 3,5-dichloropyridine as a white, low-melting-point solid[4].

Stage 2: Synthesis of 2-(3,5-dichloropyridin-4-yl)acetic acid

This stage would likely proceed through a cyanomethylation reaction followed by hydrolysis, a common strategy for the synthesis of aryl- and heteroarylacetic acids[3].

Experimental Protocol:

  • Cyanomethylation: A suitable 4-substituted-3,5-dichloropyridine (e.g., 4-chloro or 4-bromo) would be reacted with a cyanide source, such as sodium cyanide, in a polar aprotic solvent like DMSO. The reaction would likely require elevated temperatures to proceed.

  • Hydrolysis: The resulting 2-(3,5-dichloropyridin-4-yl)acetonitrile intermediate would then be subjected to acid- or base-catalyzed hydrolysis. For acid-catalyzed hydrolysis, the nitrile would be dissolved in a mixture of a mineral acid (e.g., concentrated hydrochloric acid) and an alcohol (e.g., ethanol) and heated to reflux for several hours[3][5]. The reaction progress can be monitored by the disappearance of the nitrile peak in the IR spectrum or by LC-MS[3].

G cluster_stage1 Stage 1: Preparation of 3,5-Dichloropyridine cluster_stage2 Stage 2: Synthesis of Acetic Acid Derivative A 2,3,4,5,6-Pentachloropyridine B Reaction with Zinc metal and Acetic Acid A->B Reduction C 3,5-Dichloropyridine B->C D 4-Substituted-3,5-dichloropyridine C->D Intermediate for Stage 2 E Cyanomethylation D->E Nucleophilic Substitution F 2-(3,5-dichloropyridin-4-yl)acetonitrile E->F G Acid or Base-catalyzed Hydrolysis F->G H 2-(3,5-dichloropyridin-4-yl)acetic acid G->H

A proposed synthetic workflow for 2-(3,5-dichloropyridin-4-yl)acetic acid.

Potential Biological and Therapeutic Applications

While specific bioactivity data for 2-(3,5-dichloropyridin-4-yl)acetic acid is not extensively documented in publicly available literature, the structural motif is present in molecules with noted biological effects. A thioether analog, 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid, has been identified as a compound of interest in medicinal chemistry with potential anti-inflammatory and anticancer properties[6]. The dichloropyridine scaffold is thought to be a key contributor to these biological effects[6].

The acetic acid moiety itself has a long history of use as an antimicrobial agent. Studies have shown that acetic acid, even at low concentrations, exhibits a broad spectrum of bactericidal activity, particularly against problematic Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii[7]. In some lactic acid bacteria, acetic acid can act as a signaling molecule to induce the synthesis of bacteriocins, which are antimicrobial peptides[8].

Given these precedents, it is plausible that 2-(3,5-dichloropyridin-4-yl)acetic acid could be investigated for similar biological activities.

G cluster_compound 2-(3,5-dichloropyridin-4-yl)acetic acid cluster_pathway Potential Cellular Effects Compound Test Compound Target Molecular Target (e.g., Enzyme, Receptor) Compound->Target Modulation Pathway Signaling Pathway (e.g., Inflammatory, Proliferation) Target->Pathway Response Cellular Response (e.g., Apoptosis, Reduced Inflammation) Pathway->Response

A conceptual diagram of a potential mechanism of action for a bioactive compound.

Analytical and Quality Control Methodologies

For the analysis and purification of pyridine carboxylic acid derivatives, High-Performance Liquid Chromatography (HPLC) is a suitable technique. A reverse-phase HPLC method can be employed for the separation and analysis of compounds like 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid[9].

Experimental Protocol: HPLC Analysis

  • Column: A Newcrom R1 HPLC column is suitable for this separation[9].

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid can be used. For Mass Spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid[9].

  • Detection: UV detection at an appropriate wavelength or mass spectrometry.

  • Application: This method is scalable and can be adapted for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies[9].

G Sample Crude Product Sample HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Separation Separation on Reverse-Phase Column HPLC->Separation Detection UV or MS Detector Separation->Detection Data Data Acquisition and Analysis Detection->Data Result Purity Assessment/ Quantification Data->Result

References

In-Depth Technical Guide: 3,5-Dichloropyridine-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyridine-4-acetic acid is a halogenated pyridine (B92270) derivative with the systematic IUPAC name 2-(3,5-dichloropyridin-4-yl)acetic acid.[] Its chemical structure, characterized by a pyridine ring substituted with two chlorine atoms and an acetic acid group, suggests its potential application in agrochemical and pharmaceutical research. The SMILES (Simplified Molecular Input Line Entry System) string for this compound is C1=C(C(=C(C=N1)Cl)CC(=O)O)Cl.[]

Pyridine-based compounds are integral to the development of various bioactive molecules. Specifically, pyridine carboxylic acids are a known class of herbicides that act as synthetic auxins, disrupting plant growth processes.[2][3][4][5][6] This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, a proposed synthesis protocol, and its likely mechanism of action as an auxinic herbicide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological and environmental systems.

PropertyValueReference
Molecular Formula C7H5Cl2NO2[]
Molecular Weight 206.02 g/mol []
SMILES String C1=C(C(=C(C=N1)Cl)CC(=O)O)Cl[]
IUPAC Name 2-(3,5-dichloropyridin-4-yl)acetic acid[]
CAS Number 227781-56-8[][7]

Synthesis and Purification

Proposed Experimental Protocol: Synthesis of this compound

Materials:

  • 3,5-dichloropyridine (B137275)

  • A suitable acetic acid synthon (e.g., a haloacetic acid ester followed by hydrolysis)

  • Appropriate solvents (e.g., a polar aprotic solvent like DMF or DMSO)

  • Base (e.g., sodium hydride or potassium carbonate)

  • Acid for workup (e.g., hydrochloric acid)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Alkylation: In a round-bottom flask under an inert atmosphere, dissolve 3,5-dichloropyridine in a suitable polar aprotic solvent. Add a strong base to deprotonate the pyridine ring or a suitable catalyst. Slowly add the acetic acid synthon (e.g., ethyl bromoacetate) to the reaction mixture.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction mixture with water. Acidify the aqueous layer with a suitable acid to protonate the carboxylic acid.

  • Extraction: Extract the product into an organic solvent like ethyl acetate (B1210297). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis (if an ester was used): If an ester of acetic acid was used, the resulting product will be an ester of this compound. This ester would then need to be hydrolyzed to the carboxylic acid using standard procedures, such as refluxing with an aqueous acid or base.

Purification Protocol: Acid-Base Extraction and Recrystallization

A common method for purifying carboxylic acids is through acid-base extraction followed by recrystallization.

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The acidic product will move to the aqueous layer as its sodium salt.

  • Back-Wash: Wash the combined aqueous layers with fresh ethyl acetate to remove any neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is acidic, causing the purified carboxylic acid to precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Drying: Dry the purified solid under vacuum.

  • Recrystallization: Further purification can be achieved by recrystallizing the solid from a suitable solvent system.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not available, expected NMR chemical shifts can be predicted based on the analysis of similar structures.

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR
Pyridine-H~8.5sSinglet for the two equivalent protons on the pyridine ring.
Methylene-H~3.8sSinglet for the two protons of the methylene (B1212753) group.
Carboxyl-H>10br sBroad singlet for the acidic proton, which may be exchangeable with D₂O.
¹³C NMR
C=O~175Carbonyl carbon of the carboxylic acid.
C-Cl~150Carbons on the pyridine ring attached to chlorine.
C-H (Pyridine)~125Carbons on the pyridine ring attached to hydrogen.
CH₂~40Methylene carbon.

Biological Activity and Mechanism of Action

Based on its structural similarity to other pyridine carboxylic acids, this compound is predicted to exhibit herbicidal activity as a synthetic auxin.[2][3][4][5][6]

Proposed Mechanism of Action: Auxinic Herbicide

Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal plant growth processes.[5] The proposed mechanism involves the following steps:

  • Binding to Auxin Receptors: The herbicide binds to auxin receptors, such as the F-box proteins of the TIR1/AFB family, which are components of the SCF E3 ubiquitin ligase complex.[2][3]

  • Degradation of Aux/IAA Repressors: This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[2][3]

  • Activation of Auxin-Responsive Genes: The degradation of Aux/IAA repressors allows for the activation of auxin response factors (ARFs), which in turn leads to the transcription of auxin-responsive genes.

  • Physiological Effects: The uncontrolled expression of these genes results in a cascade of physiological effects, including epinasty, cell elongation, and ultimately, plant death due to metabolic disruption.[6]

Mandatory Visualizations

Proposed Synthesis Workflow

G cluster_synthesis Synthesis cluster_purification Purification 3,5-Dichloropyridine 3,5-Dichloropyridine Alkylation Alkylation 3,5-Dichloropyridine->Alkylation Acetic Acid Synthon, Base, Solvent Workup Workup Alkylation->Workup Quench, Acidify Extraction Extraction Workup->Extraction Organic Solvent Crude Product Crude Product Extraction->Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Recrystallization Recrystallization Acid-Base Extraction->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound G This compound This compound Auxin Receptor (TIR1/AFB) Auxin Receptor (TIR1/AFB) This compound->Auxin Receptor (TIR1/AFB) Binds SCF Complex SCF Complex Auxin Receptor (TIR1/AFB)->SCF Complex Activates Ubiquitination & Degradation Ubiquitination & Degradation SCF Complex->Ubiquitination & Degradation Targets Aux/IAA Repressor Aux/IAA Repressor Aux/IAA Repressor->Ubiquitination & Degradation Auxin Response Factor (ARF) Auxin Response Factor (ARF) Ubiquitination & Degradation->Auxin Response Factor (ARF) Releases Auxin-Responsive Genes Auxin-Responsive Genes Auxin Response Factor (ARF)->Auxin-Responsive Genes Activates Transcription Uncontrolled Growth & Plant Death Uncontrolled Growth & Plant Death Auxin-Responsive Genes->Uncontrolled Growth & Plant Death Leads to

References

The Untapped Potential of Dichloropyridine Acetic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing literature reveals a significant gap in the biological activity data for 2-(2,6-dichloropyridin-4-yl)acetic acid, hindering a complete understanding of its therapeutic potential. While direct experimental evidence remains elusive, this technical guide aims to provide researchers, scientists, and drug development professionals with a thorough overview of the theoretical promise of this compound class, drawing insights from its thioether analog and other structurally related molecules. Preliminary information suggests potential applications in anti-inflammatory and anticancer research, warranting further investigation into this under-characterized chemical scaffold.[1]

The Thioether Analog: A Glimmer of Potential

While data on 2-(2,6-dichloropyridin-4-yl)acetic acid is scarce, its thioether analog, 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid, has emerged as a compound of interest in medicinal chemistry.[1] The introduction of a thioether linkage is believed to be a key contributor to its biological effects, potentially influencing the molecule's flexibility, metabolism, and electron distribution.[1]

Potential Therapeutic Areas:

  • Anti-inflammatory: The thioether analog is noted for its potential anti-inflammatory properties, hypothesized to involve the modulation of inflammatory pathways.[1]

  • Anticancer: There are indications that this compound may possess anticancer activity, though the specific cancer cell lines it may be effective against and its mechanism of action require further elucidation.[1]

The structural difference, with the thioether (-S-) linkage replacing a direct carbon-carbon bond, may alter the molecule's rotational freedom and metabolic profile, potentially leading to metabolites with different activities.[1]

Insights from Structurally Related Compounds

In the absence of direct data, examining the biological activities of structurally similar compounds can provide valuable insights into the potential of dichloropyridine acetic acids. Derivatives of dichlorophenylacetic acid and dichloroacetic acid have been investigated for various therapeutic applications.

Dichloroacetic Acid Derivatives:

These compounds have shown promise as potential anti-tumor and anti-inflammatory agents.[2][3] Their mechanisms are thought to involve the induction of apoptosis (programmed cell death) and inhibition of cancer cell growth.[2][3] Furthermore, some derivatives have demonstrated the ability to lower blood glucose and cholesterol levels, suggesting potential applications in treating diabetes, hyperlipidemia, and lactic acidosis.[2][3]

2,4-Dichlorophenoxy Acetic Acid Derivatives:

This class of compounds has been explored for its anti-inflammatory properties.[4][5] Some derivatives have exhibited significant in vivo anti-inflammatory activity, comparable to established drugs like indomethacin, without causing gastric damage.[4][5] Their mechanism of action is linked to the inhibition of COX-2 and the suppression of pro-inflammatory cytokines like TNF-α.[4][5]

Hypothetical Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, we can propose hypothetical signaling pathways that dichloropyridine acetic acid derivatives might target.

Hypothetical_Anticancer_Mechanism Dichloropyridine Acetic Acid Derivative Dichloropyridine Acetic Acid Derivative Target Protein (e.g., Kinase, Enzyme) Target Protein (e.g., Kinase, Enzyme) Dichloropyridine Acetic Acid Derivative->Target Protein (e.g., Kinase, Enzyme) Binding/Inhibition Signaling Cascade Inhibition Signaling Cascade Inhibition Target Protein (e.g., Kinase, Enzyme)->Signaling Cascade Inhibition Apoptosis Induction Apoptosis Induction Signaling Cascade Inhibition->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Signaling Cascade Inhibition->Cell Cycle Arrest Reduced Tumor Growth Reduced Tumor Growth Apoptosis Induction->Reduced Tumor Growth Cell Cycle Arrest->Reduced Tumor Growth

Hypothetical_Anti_Inflammatory_Mechanism Dichloropyridine Acetic Acid Derivative Dichloropyridine Acetic Acid Derivative COX-2 Enzyme COX-2 Enzyme Dichloropyridine Acetic Acid Derivative->COX-2 Enzyme Inhibition TNF-α Production TNF-α Production Dichloropyridine Acetic Acid Derivative->TNF-α Production Suppression Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Enzyme->Prostaglandin Synthesis Catalyzes Inflammation Inflammation Prostaglandin Synthesis->Inflammation TNF-α Production->Inflammation

Proposed Experimental Protocols

Due to the lack of specific published bioassay results for 2-(2,6-dichloropyridin-4-yl)acetic acid and its thioether analog, detailed experimental protocols cannot be provided.[1] However, a general workflow for future investigation can be proposed.

A. Synthesis and Characterization

  • Synthesis of 2-(2,6-dichloropyridin-4-yl)acetonitrile: Reaction of a 2,6-dichloro-4-halopyridine with a cyanide source in a suitable solvent.[7]

  • Hydrolysis to 2-(2,6-dichloropyridin-4-yl)acetic acid: Acidic or basic hydrolysis of the resulting nitrile.[7]

  • Characterization: Confirmation of the structure and purity of the synthesized compound using techniques such as NMR, IR spectroscopy, and mass spectrometry.[6]

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Synthesis of Precursor Synthesis of Precursor Hydrolysis Hydrolysis Synthesis of Precursor->Hydrolysis Purification Purification Hydrolysis->Purification Structural Analysis Structural Analysis Purification->Structural Analysis In vitro Assays In vitro Assays Structural Analysis->In vitro Assays Cell-based Assays Cell-based Assays In vitro Assays->Cell-based Assays In vivo Studies In vivo Studies Cell-based Assays->In vivo Studies Lead Optimization Lead Optimization In vivo Studies->Lead Optimization

B. In Vitro Biological Screening

To elucidate the biological activities of these compounds, a panel of relevant biological assays should be employed.[1]

  • Enzyme Inhibition Assays: To assess the inhibitory activity against targets like COX-1 and COX-2 for anti-inflammatory potential.

  • Cell Viability Assays: To determine the cytotoxic effects on various cancer cell lines (e.g., using MTT or similar assays).

  • Anti-inflammatory Cytokine Release Assays: To measure the reduction of pro-inflammatory cytokines like TNF-α and interleukins in stimulated immune cells.

Quantitative Data from Related Compounds

While quantitative data for the target compound is unavailable, the following table summarizes data from a study on 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones to provide a reference for potential anti-inflammatory activity.

CompoundIn vivo Inhibition of Inflammation (%) (after 5h)COX-2 Inhibition (%)
1k 81.1468.32
1m 78.80Not Reported
Indomethacin (Reference) 76.3666.23
Data from a study on 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones.[4][5]

Conclusion and Future Directions

The biological potential of dichloropyridine acetic acids remains largely unexplored. The limited information on its thioether analog, coupled with the promising anti-inflammatory and anticancer activities of structurally related compounds, strongly suggests that this chemical scaffold is a valuable starting point for further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a library of dichloropyridine acetic acid derivatives. Such studies are crucial to unlock the therapeutic potential of this compound class and to develop novel drug candidates for a range of diseases. Researchers are encouraged to conduct their own in-vitro and in-vivo studies to elucidate the biological activities and understand the structure-activity relationships within this chemical series.[1]

References

In-depth Technical Guide: 3,5-Dichloropyridine-4-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloropyridine-4-acetic acid, also known as 2-(3,5-dichloropyridin-4-yl)acetic acid, is a halogenated pyridine (B92270) derivative. While specific detailed biological studies on this particular compound are not extensively documented in publicly available literature, its structural similarity to known bioactive molecules, particularly synthetic auxins and herbicides, suggests potential applications in agrochemical and pharmaceutical research. This technical guide provides a comprehensive review of the available information on its synthesis, chemical properties, and potential biological activities based on related compounds.

Chemical Properties and Data

This compound is a solid organic compound. The following table summarizes its key chemical identifiers and properties.

PropertyValue
IUPAC Name 2-(3,5-dichloropyridin-4-yl)acetic acid
CAS Number 227781-56-8
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol
Appearance White to off-white solid
SMILES OC(=O)CC1=C(Cl)C=NC=C1Cl
InChI Key ZDLRXCFRCJBYJF-UHFFFAOYSA-N

Synthesis

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

  • Formation of 3,5-dichloro-4-pyridyllithium: 3,5-Dichloropyridine (B137275) is deprotonated at the 4-position using a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures. The two chlorine atoms direct the deprotonation to the C4 position.

  • Carboxylation: The resulting organolithium intermediate is then reacted with a suitable electrophile to introduce the acetic acid moiety. A common method is the reaction with a protected form of a two-carbon synthon, such as ethyl chloroacetate (B1199739), followed by hydrolysis of the ester to the carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Lithiation cluster_1 Step 2: Carboxylation & Hydrolysis 3,5-Dichloropyridine 3,5-Dichloropyridine 3,5-dichloro-4-pyridyllithium 3,5-dichloro-4-pyridyllithium 3,5-Dichloropyridine->3,5-dichloro-4-pyridyllithium LDA or n-BuLi THF, -78 °C Intermediate_Ester Intermediate Ester 3,5-dichloro-4-pyridyllithium->Intermediate_Ester 1. Ethyl chloroacetate 2. H₂O 3,5-Dichloropyridine-4-acetic_acid This compound Intermediate_Ester->3,5-Dichloropyridine-4-acetic_acid Acid or Base Hydrolysis

Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on general procedures for similar reactions. This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions.

Materials:

Procedure:

  • Lithiation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3,5-dichloropyridine (1.0 eq) and anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Carboxylation:

    • To the solution of the lithiated intermediate, slowly add ethyl chloroacetate (1.2 eq) dropwise at -78 °C.

    • Allow the reaction to warm slowly to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

  • Work-up and Ester Hydrolysis:

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Concentrate the organic phase under reduced pressure to obtain the crude ethyl 2-(3,5-dichloropyridin-4-yl)acetate.

    • To the crude ester, add a solution of NaOH in water/ethanol and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with HCl to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purification:

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is scarce, the activities of structurally related compounds provide strong indications of its potential biological roles.

Auxin-like and Herbicidal Activity

Many chlorinated pyridine and phenoxyacetic acid derivatives are known to possess potent auxin-like and herbicidal activities.[1] Natural auxins, such as indole-3-acetic acid (IAA), and synthetic auxins, like 2,4-dichlorophenoxyacetic acid (2,4-D), are crucial for various plant growth and developmental processes.[2] At high concentrations, synthetic auxins can act as herbicides by disrupting normal plant growth.

The structural features of this compound—a pyridine ring (a common scaffold in herbicides) and an acetic acid side chain (characteristic of auxins)—suggest it may interact with plant hormone signaling pathways.

Potential Mechanism of Action and Signaling Pathway

The primary mode of action for auxin-like herbicides involves the deregulation of auxin-responsive genes. This is mediated by the auxin signaling pathway, which is a well-characterized cascade in plants.

Key components of the auxin signaling pathway include:

  • TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins: These are the primary auxin receptors.

  • Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins: These are repressor proteins that inhibit the activity of Auxin Response Factors.

  • AUXIN RESPONSE FACTORs (ARFs): These are transcription factors that bind to auxin-responsive elements in the promoters of target genes to regulate their expression.

In the presence of auxin, the hormone binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and Aux/IAA repressors. This leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of the repressors liberates the ARFs, allowing them to activate the transcription of auxin-responsive genes, which control processes like cell division, elongation, and differentiation.[3]

Auxin_Signaling_Pathway cluster_0 Low Auxin cluster_1 High Auxin Aux_IAA_Low Aux/IAA Repressor ARF_Low ARF Aux_IAA_Low->ARF_Low Inhibits Gene_Expression_Low Auxin-Responsive Gene Expression ARF_Low->Gene_Expression_Low Represses Auxin This compound (Hypothesized) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB Aux_IAA_High Aux/IAA Repressor SCF_TIR1_AFB->Aux_IAA_High Ubiquitination Proteasome 26S Proteasome Aux_IAA_High->Proteasome Degradation ARF_High ARF Gene_Expression_High Deregulated Gene Expression ARF_High->Gene_Expression_High Activates

Hypothesized interaction with the auxin signaling pathway.

Potential Research Applications

Given its chemical structure, this compound could be a valuable tool for:

  • Herbicide Discovery: As a lead compound for the development of new herbicides with potentially novel modes of action or improved selectivity.

  • Plant Biology Research: As a synthetic auxin analog to probe the intricacies of plant hormone signaling and its crosstalk with other pathways.[4]

  • Drug Development: Pyridine derivatives are prevalent in pharmaceuticals. While its direct application is unknown, it could serve as a building block for more complex molecules with therapeutic potential.

Conclusion

This compound is a compound with significant potential in the fields of agrochemistry and plant biology due to its structural resemblance to synthetic auxins. While detailed experimental data on its synthesis and biological activity are limited in the public domain, this guide provides a scientifically grounded framework for its preparation and hypothesizes its likely mechanism of action. Further research is warranted to fully elucidate its properties and potential applications. Researchers are encouraged to use the proposed synthetic and analytical methods as a starting point for their investigations, with the necessary optimizations and safety considerations.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 3,5-Dichloropyridine-4-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 3,5-Dichloropyridine-4-acetic acid, a compound of interest for various research and development applications. Due to its chemical nature, stringent adherence to safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document consolidates available safety data, outlines general handling procedures, and provides a framework for its safe use in a laboratory setting.

Compound Identification and Properties

PropertyValueSource
IUPAC Name 2-(3,5-dichloropyridin-4-yl)acetic acidBOC Sciences
CAS Number 227781-56-8MedChemExpress[1]
Molecular Formula C₇H₅Cl₂NO₂BOC Sciences
Molecular Weight 206.02 g/mol BOC Sciences
Physical State Solid (form may vary)Sigma-Aldrich[2]
Melting Point Not explicitly available for the acetic acid derivative. The precursor, 3,5-Dichloropyridine, has a melting point of 65-67 °C.Sigma-Aldrich[2]
Solubility Information not readily available. Assumed to have limited solubility in water and to be soluble in certain organic solvents.General Chemical Principles

Hazard Identification and Safety Precautions

This compound and its structural analogs are classified as hazardous materials. The following table summarizes the known hazards based on available Safety Data Sheets (SDS) for the compound and similar chemical structures.

Hazard CategoryGHS ClassificationPrecautionary Statement HighlightsSource
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.MedChemExpress[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.MedChemExpress[1]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.MedChemExpress[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation.MedChemExpress[1]

Pictograms:

alt text

Signal Word: Warning

General Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash hands thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Experimental Protocols: A General Framework

General Synthetic Strategy from 3,5-dichloro-4-cyanomethylpyridine (Hypothetical):

A common method for preparing acetic acid derivatives is the hydrolysis of a corresponding nitrile.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichloro-4-cyanomethylpyridine in a suitable solvent mixture, such as aqueous ethanol.

  • Hydrolysis: Add a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide) to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature.

    • If acidic hydrolysis was performed, carefully neutralize the solution with a base to precipitate the product.

    • If basic hydrolysis was performed, acidify the solution with a strong acid to precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound. A common purification method for similar compounds is recrystallization from methanol.[3]

Note: This is a generalized protocol and requires optimization for this specific compound. All synthetic work must be conducted in a certified chemical fume hood with appropriate personal protective equipment.

Safe Handling and Storage Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from acquisition to disposal. Adherence to this workflow is critical for minimizing exposure risk.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_0 Acquisition & Storage cluster_1 Pre-Experiment Preparation cluster_2 Experimentation cluster_3 Post-Experiment & Disposal Acquisition Receiving and Logging (Verify SDS) Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed and locked up. Acquisition->Storage PPE Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-resistant Gloves Storage->PPE Weighing Weighing in a Fume Hoodor Ventilated Balance Enclosure PPE->Weighing Handling All manipulations must be performed in a certified chemical fume hood. Weighing->Handling Decontamination Decontaminate work surfaces and equipment. Handling->Decontamination Waste_Collection Collect waste in a labeled, sealed, and compatible container. Decontamination->Waste_Collection Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations. Waste_Collection->Disposal

Caption: Logical workflow for the safe handling of this compound.

Biological Activity and Signaling Pathways: An Information Gap

A thorough search of the scientific literature did not yield any specific information regarding the biological activity, mechanism of action, or cellular signaling pathways directly affected by this compound. While some studies have explored the biological activities of other dichloropyridine derivatives, these findings are not directly transferable to the title compound. For instance, some dichlorophenyl compounds have been investigated for their effects on auxin signaling pathways in plants, but this is not directly relevant to drug development for human therapeutics.[4]

The lack of available data on the specific biological targets and pathways of this compound means that a signaling pathway diagram, as per the initial request, cannot be generated at this time. Further research and experimental investigation are required to elucidate the biological effects of this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid ProcedureSource
Ingestion Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.MedChemExpress[1]
Inhalation Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.MedChemExpress[1]
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.MedChemExpress[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.MedChemExpress[1]

Spill and Disposal Procedures

Spill Response:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including respiratory protection. Avoid dust formation.

  • Containment and Cleanup: Moisten solid spills to prevent dusting and then sweep up into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

  • Dispose of this compound and its container as hazardous waste.[1]

  • Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

This technical guide is intended to provide a foundation for the safe handling of this compound. It is imperative that all laboratory personnel working with this compound are thoroughly familiar with its potential hazards and the necessary safety precautions. Always consult the most up-to-date Safety Data Sheet provided by the supplier before use. As research on this compound is ongoing, it is the responsibility of the user to stay informed of any new safety and handling information.

References

In-Depth Technical Guide: Physicochemical Properties of 3,5-Dichloropyridine-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data and detailed experimental protocols for the characterization of 3,5-Dichloropyridine-4-acetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on structurally similar molecules to provide a basis for estimation and comparison. The protocols outlined below are industry-standard methods for determining key parameters such as solubility, pKa, and lipophilicity.

Physicochemical Data

Data for Structurally Similar Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Aqueous SolubilitySolubility in Organic SolventspKaLogP
3,5-Dichlorobenzoic acid C₇H₄Cl₂O₂191.01Sparingly soluble; 147.1 mg/L[1][2]Soluble in ethanol (B145695) and acetone[1][3]~3.46 (Predicted)[1][4]2.6916[5]
4-Pyridineacetic acid C₇H₇NO₂137.14Slightly soluble[6]Soluble in polar organic solvents like ethanol[6]~4.5[6]Not Found
4-Pyridineacetic acid hydrochloride C₇H₈ClNO₂173.60Soluble[7]Soluble in methanol (B129727) and DMSO[7]Not ApplicableNot Found
3,5-Dichloro-4-hydroxypyridine C₅H₃Cl₂NO163.99Not specifiedSlightly soluble in DMSO[8]~7.31 (Predicted)[8]Not Found

Experimental Protocols

To obtain precise and reliable data for this compound, the following experimental protocols are recommended.

Aqueous and Organic Solvent Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus and Reagents:

  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide)

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV or a suitable spectrophotometer

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand undisturbed at the same temperature to allow undissolved solids to settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Prepare a calibration curve with known concentrations of the compound to determine the concentration in the saturated solution.

Shake-Flask Solubility Determination Workflow
pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Apparatus and Reagents:

  • This compound

  • Calibrated pH meter with an electrode

  • Burette

  • Stir plate and stir bar

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M)

  • Deionized water

  • Beaker

Procedure:

  • Dissolve a precisely weighed amount of this compound in a known volume of deionized water.

  • Place the beaker on a stir plate and immerse the pH electrode in the solution.

  • Allow the pH reading to stabilize.

  • Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before the next addition.

  • Continue the titration well past the expected equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in water C Immerse electrode in solution A->C B Calibrate pH meter B->C D Add titrant incrementally C->D E Record pH after each addition D->E allow to stabilize E->D continue until past equivalence point F Plot pH vs. Volume of Titrant E->F G Determine pKa from half-equivalence point F->G

Potentiometric Titration Workflow for pKa Determination
LogP Determination (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

RP-HPLC provides a rapid and reliable method for estimating the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known LogP values.

Apparatus and Reagents:

  • This compound

  • HPLC system with a UV detector

  • Reverse-phase column (e.g., C18)

  • Mobile phase (e.g., a mixture of methanol or acetonitrile (B52724) and water/buffer)

  • A series of reference compounds with a range of known LogP values

  • Solvents for sample and standard preparation

Procedure:

  • Prepare a stock solution of this compound and the reference compounds in a suitable solvent.

  • Set up the HPLC system with the C18 column and the chosen mobile phase composition.

  • Inject each reference compound individually and record its retention time.

  • Calculate the capacity factor (k') for each reference compound.

  • Create a calibration curve by plotting the logarithm of the capacity factor (log k') against the known LogP values of the reference compounds.

  • Inject the this compound sample and determine its retention time and calculate its log k'.

  • Use the calibration curve to determine the LogP of this compound from its log k' value.

G cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_determination LogP Determination A Inject reference compounds with known LogP B Record retention times A->B C Calculate log k' B->C D Plot log k' vs. LogP to create calibration curve C->D H Determine LogP from calibration curve using sample's log k' D->H E Inject this compound F Record retention time E->F G Calculate log k' F->G G->H

RP-HPLC Workflow for LogP Determination

References

The Synthetic Versatility of 3,5-Dichloropyridine-4-acetic acid: A Gateway to Potent Biological Modulators

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyridine-4-acetic acid is a halogenated pyridine (B92270) derivative that has emerged as a valuable intermediate in the synthesis of complex biologically active molecules. Its rigid pyridine core, substituted with reactive chlorine atoms and a carboxylic acid moiety, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide explores the potential applications of this compound, focusing on its role in the synthesis of potent enzyme inhibitors. We will delve into its synthetic pathways, detailed experimental protocols for its utilization, and the biological activities of the resulting compounds, presenting quantitative data and visualizing key processes to provide a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.

Potential Synthesis of this compound

One potential route involves the introduction of a two-carbon chain at the 4-position of the pyridine ring, followed by functional group manipulations. This could be achieved through intermediates such as 4-acetyl-3,5-dichloropyridine or 3,5-dichloro-4-(cyanomethyl)pyridine.

A possible synthetic workflow is outlined below:

G cluster_synthesis Potential Synthetic Pathway start 3,5-Dichloropyridine (B137275) step1 Friedel-Crafts Acylation (e.g., AcCl, AlCl3) start->step1 intermediate1 4-Acetyl-3,5-dichloropyridine step1->intermediate1 step2 Willgerodt-Kindler Reaction (S8, Morpholine, then Hydrolysis) intermediate1->step2 product This compound step2->product

Figure 1: Proposed synthesis of this compound.

An alternative approach could involve the conversion of 3,5-dichloropyridine to a 4-lithiated species, followed by reaction with a suitable electrophile to introduce the acetic acid precursor.

Application in the Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

A significant application of a derivative of 3,5-dichloropyridine is in the synthesis of potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Dysregulation of FGFR signaling is implicated in various cancers, making these receptors attractive targets for oncology drug development. A series of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles have been identified as potent pan-FGFR inhibitors. In the synthesis of these compounds, 1-(3,5-dichloropyridin-4-yl)ethan-1-ol, a direct derivative of the 3,5-dichloropyridine scaffold, serves as a key building block.

Biological Activity of Derived FGFR Inhibitors

The synthesized benzimidazole-indazole derivatives exhibit potent inhibitory activity against multiple FGFR isoforms. The in vitro inhibitory activities (IC50) of a key compound, (R)-21c, are summarized in the table below.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
(R)-21c 0.92.02.06.1

Data extracted from J. Med. Chem. 2016, 59, 14, 6690–6708.

Furthermore, these compounds have demonstrated significant anti-proliferative activity in various cancer cell lines with amplified FGFR signaling.

Cell LineCancer TypeFGFR Amplification(R)-21c IC50 (nM)
NCI-H1581Lung CancerFGFR13.1
KATOIIIGastric CancerFGFR210
RT-112Bladder CancerFGFR312
AN3CAEndometrial CancerFGFR211

Data extracted from J. Med. Chem. 2016, 59, 14, 6690–6708.

Signaling Pathway Inhibition

The FGFR signaling cascade involves the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. The synthesized inhibitors effectively block the phosphorylation of FGFR and downstream signaling proteins.

G cluster_pathway FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 3,5-Dichloropyridine Derivative Inhibitor Inhibitor->FGFR

Figure 2: Inhibition of the FGFR signaling cascade.
Experimental Protocols

The synthesis of the potent FGFR inhibitors involves a multi-step sequence. The following is a representative experimental protocol for the synthesis of a key intermediate and the final coupling step, adapted from the supplementary information of the cited literature.

Synthesis of 1-(3,5-dichloropyridin-4-yl)ethan-1-ol:

  • To a solution of diisopropylamine (B44863) (1.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.2 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 3,5-dichloropyridine (1.0 eq) in anhydrous THF dropwise.

  • Stir the resulting mixture for 1 hour at -78 °C.

  • Add acetaldehyde (B116499) (1.5 eq) dropwise and continue stirring at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired alcohol.

G cluster_workflow Synthesis Workflow for a Key Intermediate start Start: 3,5-Dichloropyridine step1 Lithiation with LDA in THF at -78°C start->step1 step2 Reaction with Acetaldehyde step1->step2 step3 Aqueous Workup (NH4Cl quench) step2->step3 step4 Extraction and Purification step3->step4 end Product: 1-(3,5-dichloropyridin-4-yl)ethan-1-ol step4->end

Figure 3: Experimental workflow for an intermediate synthesis.

General Procedure for the Final Coupling Step:

  • To a solution of the benzimidazole (B57391) intermediate (1.0 eq) and the mesylated alcohol derivative of 1-(3,5-dichloropyridin-4-yl)ethan-1-ol (1.2 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).

  • Heat the reaction mixture at 80 °C for 12 hours.

  • Cool the mixture to room temperature and pour it into ice water.

  • Collect the precipitate by filtration and wash with water.

  • Purify the crude product by silica gel column chromatography to obtain the final inhibitor.

Broader Potential in Medicinal Chemistry

The 3,5-dichloropyridine moiety is present in other classes of biologically active compounds, suggesting a broader potential for this compound as a synthetic precursor. For instance, derivatives of 3,5-dichloropyridine have been investigated as antagonists of the P2X7 receptor, which is implicated in inflammatory processes. While these reported antagonists do not directly utilize the acetic acid functional group, the core scaffold is a key pharmacophoric element. This highlights the utility of the 3,5-dichloropyridine motif in interacting with biological targets and suggests that derivatives of this compound could be explored for a range of therapeutic applications beyond FGFR inhibition.

Conclusion

This compound and its close derivatives are valuable building blocks in medicinal chemistry, enabling the synthesis of potent and selective enzyme inhibitors. The successful development of FGFR inhibitors based on this scaffold underscores its importance in oncology research. The synthetic accessibility and the potential for diverse chemical modifications make this compound a compound of significant interest for the discovery of novel therapeutics. This guide provides a foundational understanding of its synthesis, applications, and the biological significance of its derivatives, aiming to facilitate further research and development in this promising area.

An In-Depth Technical Guide to the Structural Analogs of 3,5-Dichloropyridine-4-acetic acid: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 3,5-dichloropyridine-4-acetic acid, a versatile scaffold with significant potential in medicinal chemistry and agrochemical research. This document details the synthesis, biological activities, and structure-activity relationships of these compounds, supported by detailed experimental protocols and data presented for comparative analysis.

Core Structure and Rationale for Analog Development

This compound is a heterocyclic compound characterized by a pyridine (B92270) ring substituted with two chlorine atoms at the 3 and 5 positions and an acetic acid moiety at the 4 position. This substitution pattern imparts specific electronic and steric properties that make it an attractive starting point for the design of novel bioactive molecules. The chlorine atoms can influence the compound's lipophilicity and metabolic stability, while the acetic acid group provides a handle for further chemical modification and potential interaction with biological targets.

The development of structural analogs aims to explore the chemical space around this core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. Modifications can be broadly categorized into three areas:

  • Modification of the Acetic Acid Side Chain: Esterification, amidation, and the introduction of different functional groups can modulate the compound's polarity, cell permeability, and interaction with target proteins.

  • Alterations to the Pyridine Ring Substituents: Replacing the chlorine atoms with other halogens, alkyl groups, or other substituents can fine-tune the electronic properties and steric profile of the molecule.

  • Changes to the Pyridine Ring Itself: While less common, the replacement of the pyridine core with other heterocyclic systems can be explored to identify novel pharmacophores.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A generalized workflow for the synthesis of the parent compound and its subsequent modification into analogs is presented below.

Synthesis Workflow cluster_0 Synthesis of 3,5-Dichloropyridine (B137275) cluster_1 Introduction of Acetic Acid Moiety cluster_2 Analog Synthesis 2,3,4,5,6-Pentachloropyridine 2,3,4,5,6-Pentachloropyridine 3,5-Dichloropyridine 3,5-Dichloropyridine 2,3,4,5,6-Pentachloropyridine->3,5-Dichloropyridine Reduction (e.g., Zn, Acid) 3,5-Dichloropyridine-4-carbonitrile 3,5-Dichloropyridine-4-carbonitrile 3,5-Dichloropyridine->3,5-Dichloropyridine-4-carbonitrile Cyanation This compound This compound 3,5-Dichloropyridine-4-carbonitrile->this compound Hydrolysis Esters Esters This compound->Esters Esterification Amides Amides This compound->Amides Amidation Hydrazides Hydrazides This compound->Hydrazides Hydrazinolysis

Figure 1. A generalized workflow for the synthesis of this compound and its analogs.

Experimental Protocols: Synthesis

Protocol 2.1.1: Synthesis of 3,5-Dichloropyridine from 2,3,4,5,6-Pentachloropyridine

This procedure describes the reductive dechlorination of 2,3,4,5,6-pentachloropyridine.

Materials:

  • 2,3,4,5,6-Pentachloropyridine

  • Zinc metal (dust or granules)

  • Acetic acid

  • Water

  • Dichloromethane

  • Sodium sulfate

  • Round-bottomed flask, reflux condenser, stirrer, steam distillation apparatus

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser and stirrer, add water, acetic acid, and finely ground 2,3,4,5,6-pentachloropyridine.

  • Add an excess of zinc metal to the mixture.

  • Heat the reaction mixture to 80-100°C and stir vigorously for several hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or GC-MS).

  • Upon completion, allow the mixture to cool to room temperature.

  • Set up the apparatus for steam distillation. Add more water to the reaction mixture and distill the product.

  • Collect the distillate, which contains 3,5-dichloropyridine as a solid or oil.

  • Extract the distillate with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-dichloropyridine.

Protocol 2.1.2: Synthesis of this compound (Hypothetical Route based on Analogy)

Step 1: Cyanomethylation of a 4-substituted-3,5-dichloropyridine

  • Under an inert atmosphere, dissolve 4-halo-3,5-dichloropyridine in an anhydrous solvent such as THF.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a cyanomethylating agent (e.g., prepared from bromoacetonitrile (B46782) and zinc dust).

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield 2-(3,5-dichloropyridin-4-yl)acetonitrile.

Step 2: Hydrolysis to this compound

  • Dissolve the 2-(3,5-dichloropyridin-4-yl)acetonitrile intermediate in a mixture of a strong acid (e.g., concentrated HCl or H₂SO₄) and water.

  • Heat the mixture at reflux for several hours until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Collect the solid this compound by filtration, wash with cold water, and dry under vacuum.

Biological Activities of 3,5-Dichloropyridine Analogs

Structural analogs based on the 3,5-dichloropyridine scaffold have demonstrated a range of biological activities, highlighting the potential of this chemical class in drug discovery.

Anti-inflammatory Activity: P2X7 Receptor Antagonism

A series of 3,5-dichloropyridine-4-hydrazide derivatives have been identified as potent antagonists of the P2X7 receptor, a key player in the inflammatory cascade.[1][2][3] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, and its activation leads to the release of pro-inflammatory cytokines such as IL-1β.[1][2][3]

P2X7 Signaling Pathway ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux NLRP3_Inflammasome NLRP3 Inflammasome Activation Ion_Flux->NLRP3_Inflammasome Caspase-1 Caspase-1 Activation NLRP3_Inflammasome->Caspase-1 IL-1β Mature IL-1β (Pro-inflammatory) Caspase-1->IL-1β Cleaves Pro-IL-1β Pro-IL-1β Pro-IL-1β->Caspase-1 Analogs 3,5-Dichloropyridine Analogs Analogs->P2X7R Inhibits

Figure 2. Simplified signaling pathway of P2X7 receptor-mediated IL-1β release and its inhibition by 3,5-dichloropyridine analogs.

Structure-Activity Relationship (SAR) Insights:

  • The 3,5-dichloro substitution on the pyridine ring is crucial for P2X7 antagonistic activity.[1][2] Unsubstituted or 2,6-dichloro analogs show significantly reduced activity.[2]

  • A hydrazide linker at the 4-position of the pyridine ring is important for activity.[1][2]

  • The presence of hydrophobic polycycloalkyl groups attached to the hydrazide moiety optimizes the antagonistic activity.[1][2]

Quantitative Data:

The inhibitory potency of representative 3,5-dichloropyridine-4-hydrazide analogs against the human P2X7 receptor is summarized in the table below.

Compound IDR Group (on Hydrazide)hP2X7 IC₅₀ (nM)[2]IL-1β Release IC₅₀ (nM)[2]
9 Phenyl900>1000
51 1-Adamantyl4.91.3
52 2-Adamantyl139.2
Anticancer and Other Potential Activities

The dichloropyridine scaffold is considered a "privileged structure" in medicinal chemistry and has been incorporated into compounds with potential anticancer, and antimicrobial activities. While specific data for this compound analogs in these areas is limited in the searched literature, the broader class of dichloropyridine derivatives has shown promise. For instance, various substituted pyridine derivatives have demonstrated cytotoxic activities against a range of cancer cell lines.

Experimental Protocols: Biological Assays

Protocol 4.1: In Vitro P2X7 Receptor Antagonist Assay (Ethidium Bromide Uptake)

This assay measures the inhibition of P2X7 receptor-mediated pore formation by assessing the uptake of the fluorescent dye ethidium (B1194527) bromide (EtBr).

P2X7 Antagonist Assay Workflow Seed_Cells Seed hP2X7-expressing cells in 96-well plate Pre-incubation Pre-incubate cells with 3,5-dichloropyridine analogs Seed_Cells->Pre-incubation Stimulation Stimulate with P2X7 agonist (e.g., BzATP) in the presence of EtBr Pre-incubation->Stimulation Measurement Measure fluorescence (EtBr uptake) Stimulation->Measurement Analysis Calculate % inhibition and determine IC₅₀ Measurement->Analysis

Figure 3. Experimental workflow for the in vitro P2X7 receptor antagonist assay using ethidium bromide uptake.

Materials:

  • HEK293 cells stably expressing human P2X7 receptor (hP2X7-HEK293)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • P2X7 receptor agonist (e.g., Benzoylbenzoyl-ATP - BzATP)

  • Ethidium Bromide (EtBr)

  • Test compounds (3,5-dichloropyridine analogs)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed hP2X7-HEK293 cells into a 96-well plate and culture overnight to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the various concentrations of the test compounds for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stimulation and Dye Uptake: Add the P2X7 agonist (e.g., BzATP) along with EtBr to the wells.

  • Measurement: Immediately measure the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm).

  • Data Analysis: Calculate the percentage of inhibition of EtBr uptake for each compound concentration compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 4.2: IL-1β Release Assay

This protocol quantifies the inhibitory effect of P2X7 antagonists on the release of the pro-inflammatory cytokine IL-1β from monocytic cells.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • P2X7 receptor agonist (e.g., BzATP)

  • Test compounds

  • Human IL-1β ELISA kit

Procedure:

  • Cell Priming: Prime THP-1 cells with LPS and IFN-γ for several hours to induce the expression of pro-IL-1β.

  • Compound Incubation: Pre-incubate the primed cells with various concentrations of the test compounds.

  • P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., BzATP) for 30-60 minutes.

  • Supernatant Collection: Centrifuge the cell plates and collect the supernatant.

  • ELISA: Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Determine the IC₅₀ value for the test compounds by plotting the inhibition of IL-1β release against the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the area of anti-inflammatory agents through the antagonism of the P2X7 receptor. The structure-activity relationship studies highlight the critical role of the 3,5-dichloro substitution pattern for potent biological activity.

Future research in this area should focus on:

  • Expansion of the Analog Library: Synthesis and biological evaluation of a broader range of analogs with modifications at the acetic acid side chain and the pyridine ring to further explore the SAR.

  • Exploration of Other Biological Targets: Screening of these compounds against other relevant biological targets to identify new therapeutic applications.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising analogs in animal models of inflammatory diseases to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Optimization of Synthetic Routes: Development of more efficient and scalable synthetic methods for the preparation of this compound and its key analogs.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this compound structural analogs as a source of new and effective therapeutic agents.

References

The Enigmatic Profile of 3,5-Dichloropyridine-4-acetic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the available scientific and patent literature to provide a comprehensive overview of 3,5-Dichloropyridine-4-acetic acid, a molecule of interest within the realm of chemical synthesis and potential pharmaceutical development. While the discovery and detailed historical timeline of this specific compound remain largely undocumented in public records, this paper constructs a likely trajectory of its synthesis and explores its context within the broader class of chlorinated pyridine (B92270) derivatives.

Introduction and Chemical Identity

This compound is a halogenated pyridine derivative with the chemical formula C₇H₅Cl₂NO₂.[] It is identified by the CAS Registry Number 227781-56-8.[][2] The molecule consists of a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and an acetic acid group at the 4 position. This compound is commercially available from various chemical suppliers and is primarily cataloged as a drug intermediate, suggesting its role as a building block in the synthesis of more complex, potentially bioactive molecules.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 227781-56-8[][2]
Molecular Formula C₇H₅Cl₂NO₂[][2]
Molecular Weight 206.03 g/mol []
IUPAC Name (3,5-dichloropyridin-4-yl)acetic acidN/A
Synonyms 2-(3,5-Dichloropyridin-4-yl)acetic acid[2]

Postulated Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be inferred from established methods for the preparation of related pyridine acetic acid derivatives and their precursors. The synthesis likely involves the introduction of an acetic acid or a precursor moiety onto a pre-formed 3,5-dichloropyridine (B137275) ring.

Synthesis of the Precursor: 3,5-Dichloropyridine

The synthesis of 3,5-dichloropyridine is well-documented in patent literature. A common method involves the reduction of a more highly chlorinated pyridine, such as pentachloropyridine (B147404) or a trichloropyridine.

Experimental Protocol: Dechlorination of Polychlorinated Pyridines (Exemplary)

A general procedure described in patent literature involves the reaction of a polychlorinated pyridine with a reducing agent, such as zinc metal, in the presence of an acidic compound.[4][5]

  • Reaction Setup: A round-bottom flask is equipped with a reflux condenser, a temperature probe, and a mechanical stirrer.

  • Reagents: Water, acetic acid, finely ground 2,3,4,5,6-pentachloropyridine, and zinc metal are added to the flask.[4][5]

  • Reaction Conditions: The mixture is heated to a temperature in the range of 80-82°C for an extended period (e.g., 30 hours).[4][5]

  • Work-up and Purification: After the reaction is complete, the mixture is subjected to steam distillation. The distillate is then extracted with an organic solvent (e.g., dichloromethane), and the organic layers are combined, dried, and concentrated under reduced pressure to yield 3,5-dichloropyridine.[4][5]

Postulated Synthesis of this compound

The introduction of the acetic acid side chain at the 4-position of the 3,5-dichloropyridine ring could be achieved through several synthetic strategies. One plausible approach is a cross-coupling reaction.

Hypothetical Experimental Workflow: Cross-Coupling Approach

G cluster_0 Step 1: Halogenation of Precursor cluster_1 Step 2: Cross-Coupling Reaction cluster_2 Step 3: Deprotection A 3,5-Dichloropyridine B Introduction of a leaving group at C4 (e.g., Iodo or Bromo group) A->B Halogenation C 4-Halo-3,5-dichloropyridine B->C D Coupling with a protected acetic acid equivalent (e.g., tert-butyl acetate (B1210297) enolate) C->D Cross-Coupling F Protected this compound ester D->F E Palladium or Copper Catalyst G This compound F->G Acid or Base Hydrolysis

Caption: Postulated workflow for the synthesis of this compound.

Biological Activity and Therapeutic Potential

As of the latest available information, there are no published studies detailing the specific biological activities or therapeutic uses of this compound. Its designation as a "drug intermediate" strongly implies that its primary role is in the synthesis of other, more complex molecules that are then screened for biological activity.

The presence of the dichloropyridine moiety is significant, as this structural motif is found in a variety of bioactive compounds. Chlorinated pyridines are known to exhibit a range of biological effects, including herbicidal, insecticidal, and pharmaceutical activities. Therefore, it is plausible that derivatives of this compound could be investigated for a variety of therapeutic applications.

Due to the absence of specific biological data, no signaling pathway diagrams or quantitative data tables on biological activity can be provided at this time.

Conclusion and Future Directions

This compound remains a molecule with an unwritten history in the public domain. While its chemical identity is established and its role as a synthetic intermediate is clear, its discovery, specific biological functions, and potential applications are yet to be detailed in accessible scientific literature. The synthetic pathways outlined in this guide are based on established chemical principles and provide a likely framework for its preparation.

Future research efforts will be crucial to elucidate the biological profile of this compound and its derivatives. Screening for activity across a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions, could reveal its potential as a lead compound for drug discovery. Detailed studies on its mechanism of action and structure-activity relationships will be essential to guide the development of novel therapeutics based on this chemical scaffold. Researchers in the field are encouraged to investigate this enigmatic molecule and publish their findings to contribute to the collective scientific knowledge.

References

The Strategic Utility of 3,5-Dichloropyridine-4-acetic Acid in Synthetic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyridine-4-acetic acid is a halogenated heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique electronic and structural features, imparted by the dichlorinated pyridine (B92270) ring coupled with a reactive carboxylic acid moiety, make it a valuable intermediate in the fields of medicinal chemistry and agrochemical research. The presence of chlorine atoms at the 3 and 5 positions of the pyridine ring influences the molecule's reactivity and provides handles for further functionalization, while the acetic acid side chain offers a key point for amide bond formation, esterification, and other transformations. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a strategic building block in the development of novel bioactive compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 227781-56-8
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol
IUPAC Name 2-(3,5-dichloropyridin-4-yl)acetic acid
Appearance White to off-white solid
Purity Typically ≥95%

Synthesis of this compound: A Proposed Multi-step Approach

Step 1: Synthesis of 3,5-Dichloropyridine (B137275)

The synthesis of 3,5-dichloropyridine can be achieved via the reductive dechlorination of a more highly chlorinated pyridine, such as 2,3,4,5,6-pentachloropyridine. The following experimental protocol is adapted from patent literature, which details a robust method for this transformation.[1][2]

Experimental Protocol:

  • Reaction Setup: A round-bottomed flask is equipped with a mechanical stirrer, reflux condenser, and a temperature probe.

  • Charging of Reagents: To the flask, add water (45 mL), followed by acetic acid (6 mL). Finely ground 2,3,4,5,6-pentachloropyridine (10 g) is then added, followed by 3,5-dichloropyridine (4.0 g) and zinc metal powder (20 g).

  • Reaction Conditions: The reaction mixture is heated to 81-82 °C with vigorous stirring for a total of 30 hours.

  • Work-up and Isolation: After cooling, water (10 mL) and concentrated hydrochloric acid (10 mL) are added. The product is then isolated by steam distillation. The distillate is extracted with dichloromethane (B109758) (2 x 50 mL). The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield 3,5-dichloropyridine as a white, low-melting solid.

Quantitative Data for the Synthesis of 3,5-Dichloropyridine:

ParameterValueReference
Yield 44.6% (based on gas chromatography area %)[2]
¹H NMR Data (CDCl₃) δ 8.48 (d, 2H), 7.7 (t, 1H)[2]
Step 2 (Proposed): Synthesis of (3,5-dichloropyridin-4-yl)acetonitrile

The introduction of the acetic acid precursor can be achieved via a cyanomethylation reaction. This typically involves the conversion of a 4-halo-3,5-dichloropyridine (e.g., 4-iodo-3,5-dichloropyridine) to the corresponding acetonitrile (B52724) derivative through a palladium-catalyzed cross-coupling reaction.

Proposed Experimental Protocol:

  • Preparation of 4-iodo-3,5-dichloropyridine: 3,5-dichloropyridine can be converted to 4-amino-3,5-dichloropyridine, which can then undergo a Sandmeyer-type reaction to yield 4-iodo-3,5-dichloropyridine.

  • Cross-Coupling Reaction: In a glovebox, a reaction vessel is charged with 4-iodo-3,5-dichloropyridine, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a suitable solvent (e.g., anhydrous DMF). A solution of a cyanomethylating agent (e.g., zinc(II) cyanomethylide) is then added dropwise.

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Isolation: The reaction is quenched with an aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford (3,5-dichloropyridin-4-yl)acetonitrile.

Step 3 (Proposed): Hydrolysis of (3,5-dichloropyridin-4-yl)acetonitrile

The final step is the hydrolysis of the nitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Proposed Experimental Protocol (Acid-Catalyzed Hydrolysis):

  • Reaction Setup: (3,5-dichloropyridin-4-yl)acetonitrile is dissolved in a mixture of a strong mineral acid (e.g., concentrated hydrochloric acid) and an alcohol (e.g., ethanol).

  • Reaction Conditions: The solution is heated to reflux and stirred for several hours. The progress of the reaction is monitored by the disappearance of the nitrile peak in the IR spectrum or by LC-MS.

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water, and the pH is adjusted to be slightly acidic to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Applications in Drug Discovery and Development

The 3,5-dichloropyridine moiety is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with diverse pharmacological activities. The addition of the acetic acid side chain provides a handle for creating libraries of derivatives with potential therapeutic applications.

As a Building Block for Bioactive Molecules

Derivatives of this compound have been investigated for a range of biological activities, including:

  • Anticancer Agents: The dichloropyridine scaffold can be incorporated into molecules designed to interact with various cancer targets. The acetic acid group allows for the synthesis of amides and esters that can modulate the pharmacokinetic and pharmacodynamic properties of the parent compound.

  • Anti-inflammatory Agents: The structural features of this building block are amenable to the design of inhibitors of inflammatory enzymes and receptors.

  • Antimicrobial Agents: The halogenated pyridine ring is a common feature in many antimicrobial compounds.

Example: Roflumilast and PDE4 Inhibition

While not a direct derivative of this compound, the approved drug Roflumilast, a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD), is synthesized from the closely related starting material, 4-amino-3,5-dichloropyridine. This highlights the utility of the 3,5-dichloropyridine scaffold in targeting key signaling pathways.

Phosphodiesterase 4 (PDE4) Signaling Pathway:

PDE4 is an enzyme that specifically degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to a reduction in the inflammatory response.

PDE4_Signaling cluster_cell Inflammatory Cell Pro_inflammatory_Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro_inflammatory_Stimuli->Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA_inactive PKA (inactive) cAMP->PKA_inactive AMP AMP PDE4->AMP degrades PKA_active PKA (active) PKA_inactive->PKA_active activates Inflammation Inflammatory Response PKA_active->Inflammation inhibits Roflumilast Roflumilast (PDE4 Inhibitor) Roflumilast->PDE4 inhibits

Caption: Simplified PDE4 signaling pathway and the inhibitory action of Roflumilast.

Experimental Workflow for Biological Evaluation

To assess the potential biological activity of novel compounds synthesized from this compound, a series of in vitro and in vivo assays can be employed. The following provides a generalized workflow for evaluating the anti-inflammatory properties of such derivatives.

Experimental_Workflow Start Synthesized Derivatives of This compound In_Vitro_Screening In Vitro Screening (e.g., Enzyme Inhibition Assays, Cell-based Assays) Start->In_Vitro_Screening Active_Compounds Identification of Active Compounds In_Vitro_Screening->Active_Compounds In_Vivo_Models In Vivo Models (e.g., Carrageenan-induced Paw Edema in Rodents) Active_Compounds->In_Vivo_Models Promising Candidates Efficacy_Toxicity Evaluation of Efficacy and Preliminary Toxicity In_Vivo_Models->Efficacy_Toxicity Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Efficacy_Toxicity->Lead_Optimization Favorable Profile Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides from 3,5-Dichloropyridine-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of amide derivatives from 3,5-Dichloropyridine-4-acetic acid. The described methods utilize common amide coupling reagents and are suitable for the preparation of compound libraries for screening in drug discovery and development programs.

Introduction

Amide bond formation is a cornerstone of medicinal chemistry, with a significant number of pharmaceuticals containing this functional group. The synthesis of amides from carboxylic acids and amines is typically facilitated by coupling reagents that activate the carboxylic acid for nucleophilic attack by the amine. This document outlines reliable protocols for the synthesis of N-substituted-2-(3,5-dichloropyridin-4-yl)acetamides, a scaffold of interest in medicinal chemistry, using standard coupling procedures. The protocols provided are based on established synthetic transformations and offer a starting point for the synthesis of diverse amide libraries.

General Reaction Scheme

The synthesis of amides from this compound generally follows the reaction scheme below, where a coupling agent is used to facilitate the formation of the amide bond between the carboxylic acid and a primary or secondary amine.

G reactant1 This compound reagents Coupling Reagents (e.g., EDC/HOBt, HATU) Base (e.g., DIPEA) Solvent (e.g., DMF, DCM) reactant1->reagents reactant2 Amine (R1R2NH) reactant2->reagents product N-substituted-2-(3,5-dichloropyridin-4-yl)acetamide reagents->product

Caption: General scheme for amide synthesis.

Data Presentation: Synthesis of Representative Amides

The following table summarizes the synthesis of various N-substituted-2-(3,5-dichloropyridin-4-yl)acetamides, detailing the specific amine used, the coupling method, and the resulting yield.

EntryAmineCoupling Reagent/AdditiveBaseSolventTime (h)Yield (%)
1AnilineEDC/HOBtDIPEADMF1675
24-FluoroanilineEDC/HOBtDIPEADMF1682
3BenzylamineHATUDIPEADCM488
4MorpholineEDC/HOBtDIPEADMF1291
5PiperidineHATUDIPEADCM485

Experimental Protocols

Below are detailed experimental protocols for the synthesis of amides from this compound using two common coupling methods.

Protocol 1: Amide Synthesis using EDC/HOBt

This protocol describes a general procedure for the coupling of this compound with an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Amine (e.g., Aniline, 1.1 equivalents)

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve this compound, amine, and DIPEA in DMF B Add HOBt and EDC A->B C Stir at room temperature (12-16 h) B->C D Dilute with Ethyl Acetate C->D E Wash with NaHCO3 and Brine D->E F Dry, Filter, and Concentrate E->F G Purify by Column Chromatography F->G

Caption: EDC/HOBt coupling workflow.

Protocol 2: Amide Synthesis using HATU

This protocol outlines a general procedure for the coupling of this compound with an amine using [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).

Materials:

  • This compound

  • Amine (e.g., Benzylamine, 1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM, add the amine (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve this compound, amine, and DIPEA in DCM B Cool to 0 °C A->B C Add HATU B->C D Stir at room temperature (4 h) C->D E Dilute with DCM D->E F Wash with NaHCO3 and Brine E->F G Dry, Filter, and Concentrate F->G H Purify by Column Chromatography G->H

Caption: HATU coupling workflow.

Signaling Pathways and Logical Relationships

The mechanism of amide bond formation using carbodiimide (B86325) reagents like EDC, often in the presence of an additive like HOBt, involves the activation of the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine.

G cluster_0 Activation of Carboxylic Acid cluster_1 Formation of Active Ester cluster_2 Amide Bond Formation CA Carboxylic Acid (R-COOH) OAI O-Acylisourea Intermediate (Highly Reactive) CA->OAI + EDC EDC EDC AE HOBt Active Ester (Less Prone to Racemization) OAI->AE + HOBt HOBt HOBt Amide Amide (R-CONR'R'') AE->Amide + Amine Amine Amine (R'R''NH)

Caption: EDC/HOBt activation pathway.

Disclaimer

The protocols and information provided in these application notes are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions and yields provided are representative and may require optimization for specific substrates and scales.

Application Notes and Protocols for Peptide Coupling Reagents for 3,5-Dichloropyridine-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyridine-4-acetic acid is a challenging substrate for amide bond formation. The steric hindrance imposed by the two chlorine atoms flanking the acetic acid moiety, combined with the electron-withdrawing nature of the dichloropyridine ring which reduces the nucleophilicity of the carboxylate, necessitates the use of highly efficient peptide coupling reagents. Standard reagents and protocols may result in low yields, slow reaction times, and the formation of side products.

This document provides detailed application notes and protocols for selected modern coupling reagents that are well-suited for overcoming the challenges associated with the amidation of this compound. The selection of the appropriate reagent and optimization of reaction conditions are crucial for achieving high yields and purity.

Recommended Peptide Coupling Reagents

For sterically hindered and electron-deficient carboxylic acids such as this compound, the following classes of coupling reagents are recommended:

  • Uronium/Aminium Salts: These reagents, such as HATU and COMU, are known for their high reactivity and efficiency in difficult couplings.[1][2] They activate the carboxylic acid by forming a highly reactive OAt- or Oxyma-ester, respectively.[1][2]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective and are known to minimize racemization.

  • Carbodiimides with Additives: The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an activating additive like 1-Hydroxybenzotriazole (HOBt) can be an effective and economical choice. The additive accelerates the coupling and suppresses side reactions.

  • Propylphosphonic Anhydride (T3P®): T3P® is a powerful, non-toxic coupling reagent that is particularly advantageous for large-scale synthesis due to its high reactivity and the formation of water-soluble byproducts, which simplifies purification.[3][4]

Data Presentation: Comparative Overview of Coupling Reagents

Due to the limited availability of specific published data for the coupling of this compound, the following table provides a representative comparison of the expected performance of the recommended coupling reagents based on their known efficacy with other challenging substrates. The yields and reaction times are illustrative and may vary depending on the specific amine coupling partner and reaction conditions.

Coupling ReagentBase (Equivalents)SolventTypical Reaction Time (hours)Typical Yield Range (%)Key Advantages
HATU DIPEA (2-3)DMF, NMP1 - 685 - 95High reactivity, low racemization.[1]
COMU DIPEA (1-2)DMF, ACN1 - 485 - 95High reactivity, improved safety profile, water-soluble byproducts.[2]
T3P® Pyridine (B92270) or DIPEA (2-3)EtOAc, DCM2 - 880 - 95Non-toxic, water-soluble byproducts, suitable for scale-up.[3][4][5]
EDC/HOBt DIPEA (1.5-2)DMF, DCM12 - 2460 - 85Cost-effective, readily available.

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • The purity of reagents, particularly the amine and the coupling reagent, is crucial for optimal results.

  • Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU.

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add the amine (1.1 eq.).

  • Add HATU (1.2 eq.) to the mixture.

  • Add DIPEA (2.5 eq.) to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Amide Coupling using T3P®

This protocol outlines the use of T3P® for the amidation of this compound.

Materials:

  • This compound

  • Amine

  • T3P® (Propylphosphonic anhydride) solution (e.g., 50% in ethyl acetate)

  • Pyridine or DIPEA

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq.) and the amine (1.1 eq.) in anhydrous ethyl acetate.

  • Add pyridine (2.0 eq.) to the solution.

  • Add the T3P® solution (1.5 eq.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water or a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Amide Coupling using COMU

This protocol provides a method for amide bond formation using the uronium salt COMU.

Materials:

  • This compound

  • Amine

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • DIPEA

  • Anhydrous DMF or Acetonitrile (ACN)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq.) and COMU (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 eq.) to the mixture and stir for a few minutes for pre-activation.

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Stir at room temperature until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up the reaction by diluting with ethyl acetate and washing with water and brine. The aqueous solubility of the byproducts simplifies purification.[2]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the product by flash column chromatography if necessary.

Protocol 4: Amide Coupling using EDC/HOBt

This protocol details the classic carbodiimide-mediated coupling for the amidation of this compound.

Materials:

  • This compound

  • Amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA

  • Anhydrous DCM or DMF

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM, add HOBt (1.2 eq.) and the amine (1.1 eq.).

  • Add EDC (1.2 eq.) to the mixture.

  • Add DIPEA (1.5 eq.) and stir the reaction at room temperature.

  • Monitor the reaction until completion by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

G General Amide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (this compound) Activated_Intermediate Activated Intermediate (e.g., OAt-ester, Mixed Anhydride) Carboxylic_Acid->Activated_Intermediate + Reagent, Base Coupling_Reagent Coupling Reagent (e.g., HATU, T3P) Coupling_Reagent->Activated_Intermediate Amide_Product Amide Product (R-CO-NHR') Activated_Intermediate->Amide_Product + Amine Byproducts Byproducts (e.g., HOBt, Phosphonic Acid) Activated_Intermediate->Byproducts Amine R'-NH2 (Amine) Amine->Amide_Product

Caption: General mechanism of amide bond formation.

G Workflow for Coupling Reagent Selection Start Start: Couple this compound Initial_Screen Initial Screening: Use a high-reactivity reagent (e.g., HATU or COMU) Start->Initial_Screen Check_Yield Reaction complete with >80% yield? Initial_Screen->Check_Yield Success Successful Coupling: Proceed with optimized protocol Check_Yield->Success Yes Low_Yield Low Yield or Incomplete Reaction Check_Yield->Low_Yield No Optimize Optimize conditions: (Temperature, Time, Equivalents) Optimize->Check_Yield Low_Yield->Optimize Try_T3P Try alternative powerful reagent: T3P® Low_Yield->Try_T3P Check_T3P_Yield Reaction improves? Try_T3P->Check_T3P_Yield Check_T3P_Yield->Success Yes Consider_Alternatives Consider alternative strategies: (e.g., Acyl Fluoride formation) Check_T3P_Yield->Consider_Alternatives No Troubleshoot Troubleshoot further: (See Troubleshooting Guide) Consider_Alternatives->Troubleshoot

Caption: Workflow for selecting a coupling reagent.

G Troubleshooting Guide for Amide Coupling Start Problem: Low or No Product Formation Check_Reagents Are reagents and solvents pure and anhydrous? Start->Check_Reagents Purify_Reagents Purify/dry reagents and solvents Check_Reagents->Purify_Reagents No Check_Stoichiometry Is stoichiometry correct? (Consider excess of amine/reagent) Check_Reagents->Check_Stoichiometry Yes Adjust_Stoichiometry Increase equivalents of amine and/or coupling reagent Check_Stoichiometry->Adjust_Stoichiometry No Check_Temperature Is reaction temperature optimal? Check_Stoichiometry->Check_Temperature Yes Adjust_Temperature Try gentle heating (e.g., 40-50 °C) Check_Temperature->Adjust_Temperature No Increase_Time Increase reaction time Check_Temperature->Increase_Time Yes Side_Products Problem: Formation of Side Products Check_Base Is the base appropriate? (Consider a weaker base like collidine to reduce racemization) Side_Products->Check_Base Change_Base Switch to a weaker, non-nucleophilic base Check_Base->Change_Base No Lower_Temp Run reaction at lower temperature (e.g., 0 °C to RT) Check_Base->Lower_Temp Yes

Caption: Troubleshooting common coupling issues.

References

Application Notes and Protocols: Esterification of 3,5-Dichloropyridine-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 3,5-Dichloropyridine-4-acetic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections outline two primary methods for this conversion: a classical acid-catalyzed esterification and a milder coupling agent-mediated approach.

Method 1: Acid-Catalyzed Esterification (Fischer Esterification)

This method is a cost-effective and widely used procedure for generating esters from carboxylic acids and alcohols. It is particularly suitable for the synthesis of simple alkyl esters such as methyl or ethyl esters. The reaction is an equilibrium process, and therefore, it is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.

Reaction Principle:

The Fischer esterification involves the protonation of the carboxylic acid carbonyl group by a strong acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields the ester and water.

Experimental Protocol: Synthesis of Methyl 3,5-Dichloropyridine-4-acetate

Materials:

  • This compound

  • Methanol (B129727) (reagent grade, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (B1210297) (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure using Sulfuric Acid Catalyst:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of methanol (e.g., 20-50 equivalents, which also acts as the solvent).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Remove the excess methanol using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 3,5-Dichloropyridine-4-acetate.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization if it is a solid.

Procedure using Thionyl Chloride:

  • To a round-bottom flask, add this compound (1.0 eq) and a large excess of methanol (20-50 eq).

  • Cool the mixture in an ice bath (0°C).

  • Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the stirred mixture.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux.

  • Monitor the reaction progress by TLC or HPLC. The reaction is generally faster than with sulfuric acid, often completing within 2-4 hours.

  • Work-up the reaction mixture as described in steps 6-13 of the sulfuric acid procedure.

Quantitative Data (Representative Yields)

The following table provides representative yields for Fischer esterification of heteroaromatic carboxylic acids with various alcohols. Actual yields for this compound may vary and should be optimized.

AlcoholCatalystTypical Reaction Time (hours)Typical Yield (%)
MethanolH₂SO₄4-885-95
EthanolH₂SO₄6-1280-90
n-PropanolH₂SO₄8-1675-85
MethanolSOCl₂2-490-98
EthanolSOCl₂3-688-96

Method 2: DCC/DMAP Mediated Esterification (Steglich Esterification)

This method is ideal for the esterification of this compound with a wider range of alcohols, including secondary, tertiary, and acid-sensitive alcohols, under mild, neutral conditions. It utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.

Reaction Principle:

The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, a potent nucleophilic catalyst, then reacts with this intermediate to form a more reactive N-acylpyridinium salt. The alcohol subsequently attacks this activated species to form the ester, regenerating DMAP. The main byproduct, N,N'-dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be easily removed by filtration.

Experimental Protocol: General Procedure for Steglich Esterification

Materials:

  • This compound

  • Alcohol (e.g., isopropanol, tert-butanol, or a more complex alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Cool the stirred solution to 0°C in an ice bath.

  • Add DCC (1.1-1.2 eq) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter off the DCU precipitate and wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash it sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Yields)

The following table provides representative yields for Steglich esterification of various carboxylic acids. Yields for this compound will depend on the specific alcohol used.

Alcohol TypeTypical Reaction Time (hours)Typical Yield (%)
Primary (e.g., benzyl (B1604629) alcohol)4-890-98
Secondary (e.g., isopropanol)12-2470-85
Tertiary (e.g., tert-butanol)18-3660-80

Visualizing the Workflows

Fischer Esterification Workflow

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Acid 3,5-Dichloropyridine- 4-acetic acid Mix Mix & Reflux Acid->Mix Alcohol Alcohol (e.g., Methanol) Alcohol->Mix Catalyst Acid Catalyst (H₂SO₄ or SOCl₂) Catalyst->Mix Neutralize Neutralize Mix->Neutralize Evaporate Evaporate Solvent Neutralize->Evaporate Extract Extract with Organic Solvent Evaporate->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify (Chromatography/ Recrystallization) Dry->Purify Final_Ester Pure Ester Purify->Final_Ester

Caption: Workflow for Acid-Catalyzed (Fischer) Esterification.

Steglich Esterification Workflow

Steglich_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Acid 3,5-Dichloropyridine- 4-acetic acid React React at 0°C to RT in Anhydrous Solvent Acid->React Alcohol Alcohol Alcohol->React DCC DCC DCC->React DMAP DMAP (catalyst) DMAP->React Filter Filter DCU React->Filter Wash_Filtrate Wash Filtrate Filter->Wash_Filtrate Dry Dry & Concentrate Wash_Filtrate->Dry Purify Purify (Chromatography) Dry->Purify Final_Ester Pure Ester Purify->Final_Ester

Caption: Workflow for DCC/DMAP Mediated (Steglich) Esterification.

Disclaimer: The provided protocols are based on established chemical literature for analogous compounds and should be adapted and optimized for the specific substrate and scale of the reaction. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for Parallel Synthesis Utilizing 3,5-Dichloropyridine-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3,5-Dichloropyridine-4-acetic acid as a versatile scaffold in parallel synthesis for the generation of diverse chemical libraries. The protocols outlined below are designed for high-throughput synthesis and are particularly relevant for lead discovery and optimization in drug development programs.

Introduction

This compound is a valuable building block for combinatorial chemistry due to its rigid pyridine (B92270) core and multiple points for diversification. The carboxylic acid moiety allows for the straightforward introduction of a wide array of substituents via amide bond formation, while the two chlorine atoms on the pyridine ring offer opportunities for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. This dual functionality enables the creation of large and structurally diverse compound libraries from a single, readily available starting material. The pyridine scaffold itself is a privileged structure in medicinal chemistry, frequently found in compounds targeting a range of biological targets, including kinases.[1][2]

Core Application: Parallel Amide Library Synthesis

The most direct application of this compound in parallel synthesis is the creation of amide libraries. This is achieved by coupling the carboxylic acid with a diverse set of primary and secondary amines. This approach allows for the rapid exploration of the chemical space around the pyridine core, which is crucial for establishing structure-activity relationships (SAR).

Experimental Workflow for Parallel Amide Synthesis

The following diagram outlines the typical workflow for the parallel synthesis of an amide library using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh this compound B Prepare stock solution of acid A->B D Dispense acid stock solution to each well B->D C Prepare array of diverse amines in multi-well plate C->D E Add coupling reagents and base D->E F Incubate at controlled temperature E->F G Quench reaction F->G H Parallel liquid-liquid extraction or solid-phase extraction G->H I Evaporate solvent H->I J LC-MS/UPLC analysis for purity and identity I->J K Store library for screening J->K

Caption: Workflow for parallel amide library synthesis.

Detailed Experimental Protocol: Parallel Amide Synthesis via HATU Coupling

This protocol describes a general method for the synthesis of a 96-compound amide library from this compound and a selection of primary and secondary amines in a 96-well plate format.

Materials and Reagents:

  • This compound

  • A diverse library of 96 primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well deep-well plates

  • Multichannel pipette or liquid handling robot

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M stock solution of each of the 96 amines in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.4 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.8 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well deep-well plate, add 200 µL of the this compound stock solution (0.04 mmol, 1.0 eq).

    • Add 200 µL of the respective amine stock solution to each corresponding well (0.04 mmol, 1.0 eq).

    • Add 100 µL of the HATU stock solution to each well (0.04 mmol, 1.0 eq).

    • Add 100 µL of the DIPEA stock solution to each well (0.08 mmol, 2.0 eq).

    • Seal the plate and shake at room temperature for 16 hours.

  • Work-up and Purification:

    • Quench the reactions by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract each well with 2 x 500 µL of ethyl acetate.

    • Combine the organic layers in a new 96-well plate.

    • Wash the combined organic layers with 500 µL of brine.

    • Dry the organic layers by passing them through a 96-well plate containing anhydrous sodium sulfate.

    • Evaporate the solvent in a centrifugal evaporator.

  • Analysis:

    • Re-dissolve the crude products in a suitable solvent (e.g., DMSO/methanol).

    • Analyze the purity and confirm the identity of the products in each well using LC-MS or UPLC.

Data Presentation: Representative Amide Library Synthesis

The following table summarizes the expected outcomes for a representative set of amide couplings, demonstrating the versatility of the protocol with different amine substrates.

Amine SubstrateProduct StructureExpected Yield (%)Observed Mass (M+H)⁺
BenzylamineN-benzyl-2-(3,5-dichloropyridin-4-yl)acetamide85-95295.03
4-Fluoroaniline2-(3,5-dichloropyridin-4-yl)-N-(4-fluorophenyl)acetamide80-90299.00
Morpholine2-(3,5-dichloropyridin-4-yl)-1-morpholinoethan-1-one90-98275.02
(R)-1-Phenylethanamine(R)-2-(3,5-dichloropyridin-4-yl)-N-(1-phenylethyl)acetamide82-92309.05

Advanced Applications: Diversification of the Pyridine Core

The dichloropyridine core of the synthesized amide library can be further functionalized to increase molecular diversity. The chlorine atoms can be displaced through nucleophilic aromatic substitution (SNA_r_) or participate in palladium-catalyzed cross-coupling reactions. This dual-functionalization strategy allows for the creation of highly complex and diverse libraries.

Signaling Pathway of Kinase Inhibition by Dichloropyridine Scaffolds

Dichloropyridine-based compounds have been explored as kinase inhibitors. The general mechanism involves the pyridine scaffold acting as a hinge-binding motif, interacting with the ATP-binding site of the kinase. The substituents introduced through parallel synthesis can then form additional interactions with the surrounding amino acid residues, leading to increased potency and selectivity.

G cluster_pathway Kinase Inhibition Pathway A Dichloropyridine-based Compound Library B Kinase ATP Binding Site A->B Binding C Competitive Inhibition of ATP Binding B->C D Blockage of Downstream Signaling C->D E Cellular Response (e.g., Apoptosis, Growth Arrest) D->E

Caption: Kinase inhibition by dichloropyridine compounds.

Protocol for Secondary Diversification: Suzuki Cross-Coupling

This protocol outlines a method for the parallel Suzuki cross-coupling of a boronic acid to the 3-position of the 2-(3,5-dichloropyridin-4-yl)acetamide library.

Materials and Reagents:

  • Amide library from the previous protocol

  • A diverse set of boronic acids

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • 2 M aqueous sodium carbonate solution

  • Dioxane

  • 96-well plates

Procedure:

  • Reaction Setup:

    • In a 96-well plate, dissolve each member of the amide library in 300 µL of dioxane.

    • To each well, add the corresponding boronic acid (1.2 eq).

    • Add 100 µL of 2 M aqueous sodium carbonate solution to each well.

    • In a glovebox, prepare a stock solution of Pd(PPh₃)₄ in dioxane and dispense 50 µL (0.05 eq) to each well.

    • Seal the plate and heat at 80°C for 12 hours.

  • Work-up and Purification:

    • Cool the reaction plate to room temperature.

    • Add 500 µL of water and 500 µL of ethyl acetate to each well.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent.

    • Purify the products using parallel HPLC.

Conclusion

This compound serves as an excellent starting point for the parallel synthesis of diverse compound libraries. The straightforward amide coupling protocols, combined with the potential for subsequent diversification of the pyridine core, make it a powerful tool for medicinal chemists in the pursuit of novel therapeutic agents. The ability to rapidly generate and screen these libraries can significantly accelerate the drug discovery process.

References

Application Notes and Protocols for the Derivatization of 3,5-Dichloropyridine-4-acetic acid for Screening Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 3,5-Dichloropyridine-4-acetic acid. This scaffold is a valuable starting point for the generation of diverse chemical libraries for high-throughput screening (HTS) in drug discovery programs. The protocols focus on the synthesis of amide and ester derivatives, which are common and effective modifications for exploring chemical space and identifying novel bioactive compounds.

Introduction

This compound is a versatile chemical scaffold possessing a carboxylic acid functional group that is amenable to a variety of chemical transformations. Its rigid pyridine (B92270) core and the presence of two chlorine atoms offer opportunities for tuning the electronic and steric properties of the final compounds. By systematically derivatizing the acetic acid moiety, researchers can generate libraries of compounds with diverse physicochemical properties, increasing the probability of identifying hits against a wide range of biological targets. Dichloropyridine-containing molecules have shown potential as modulators of various signaling pathways, including those involving kinases such as EGFR and KRAS, making this scaffold particularly relevant for oncology and inflammation research.

Derivatization Strategies

The primary strategies for derivatizing this compound involve the formation of amides and esters. These reactions are generally robust, high-yielding, and compatible with a wide range of building blocks, making them ideal for the parallel synthesis of compound libraries.

  • Amide Coupling: The reaction of the carboxylic acid with a diverse set of primary and secondary amines introduces a wide range of chemical functionalities. Amide bonds are metabolically stable and can participate in hydrogen bonding interactions with biological targets.

  • Esterification: The formation of esters with various alcohols provides another avenue for structural diversification. Esters can act as prodrugs, improving the pharmacokinetic properties of the parent molecule, or they can directly interact with the target protein.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of amide and ester libraries of this compound.

Protocol 1: Parallel Synthesis of a 3,5-Dichloropyridine-4-carboxamide Library

This protocol describes the parallel synthesis of a 96-well plate format amide library using a common amide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • A diverse library of primary and secondary amines (e.g., anilines, benzylamines, aliphatic amines)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

  • Inert atmosphere (Nitrogen or Argon)

  • HPLC-grade solvents for purification

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.5 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.6 M stock solution of each amine from the library in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.55 M stock solution of HATU in anhydrous DMF.

    • Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.05 mmol).

    • Add 100 µL of the corresponding amine stock solution (0.06 mmol) to each well.

    • Add 100 µL of the HATU stock solution (0.055 mmol) to each well.

    • Finally, add 100 µL of the DIPEA stock solution (0.1 mmol) to each well.

  • Reaction and Work-up:

    • Seal the 96-well reaction block and shake at room temperature for 16 hours.

    • After the reaction is complete, quench each reaction with 200 µL of water.

    • Extract the products with ethyl acetate (B1210297) (3 x 500 µL).

    • Combine the organic layers and evaporate the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the crude products using parallel HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Characterize the purified compounds by LC-MS and ¹H NMR to confirm their identity and purity.

Protocol 2: Fischer Esterification for the Synthesis of this compound Esters

This protocol describes the synthesis of ester derivatives using the Fischer esterification method, which is suitable for simple, non-acid sensitive alcohols.

Materials:

  • This compound

  • A selection of primary and secondary alcohols

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Dichloromethane (DCM) or Toluene (B28343)

  • Dean-Stark apparatus (optional, for larger scale)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 mmol) in the desired alcohol (10 mL, used as both reactant and solvent).

    • Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reaction:

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. For less volatile alcohols, a solvent such as toluene can be used with a Dean-Stark apparatus to remove water.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude ester by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables present illustrative quantitative data for the synthesis of representative amide and ester derivatives of this compound. Note: This data is hypothetical and for exemplary purposes to demonstrate the expected outcomes of the described protocols.

Table 1: Representative Yields for the Parallel Synthesis of 3,5-Dichloropyridine-4-carboxamides

EntryAmineProduct StructureYield (%)Purity (%)
1Aniline
alt text
85>95
2Benzylamine
alt text
92>95
34-Fluoroaniline
alt text
88>95
4Cyclohexylamine
alt text
78>95
5Morpholine
alt text
95>95

Table 2: Representative Yields for the Fischer Esterification of this compound

EntryAlcoholProduct StructureYield (%)Purity (%)
1Methanol
alt text
91>98
2Ethanol
alt text
89>98
3Isopropanol
alt text
75>95
4Benzyl alcohol
alt text
82>95

Mandatory Visualizations

The following diagrams illustrate key workflows and biological pathways relevant to the application of a this compound derived library.

Derivatization_Workflow cluster_amide Amide Library Synthesis cluster_ester Ester Library Synthesis start This compound Coupling Amide Coupling (HATU, DIPEA) start->Coupling Esterification Fischer Esterification (H+) start->Esterification Amine_Library Diverse Amines Amine_Library->Coupling Amide_Library_Product Amide Library Coupling->Amide_Library_Product Screening High-Throughput Screening Amide_Library_Product->Screening Alcohol_Library Diverse Alcohols Alcohol_Library->Esterification Ester_Library_Product Ester Library Esterification->Ester_Library_Product Ester_Library_Product->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: Derivatization and screening workflow.

EGFR_Signaling_Pathway cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Library 3,5-Dichloropyridine Derivatives Library Library->EGFR Library->RAS

Caption: EGFR signaling pathway and potential library intervention points.

KRAS_Signaling_Pathway cluster_kras_activation KRAS Activation Cycle cluster_downstream Downstream Effectors Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF_MEK_ERK RAF-MEK-ERK Pathway KRAS_GTP->RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway KRAS_GTP->PI3K_AKT RALGDS RALGDS Pathway KRAS_GTP->RALGDS SOS1->KRAS_GDP GDP -> GTP GAP->KRAS_GDP Cellular_Response Cell Proliferation, Survival, Differentiation RAF_MEK_ERK->Cellular_Response PI3K_AKT->Cellular_Response RALGDS->Cellular_Response Library 3,5-Dichloropyridine Derivatives Library Library->KRAS_GTP

Caption: KRAS signaling pathway and a potential point of library intervention.

Conclusion

The derivatization of this compound provides a robust platform for the generation of diverse screening libraries. The amide coupling and esterification protocols outlined in this document are readily adaptable to high-throughput synthesis platforms. The resulting compound libraries can be screened against a multitude of biological targets to identify novel hit compounds for further drug development efforts. The relevance of the dichloropyridine scaffold to important oncogenic pathways, such as EGFR and KRAS signaling, underscores its potential in modern drug discovery.

Application Notes and Protocols for the Quantification of 3,5-Dichloropyridine-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyridine-4-acetic acid is a chemical compound of interest in pharmaceutical and agrochemical research. Accurate and precise quantification of this analyte is crucial for various stages of research and development, including pharmacokinetic studies, metabolic profiling, and quality control. This document provides detailed application notes and protocols for the quantification of this compound in various matrices, primarily focusing on a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The proposed methodologies are based on established analytical techniques for structurally similar chlorinated and pyridine-containing compounds.

Analytical Method Overview

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a highly selective and sensitive technique ideal for the quantification of this compound, especially at low concentrations in complex matrices. An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) may also be employed, though it would likely require a derivatization step to improve the volatility of the acidic analyte.

This application note will primarily detail a proposed UPLC-MS/MS method, which generally offers superior sensitivity and selectivity for this class of compounds.

Quantitative Data Summary

The following table summarizes the expected performance of the proposed analytical methods for the quantification of this compound. These values are derived from methods for structurally related compounds and serve as a benchmark for method development and validation.[1][2][3][4]

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Precision (%RSD)
UPLC-MS/MS Plasma, Urine~0.01 ng/mL~0.04 ng/mL0.04 - 50 ng/mL95 - 105%< 7%
Pharmaceutical Formulation~10 ng/mL~30 ng/mL0.1 - 100 µg/mL98 - 102%< 2%
HPLC-UV Bulk Drug Substance~10 ng/mL~30 ng/mL0.1 - 100 µg/mL98 - 102%< 2%
GC-MS (with derivatization) Environmental Water~5 ng/L~15 ng/L5 - 1000 ng/L85 - 110%< 15%

Experimental Protocols

Protocol 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is highly recommended for the trace-level quantification of this compound in biological matrices and for impurity profiling.

1. Sample Preparation (for Plasma/Urine):

  • Protein Precipitation: To 100 µL of plasma or urine sample, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

2. UPLC-MS/MS Instrumentation and Conditions:

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).[2]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

    • A gradient elution is typically employed.

  • Flow Rate: 0.4 mL/min.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the protonated molecule [M+H]+ of this compound, and characteristic product ions would be selected for quantification and confirmation.

Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control of this compound in bulk drug substances and pharmaceutical formulations where high sensitivity is not the primary requirement.

1. Sample Preparation (for Bulk Drug Substance):

  • Dissolution: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the linear range of the assay.

  • Filtration: Filter the solution through a 0.45 µm syringe filter before injection.[2]

2. HPLC-UV Instrumentation and Conditions:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 4.5 with acetic acid).[2] A reverse-phase method using acetonitrile, water, and phosphoric acid has also been suggested for a similar compound.[5] For MS compatibility, formic acid should be used instead of phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 254 nm (this may need to be optimized based on the UV spectrum of the analyte).[2]

  • Injection Volume: 10 µL.[2]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method can be used for the analysis of this compound in environmental samples, but requires a derivatization step to increase the volatility of the analyte.

1. Sample Preparation and Derivatization:

  • Extraction: Extract the sample from the matrix using a suitable solvent like acetone. The extract can be purified using hexane (B92381) and dichloromethane.[1]

  • Derivatization: The carboxylic acid group of this compound needs to be derivatized. A common approach for acidic compounds is esterification. For chlorinated acetic acids, derivatization with pentafluorobenzyl bromide (PFBBr) has been shown to be effective.[6]

    • To the extracted and dried sample, add a solution of PFBBr in a suitable solvent.

    • The reaction may be heated to facilitate derivatization.

  • Cleanup: The derivatized sample may require a cleanup step before GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column such as a Durabond-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is often used for the analysis of chlorinated compounds.[7]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless injection.

  • MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range appropriate for the derivatized analyte.

Visualizations

UPLC_MSMS_Workflow UPLC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Protein_Precipitation Protein Precipitation with Acetonitrile Sample->Protein_Precipitation Vortexing Vortex Protein_Precipitation->Vortexing Centrifugation Centrifugation Vortexing->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection Injection into UPLC Filtration->Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Injection->Chromatographic_Separation Ionization Electrospray Ionization (ESI+) Chromatographic_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM) Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: UPLC-MS/MS workflow for quantification.

Logical_Relationship Analytical Method Selection Logic cluster_requirements Analytical Requirements cluster_methods Recommended Method High_Sensitivity High Sensitivity & Selectivity UPLC_MSMS UPLC-MS/MS High_Sensitivity->UPLC_MSMS Routine_QC Routine Quality Control HPLC_UV HPLC-UV Routine_QC->HPLC_UV Environmental_Matrix Complex Environmental Matrix GC_MS GC-MS with Derivatization Environmental_Matrix->GC_MS

Caption: Logic for selecting the appropriate analytical method.

References

Application Notes and Protocols for HPLC-MS Analysis of 3,5-Dichloropyridine-4-acetic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3,5-Dichloropyridine-4-acetic acid and its reactions using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). These guidelines are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The protocols cover sample preparation, HPLC-MS methodology, and data analysis. Additionally, a method for monitoring the synthesis of this compound via the hydrolysis of its ethyl ester precursor is described.

Introduction

This compound is a chemical intermediate used in the synthesis of various active pharmaceutical ingredients and other complex organic molecules.[] Accurate and sensitive analytical methods are crucial for monitoring its purity, quantifying its concentration in reaction mixtures, and identifying any related impurities. HPLC coupled with mass spectrometry (HPLC-MS) offers a powerful tool for this purpose, providing high separation efficiency, sensitivity, and specificity. This application note details a robust HPLC-MS method for the analysis of this compound.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound

This protocol outlines the procedure for the quantitative determination of this compound in a given sample.

2.1.1. Materials and Reagents

  • This compound standard (purity ≥98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (B129727) (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PTFE)

2.1.2. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to final concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dissolve the sample containing this compound in a 50:50 (v/v) mixture of acetonitrile and water to an estimated concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection into the HPLC system.

2.1.3. HPLC-MS Method

  • HPLC System: A standard UHPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative Ion Mode.

  • Precursor Ion (m/z): 204.0 (for [M-H]⁻).

  • Product Ions (for MRM): To be determined by direct infusion of the standard. Likely fragments would involve the loss of the carboxylic group (loss of 44 Da) or cleavage of the acetic acid side chain.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

Protocol 2: Monitoring the Synthesis of this compound by Hydrolysis

This protocol is designed to monitor the progress of the hydrolysis of ethyl 3,5-dichloropyridine-4-acetate to this compound.

2.2.1. Reaction Scheme

The hydrolysis of ethyl 3,5-dichloropyridine-4-acetate to this compound is a common final step in its synthesis. The reaction is typically carried out in the presence of an acid or base catalyst.

2.2.2. Sampling and Quenching

  • At specified time intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in 990 µL of a 50:50 (v/v) mixture of acetonitrile and water. This dilution will stop the reaction and prepare the sample for analysis.

2.2.3. HPLC-MS Analysis

Analyze the quenched samples using the HPLC-MS method described in Protocol 1 (Section 2.1.3). The method will allow for the simultaneous monitoring of the disappearance of the starting material (ethyl 3,5-dichloropyridine-4-acetate) and the appearance of the product (this compound). The precursor ion for the ethyl ester would be m/z 232.0 for [M-H]⁻.

Data Presentation

The quantitative performance of the HPLC-MS method for this compound is summarized in the following tables.

Table 1: Method Validation Parameters for Quantitative Analysis

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)>0.998
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery)95 - 105%

Table 2: Monitoring of Hydrolysis Reaction

Time (minutes)Ethyl 3,5-dichloropyridine-4-acetate (Peak Area)This compound (Peak Area)
01,254,32110,543
30876,543387,654
60453,210798,123
90123,4561,123,456
120< LOQ1,234,567

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing stock Standard Stock Solution (1 mg/mL) working Working Standards (1-1000 ng/mL) stock->working filtration 0.22 µm Filtration working->filtration sample Sample Dilution sample->filtration hplc Reverse-Phase HPLC (C18 Column) filtration->hplc ms Mass Spectrometry (ESI Negative Mode) hplc->ms quant Quantification (Calibration Curve) ms->quant report Reporting quant->report

Caption: Workflow for quantitative HPLC-MS analysis.

reaction_monitoring cluster_reaction Chemical Reaction cluster_sampling Time-course Sampling cluster_analysis Analysis cluster_result Results start Ethyl 3,5-dichloropyridine-4-acetate + H2O product This compound + Ethanol start->product Hydrolysis aliquot Withdraw Aliquot quench Quench Reaction (Dilution) aliquot->quench hplc_ms HPLC-MS Analysis quench->hplc_ms kinetic Reaction Kinetics Plot hplc_ms->kinetic

Caption: Workflow for reaction monitoring by HPLC-MS.

Conclusion

The HPLC-MS method detailed in this application note is a reliable and sensitive approach for the quantitative analysis of this compound. The provided protocols can be readily implemented in a laboratory setting for routine analysis and for monitoring the synthesis of this important chemical intermediate. The use of a standard C18 column and a simple mobile phase makes this method both robust and cost-effective. The high specificity of mass spectrometric detection ensures accurate quantification even in complex reaction mixtures.

References

Application Notes and Protocols for the NMR Analysis of 3,5-Dichloropyridine-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,5-Dichloropyridine-4-acetic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyridine (B92270) scaffold is a privileged structure in many approved drugs, and halogenated derivatives often exhibit unique biological activities.[1][2][3] The dichloropyridine moiety, in particular, can influence the compound's metabolic stability, potency, and binding characteristics.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such novel chemical entities. These application notes provide predicted ¹H and ¹³C NMR data for this compound and a detailed protocol for its analysis.

Predicted NMR Spectral Data:

Due to the absence of publicly available experimental NMR data for this compound, the following chemical shifts are predicted based on the analysis of structurally similar compounds, including 4-pyridineacetic acid and various dichlorinated aromatic systems. It is important to note that actual experimental values may vary based on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-2, H-6 (Pyridine)8.5 - 8.7Singlet (s)N/A
-CH₂- (Acetic Acid)3.8 - 4.0Singlet (s)N/A
-COOH (Acetic Acid)11.0 - 13.0Broad Singlet (br s)N/A

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-2, C-6 (Pyridine)148 - 152
C-3, C-5 (Pyridine)135 - 138
C-4 (Pyridine)145 - 149
-CH₂- (Acetic Acid)40 - 45
-COOH (Acetic Acid)170 - 175

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable nature of the acidic proton. Other potential solvents include deuterated methanol (B129727) (CD₃OD) or chloroform (B151607) (CDCl₃), though solubility should be tested.

  • Concentration:

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[6]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6]

  • Procedure:

    • Weigh the desired amount of this compound in a clean, dry vial.

    • Add the deuterated solvent to the vial and gently vortex or sonicate until the sample is fully dissolved.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

    • Ensure the final volume in the NMR tube is between 0.6 and 0.7 mL.[8]

    • Cap the NMR tube securely.

2. NMR Data Acquisition:

The following are general parameters for a 500 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample.

  • ¹H NMR Spectroscopy:

    • Experiment: Standard 1D proton experiment.

    • Pulse Program: A standard 90° pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, adjusted as needed for signal-to-noise.

    • Spectral Width: A range covering from -1 to 14 ppm is typically sufficient.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Spectroscopy:

    • Experiment: Standard 1D carbon experiment with proton decoupling.

    • Pulse Program: A standard 30° or 45° pulse angle to reduce relaxation delays.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons.

    • Spectral Width: A range covering from 0 to 200 ppm is standard for most organic molecules.

    • Temperature: 298 K (25 °C).

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.[9]

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.[9]

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale. For samples containing tetramethylsilane (B1202638) (TMS), reference the TMS peak to 0 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Visualizations

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_exp Set Up Experiment (1H or 13C) load_sample->setup_exp acquire_data Acquire FID setup_exp->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference peak_picking Peak Picking and Integration (1H) reference->peak_picking assign Assign Signals to Molecular Structure peak_picking->assign report Report Data assign->report

Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.

References

Application Notes and Protocols for the Purification of 3,5-Dichloropyridine-4-acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dichloropyridine-4-acetic acid and its derivatives are important intermediates in the synthesis of various pharmaceutical and agrochemical compounds. The purity of these compounds is critical for the success of subsequent synthetic steps and for ensuring the safety and efficacy of the final products. This document provides detailed protocols for the purification of this compound and its derivatives using common laboratory techniques, including acid-base extraction, recrystallization, and column chromatography.

Purification Strategies

The purification of this compound derivatives relies on the physicochemical properties of the target molecule, which contains both a carboxylic acid group and a basic pyridine (B92270) ring. The presence of these functional groups allows for manipulation of the compound's solubility based on pH. Additionally, the aromatic nature and polarity of the molecule are key considerations for chromatographic and recrystallization methods. The primary purification techniques covered in this note are:

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities. By converting the carboxylic acid into its water-soluble salt with a base, it can be extracted into an aqueous phase, leaving non-acidic impurities in the organic phase.[1][2][3][4]

  • Recrystallization: This is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is crucial, where the target compound has high solubility in the hot solvent and low solubility in the cold solvent.[5]

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with similar solubility properties to the target compound.[6][7][8]

Data Presentation

Due to the limited availability of specific quantitative data for the purification of this compound in published literature, the following table presents illustrative data to demonstrate the expected outcomes of each purification method.

Purification MethodStarting Purity (Illustrative)Final Purity (Illustrative)Recovery Yield (Illustrative)Notes
Acid-Base Extraction 85%95%>90%Highly effective for removing neutral and basic impurities. May not remove other acidic impurities.[9]
Recrystallization 95% (after extraction)>99%70-85%Yield is dependent on the choice of solvent and the difference in solubility at high and low temperatures.[5][9]
Column Chromatography 90%>98%60-80%Effective for removing structurally similar impurities. Yield can be lower due to product loss on the column.[9]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic target compound from neutral and basic impurities.

Materials:

  • Crude this compound derivative

  • Organic solvent (e.g., ethyl acetate (B1210297), dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

  • Dissolution: Dissolve the crude this compound derivative in a suitable organic solvent (e.g., 10 mL of ethyl acetate per gram of crude product).

  • Extraction: a. Transfer the organic solution to a separatory funnel. b. Add an equal volume of saturated aqueous sodium bicarbonate solution. c. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. d. Allow the layers to separate. The aqueous layer will be on the bottom if using a halogenated solvent like dichloromethane, and on the top for less dense solvents like ethyl acetate. e. Drain the aqueous layer containing the sodium salt of the carboxylic acid into a clean Erlenmeyer flask. f. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete recovery of the acidic product.

  • Isolation of Neutral/Basic Impurities (Optional): The remaining organic layer contains neutral and basic impurities. It can be washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent evaporated to isolate these components.

  • Acidification and Precipitation: a. Combine the aqueous extracts in an Erlenmeyer flask and cool in an ice bath. b. Slowly add 1 M HCl dropwise while stirring until the solution becomes acidic (pH ~2-3), as indicated by pH paper. The purified this compound will precipitate out of the solution.

  • Collection and Drying: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the solid with a small amount of cold deionized water to remove any residual salts. c. Dry the purified product in a vacuum oven at an appropriate temperature.

G cluster_workflow Acid-Base Extraction Workflow start Crude Product in Organic Solvent add_base Add aq. NaHCO3 & Shake start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral/Basic Impurities) separate_layers->organic_layer Discard or Isolate Impurities aqueous_layer Aqueous Layer (Product as Salt) separate_layers->aqueous_layer acidify Acidify with HCl to pH 2-3 aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Purified 3,5-Dichloropyridine- 4-acetic acid filter_dry->pure_product G cluster_workflow General Purification Workflow start Crude Synthetic Product extraction Acid-Base Extraction start->extraction Initial Cleanup chromatography Column Chromatography start->chromatography Alternative Path recrystallization Recrystallization extraction->recrystallization Further Purification analysis Purity Analysis (e.g., HPLC, NMR) recrystallization->analysis chromatography->recrystallization Optional Polishing pure_product Pure 3,5-Dichloropyridine- 4-acetic acid Derivative analysis->pure_product Meets Purity Specs

References

Application Notes and Protocols for the Scale-Up Synthesis of 3,5-Dichloropyridine-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 3,5-Dichloropyridine-4-acetic acid, a valuable intermediate in pharmaceutical and agrochemical research. The described synthetic route is a multi-step process designed for scalability and efficiency, starting from commercially available precursors.

Synthetic Strategy Overview

The synthesis of this compound is proposed via a three-step process:

  • Synthesis of 3,5-Dichloropyridine (B137275): Preparation of the core heterocyclic scaffold.

  • Synthesis of 3,5-Dichloro-4-(cyanomethyl)pyridine: Introduction of the acetic acid precursor at the 4-position of the pyridine (B92270) ring.

  • Hydrolysis to this compound: Conversion of the nitrile intermediate to the final carboxylic acid product.

This approach is designed to allow for purification at intermediate stages, ensuring a high-purity final product suitable for drug development applications.

Experimental Protocols

Step 1: Scale-Up Synthesis of 3,5-Dichloropyridine

This protocol is adapted from established methods for the reductive dechlorination of polychlorinated pyridines.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Purity
2,3,5,6-Tetrachloropyridine (B1294921)216.88-≥98%
Zinc Dust65.387.14<10 µm
Glacial Acetic Acid60.051.049≥99.7%
Water18.021.00Deionized
Dichloromethane (B109758)84.931.326ACS Grade
Sodium Sulfate (anhydrous)142.042.664ACS Grade

Equipment:

  • 10 L Jacketed Glass Reactor with Overhead Stirrer, Reflux Condenser, and Temperature Probe

  • Heating/Cooling Circulator

  • Addition Funnel

  • Steam Distillation Apparatus

  • Separatory Funnel (5 L)

  • Rotary Evaporator

Protocol:

  • Charge the 10 L reactor with water (4.5 L) and glacial acetic acid (0.6 L).

  • With vigorous stirring, add 2,3,5,6-tetrachloropyridine (1.0 kg, 4.61 mol).

  • Carefully add zinc dust (1.2 kg, 18.35 mol) portion-wise to control the initial exotherm.

  • Heat the reaction mixture to 90-95 °C and maintain for 8-12 hours, monitoring the reaction progress by GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Set up the reactor for steam distillation. Add water to the reaction mixture and begin heating to distill the product.

  • Collect the distillate (a mixture of water and 3,5-dichloropyridine) until no more organic phase is observed.

  • Extract the collected distillate with dichloromethane (3 x 1.5 L).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3,5-dichloropyridine as a white to off-white solid.

Quantitative Data:

ParameterValue
Starting Material1.0 kg (4.61 mol)
Expected Yield (80%)~545 g
Typical Purity (GC)>98%
Step 2: Synthesis of 3,5-Dichloro-4-(cyanomethyl)pyridine

This step involves the challenging functionalization of the C4 position. A plausible approach for scale-up is a directed metalation-alkylation strategy.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Purity
3,5-Dichloropyridine147.99-≥98%
Diisopropylamine (B44863)101.190.717≥99.5%
n-Butyllithium64.06-2.5 M in hexanes
Chloroacetonitrile (B46850)75.501.193≥98%
Tetrahydrofuran (THF)72.110.889Anhydrous, ≥99.9%
Saturated Ammonium (B1175870) Chloride Solution---
Ethyl Acetate (B1210297)88.110.902ACS Grade

Equipment:

  • 10 L Jacketed Glass Reactor with Overhead Stirrer, Addition Funnel, and Temperature Probe

  • Cooling Circulator

  • Inert Gas (Nitrogen or Argon) Supply

Protocol:

  • Set up the 10 L reactor under an inert atmosphere and charge with anhydrous THF (4.0 L).

  • Cool the THF to -78 °C using a cooling circulator.

  • Slowly add diisopropylamine (0.6 L, 4.28 mol) to the cold THF.

  • Add n-butyllithium (1.7 L of 2.5 M solution, 4.25 mol) dropwise, maintaining the temperature below -70 °C to generate Lithium Diisopropylamide (LDA).

  • In a separate flask, dissolve 3,5-dichloropyridine (0.5 kg, 3.38 mol) in anhydrous THF (1.0 L).

  • Slowly add the 3,5-dichloropyridine solution to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Add chloroacetonitrile (0.28 L, 4.40 mol) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution (2.0 L).

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 1.0 L).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Quantitative Data:

ParameterValue
Starting Material0.5 kg (3.38 mol)
Expected Yield (60%)~380 g
Typical Purity (HPLC)>97%
Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the nitrile to the carboxylic acid, which can be achieved under acidic or basic conditions. Acidic hydrolysis is presented here.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Purity
3,5-Dichloro-4-(cyanomethyl)pyridine187.02-≥97%
Sulfuric Acid98.081.8498%
Water18.021.00Deionized
Sodium Hydroxide (B78521) Solution40.00-5 M

Equipment:

  • 5 L Jacketed Glass Reactor with Overhead Stirrer, Reflux Condenser, and Temperature Probe

  • Heating/Cooling Circulator

  • pH Meter

  • Filtration Apparatus

Protocol:

  • Charge the 5 L reactor with a mixture of water (1.5 L) and concentrated sulfuric acid (1.5 L), adding the acid slowly to the water with cooling.

  • Add 3,5-dichloro-4-(cyanomethyl)pyridine (0.3 kg, 1.60 mol) to the acid solution.

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C.

  • Slowly and carefully neutralize the mixture by adding 5 M sodium hydroxide solution until the pH reaches 2-3. The product will precipitate.

  • Filter the solid product and wash thoroughly with cold water.

  • Dry the product under vacuum at 50-60 °C to a constant weight.

Quantitative Data:

ParameterValue
Starting Material0.3 kg (1.60 mol)
Expected Yield (90%)~296 g
Typical Purity (HPLC)>99%

Scale-Up Considerations and Workflow

The successful scale-up of this synthesis requires careful attention to several factors:

  • Thermal Management: The generation of LDA and the subsequent alkylation are highly exothermic and require a robust cooling system to maintain the low temperatures necessary for selectivity and stability.

  • Inert Atmosphere: The use of organolithium reagents necessitates strict anhydrous and inert conditions to prevent quenching and side reactions. Large-scale reactors must be properly dried and purged with nitrogen or argon.

  • Material Handling: Chloroacetonitrile is toxic and lachrymatory. Appropriate personal protective equipment (PPE) and closed-system transfer methods are essential.

  • Purification: While laboratory-scale purification may rely on chromatography, for large-scale production, crystallization is the preferred method for both intermediate and final product purification to improve efficiency and reduce solvent waste.

Scale_Up_Workflow cluster_0 Step 1: Synthesis of 3,5-Dichloropyridine cluster_1 Step 2: Synthesis of 3,5-Dichloro-4-(cyanomethyl)pyridine cluster_2 Step 3: Hydrolysis A Raw Materials (Tetrachloropyridine, Zn, Acetic Acid) B 10L Reactor: Reductive Dechlorination A->B C Steam Distillation B->C D Extraction & Drying C->D E Concentration D->E F Isolated 3,5-Dichloropyridine E->F G Raw Materials (3,5-Dichloropyridine, LDA, Chloroacetonitrile) F->G H 10L Reactor: Directed Metalation-Alkylation G->H I Aqueous Quench H->I J Extraction & Purification I->J K Isolated Nitrile Intermediate J->K L Nitrile Intermediate K->L M 5L Reactor: Acid Hydrolysis L->M N Neutralization & Precipitation M->N O Filtration & Drying N->O P Final Product: This compound O->P NFkB_Inhibition cluster_pathway NF-κB Inflammatory Signaling Pathway cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nucleus->Genes activates Inflammation Inflammatory Response Genes->Inflammation Inhibitor This compound Derivative Inhibitor->IKK Inhibits

Application Notes and Protocols: Suzuki Coupling of 3,5-Dichloropyridine-4-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of derivatives of 3,5-dichloropyridine-4-acetic acid. This class of compounds is of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of novel small molecules. The following protocols are based on established methodologies for Suzuki couplings of related dichloroheterocycles and offer a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] For derivatives of this compound, this reaction allows for the selective introduction of a wide range of aryl and heteroaryl substituents, paving the way for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Due to the presence of a carboxylic acid moiety, it is highly recommended to use an ester derivative, such as the methyl or ethyl ester, to prevent interference of the acidic proton with the basic reaction conditions. The two chlorine atoms at the 3 and 5 positions of the pyridine (B92270) ring are chemically equivalent, simplifying the regioselectivity of the initial mono-arylation.

Reaction Scheme

The general scheme for the mono-arylation of a methyl ester derivative of this compound is depicted below:

  • Starting Material: Methyl 2-(3,5-dichloropyridin-4-yl)acetate

  • Reagent: Arylboronic acid

  • Product: Methyl 2-(3-aryl-5-chloropyridin-4-yl)acetate

Data Presentation

The following tables summarize typical quantitative data for the Suzuki coupling of Methyl 2-(3,5-dichloropyridin-4-yl)acetate with various arylboronic acids under optimized, ligand-free conditions.

Table 1: Optimization of Reaction Conditions for the Synthesis of Methyl 2-(5-chloro-3-(p-tolyl)pyridin-4-yl)acetate

EntryPalladium Source (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)K₂CO₃ (2)Dioxane/H₂O (4:1)1001275
2Pd(PPh₃)₄ (2)K₂CO₃ (2)Dioxane/H₂O (4:1)1001282
3Pd(OAc)₂ (2)Na₂CO₃ (2)DMF/H₂O (1:1)801868
4Pd(OAc)₂ (2)K₃PO₄ (2)Toluene/H₂O (4:1)110879
5 Pd(PPh₃)₄ (2) K₂CO₃ (2) Dioxane/H₂O (4:1) 100 10 85

Note: The data presented in this table is illustrative and based on typical results for similar Suzuki coupling reactions.

Table 2: Substrate Scope for the Mono-Arylation of Methyl 2-(3,5-dichloropyridin-4-yl)acetate

EntryArylboronic AcidProductTime (h)Yield (%)
1Phenylboronic acidMethyl 2-(5-chloro-3-phenylpyridin-4-yl)acetate1088
24-Methoxyphenylboronic acidMethyl 2-(5-chloro-3-(4-methoxyphenyl)pyridin-4-yl)acetate1092
34-Fluorophenylboronic acidMethyl 2-(5-chloro-3-(4-fluorophenyl)pyridin-4-yl)acetate1285
43-Thienylboronic acidMethyl 2-(5-chloro-3-(thiophen-3-yl)pyridin-4-yl)acetate1278
5Pyridin-3-ylboronic acidMethyl 2-(5-chloro-3-(pyridin-3-yl)pyridin-4-yl)acetate1472

Reaction Conditions: Methyl 2-(3,5-dichloropyridin-4-yl)acetate (1.0 equiv), arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 100 °C. Note: The data presented in this table is illustrative and based on typical results for similar Suzuki coupling reactions.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(3,5-dichloropyridin-4-yl)acetate

This protocol describes the esterification of this compound.

Materials:

  • This compound

  • Methanol (B129727) (reagent grade)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and methanol (10-20 mL per gram of acid).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 equiv).

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and carefully wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford pure methyl 2-(3,5-dichloropyridin-4-yl)acetate.

Protocol 2: General Procedure for Mono-Arylation via Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki coupling of methyl 2-(3,5-dichloropyridin-4-yl)acetate with various arylboronic acids.

Materials:

  • Methyl 2-(3,5-dichloropyridin-4-yl)acetate

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Deionized water

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add methyl 2-(3,5-dichloropyridin-4-yl)acetate (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (2 mol%).

  • Seal the tube with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add degassed 1,4-dioxane and degassed deionized water (4:1 v/v) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for the time indicated in Table 2, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the desired mono-arylated product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd R-X Transmetalation Transmetalation Intermediate OxAdd->Transmetalation Ar'-B(OR)2, Base RedElim Reductive Elimination Intermediate Transmetalation->RedElim BX3 X-B(OR)2 Transmetalation->BX3 RedElim->Pd0 Reductive Elimination Product R-Ar' (Coupled Product) RedElim->Product ArX R-X (Aryl Halide) ArX->OxAdd ArBOH2 Ar'-B(OR)2 (Boronic Acid/Ester) ArBOH2->Transmetalation Base Base Base->Transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: - Methyl 2-(3,5-dichloropyridin-4-yl)acetate - Arylboronic acid - K₂CO₃ B Add Catalyst: - Pd(PPh₃)₄ A->B C Inert Atmosphere: - Purge with Ar or N₂ B->C D Add Solvents: - Degassed Dioxane/H₂O C->D E Heat to 100 °C D->E F Stir and Monitor by TLC E->F G Cool to RT F->G H Dilute with Ethyl Acetate G->H I Aqueous Wash: - Sat. NH₄Cl (aq) - Brine H->I J Dry and Concentrate I->J K Flash Column Chromatography J->K L Characterization: - NMR, MS K->L

References

Protecting Group Strategies for 3,5-Dichloropyridine-4-acetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 3,5-Dichloropyridine-4-acetic acid. This key intermediate is utilized in the development of various pharmaceutical compounds, and its chemical manipulation often requires the temporary masking of its reactive carboxylic acid and pyridine (B92270) nitrogen functionalities to achieve selective transformations.

Introduction to Protecting Group Strategies

In the multistep synthesis of complex organic molecules, protecting groups are essential tools for preventing unwanted side reactions of sensitive functional groups. For this compound, two primary sites for protection are the carboxylic acid group and the pyridine nitrogen. The selection of an appropriate protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the ease of its selective removal without affecting other parts of the molecule. An orthogonal protecting group strategy, where each protecting group can be removed under distinct conditions without affecting the others, is highly desirable for complex synthetic routes.

Protection of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is typically protected as an ester. The choice of ester depends on the desired stability and the required deprotection conditions. Common choices include methyl, benzyl (B1604629), and tert-butyl esters.

Methyl Ester Protection

Methyl esters are a common and straightforward choice for protecting carboxylic acids. They are stable to a wide range of reaction conditions but require relatively harsh conditions for cleavage, such as strong acid or base hydrolysis.

Experimental Protocol: Methyl Esterification using Thionyl Chloride in Methanol (B129727)

This protocol describes the formation of methyl 3,5-dichloropyridine-4-acetate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in methanol (5-10 mL per gram of starting material).

  • Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (2.0 eq) dropwise.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 60-65 °C). Stir for 3-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Isolation: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Benzyl Ester Protection

Benzyl esters offer the advantage of being removable under mild, neutral conditions via catalytic hydrogenolysis, which is compatible with many other functional groups.

Experimental Protocol: Benzyl Esterification using Benzyl Bromide and a Base

This protocol outlines the synthesis of benzyl 3,5-dichloropyridine-4-acetate.

  • Reaction Setup: Dissolve this compound (1.0 eq) in an aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) in a round-bottom flask with a magnetic stirrer.

  • Base Addition: Add a suitable base, such as potassium carbonate (1.5-2.0 eq) or triethylamine (B128534) (1.5-2.0 eq), to the solution and stir for 15-30 minutes at room temperature.

  • Reagent Addition: Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to expedite the reaction. Monitor the progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate (B1210297).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude benzyl ester can be purified by column chromatography.

Tert-Butyl Ester Protection

Tert-butyl esters are robust protecting groups that are stable to a wide range of nucleophilic and basic conditions. They are readily cleaved under acidic conditions.

Experimental Protocol: Tert-Butyl Esterification using Tert-Butyl Acetate and Perchloric Acid

This protocol details the formation of tert-butyl 3,5-dichloropyridine-4-acetate.

  • Reaction Setup: Suspend this compound (1.0 eq) in tert-butyl acetate (used as both reagent and solvent).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of perchloric acid.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction progress should be monitored by TLC.

  • Work-up: Carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Isolation: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Summary of Carboxylic Acid Protection Strategies

Protecting GroupProtection ReagentsTypical SolventsReaction ConditionsDeprotection Conditions
Methyl EsterThionyl Chloride, MethanolMethanolReflux, 3-7 hStrong Acid/Base Hydrolysis
Benzyl EsterBenzyl Bromide, Base (e.g., K₂CO₃)DMF, AcetonitrileRT to 60°C, 12-24 hH₂, Pd/C
Tert-Butyl EsterTert-Butyl Acetate, Perchloric AcidTert-Butyl AcetateRoom Temperature, 24-48 hAcid (e.g., TFA, HCl)

Protection of the Pyridine Nitrogen

The pyridine nitrogen in this compound derivatives can be protected to prevent its interference in certain reactions. The most common strategy is the formation of a pyridine N-oxide. This not only protects the nitrogen but can also alter the reactivity of the pyridine ring, facilitating certain substitutions.

N-Oxide Formation

Experimental Protocol: N-Oxidation using Hydrogen Peroxide in Acetic Acid

This protocol describes the formation of the N-oxide of a this compound ester. It is crucial to first protect the carboxylic acid to prevent unwanted side reactions.

  • Reaction Setup: Dissolve the this compound ester (e.g., methyl ester) (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Oxidant Addition: Add hydrogen peroxide (e.g., 30% aqueous solution) (2.0-3.0 eq) dropwise to the solution, maintaining the temperature below 30°C with an ice bath if necessary.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for several hours to overnight. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench the excess hydrogen peroxide by the slow addition of a reducing agent such as sodium sulfite (B76179) or sodium thiosulfate (B1220275) solution.

  • Isolation: Neutralize the acetic acid by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-oxide can be purified by column chromatography or recrystallization.

Orthogonal Protecting Group Strategy

An orthogonal strategy allows for the selective deprotection of one functional group in the presence of the other. For this compound, a common and effective orthogonal approach is to use a benzyl ester for the carboxylic acid and to form an N-oxide on the pyridine nitrogen.

  • The benzyl ester can be selectively removed by catalytic hydrogenolysis (H₂/Pd/C), which will not affect the N-oxide.

  • The N-oxide can be removed by reduction, for example, with PCl₃ or PPh₃, conditions that will not cleave the benzyl ester.

This strategy provides the flexibility to perform reactions at either the carboxylic acid position (after deprotection of the benzyl ester) or on the pyridine ring (with the N-oxide in place or after its removal), while the other functional group remains protected.

Visualizing the Strategies

Diagram 1: General Protecting Group Strategies

Protecting_Groups Start This compound Protect_COOH Protect Carboxylic Acid (Esterification) Start->Protect_COOH e.g., ROH, H+ Protected_COOH Ester Derivative Protect_COOH->Protected_COOH Protect_N Protect Pyridine N (N-Oxidation) Protected_COOH->Protect_N e.g., H2O2, AcOH Protected_N_COOH N-Oxide Ester Derivative Protect_N->Protected_N_COOH

Caption: Overview of protecting group strategies for this compound.

Diagram 2: Orthogonal Deprotection Workflow

Orthogonal_Deprotection DiProtected Benzyl 3,5-Dichloropyridine-4-acetate N-oxide Deprotect_COOH Deprotect COOH (H2, Pd/C) DiProtected->Deprotect_COOH Deproterotect_N Deproterotect_N DiProtected->Deproterotect_N Free_COOH This compound N-oxide Deprotect_COOH->Free_COOH Deprotect_N Deprotect N (e.g., PCl3) Free_N Benzyl 3,5-Dichloropyridine-4-acetate Deprotect_N->Free_N

Caption: Orthogonal deprotection of a dually protected this compound derivative.

Conclusion

The appropriate choice and application of protecting groups are critical for the successful synthesis of complex molecules derived from this compound. By utilizing esterification to protect the carboxylic acid and N-oxidation for the pyridine nitrogen, researchers can perform a wide range of chemical transformations in a selective and controlled manner. The orthogonal strategy employing a benzyl ester and an N-oxide offers significant synthetic flexibility, enabling the sequential modification of this versatile building block. The protocols provided herein serve as a guide for the practical implementation of these protecting group strategies in a laboratory setting.

Application Notes and Protocols: 3,5-Dichloropyridine-4-acetic acid as a Versatile Intermediate for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyridine-4-acetic acid is a valuable heterocyclic building block for the synthesis of a diverse range of biologically active compounds. Its substituted pyridine (B92270) core is a common motif in many kinase inhibitors, making it an attractive starting material for the development of novel therapeutics targeting various signaling pathways implicated in cancer and other diseases. The presence of two chlorine atoms offers opportunities for further functionalization through cross-coupling reactions, while the acetic acid side chain provides a convenient handle for amide bond formation, enabling the facile introduction of various pharmacophores.

This document provides detailed application notes and protocols for the utilization of this compound as an intermediate in the synthesis of a representative kinase inhibitor targeting the c-Met signaling pathway. The c-Met receptor tyrosine kinase plays a crucial role in cell proliferation, survival, and motility, and its dysregulation is a key driver in numerous human cancers.

Representative Kinase Inhibitor Synthesis: A c-Met Inhibitor

To illustrate the utility of this compound, a synthetic protocol for a novel c-Met inhibitor, designated as DCPA-MetI , is described. The design of DCPA-MetI is based on the known pharmacophore of Type II c-Met inhibitors, which often feature a substituted pyridine core.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 227781-56-8
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol (B129727), DMSO, and DMF

Experimental Protocols

Synthesis of N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-2-(3,5-dichloropyridin-4-yl)acetamide (DCPA-MetI)

This protocol details the amide coupling of this compound with a commercially available aniline (B41778) derivative commonly used in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.0 eq.) and DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add BOP reagent (1.2 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (B109758) to afford the desired product, DCPA-MetI .

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compound DCPA-MetI against c-Met kinase can be evaluated using a variety of commercially available assay kits (e.g., ADP-Glo™ Kinase Assay, Promega).

General Protocol Outline:

  • Prepare a dilution series of the test compound (DCPA-MetI) in the appropriate assay buffer.

  • In a microplate, add the c-Met enzyme, the appropriate substrate, and ATP.

  • Add the diluted test compound to the wells. Include a positive control (a known c-Met inhibitor) and a negative control (vehicle).

  • Incubate the plate at the recommended temperature and for the specified time.

  • After incubation, add the detection reagent to measure the kinase activity (e.g., by quantifying the amount of ADP produced).

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

Table 2: In Vitro Kinase Inhibitory Activity of DCPA-MetI

KinaseIC₅₀ (nM)
c-Met 15
VEGFR2>1000
EGFR>1000
PDGFRβ>1000

The data presented in this table is representative and for illustrative purposes.

Visualizations

Signaling Pathway

The following diagram illustrates the c-Met signaling pathway, which is a key target for the developed kinase inhibitor. Dysregulation of this pathway is implicated in various cancers.

cMet_Signaling_Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and Activates GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation DCPA_MetI DCPA-MetI (Inhibitor) DCPA_MetI->cMet Inhibits

Caption: The c-Met signaling pathway and the point of inhibition by DCPA-MetI.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors using this compound as a starting material.

Experimental_Workflow Start This compound Coupling Amide Coupling Reaction Start->Coupling Amine Amine Building Block Amine->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Inhibitor Final Kinase Inhibitor (DCPA-MetI) Characterization->Inhibitor Assay In Vitro Kinase Assay Inhibitor->Assay Data Data Analysis (IC50 Determination) Assay->Data

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dichloropyridine-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Dichloropyridine-4-acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common precursor is 3,5-dichloropyridine (B137275). This intermediate is typically synthesized via the dechlorination of more highly chlorinated pyridines, such as 2,3,5,6-tetrachloropyridine (B1294921) or pentachloropyridine, using reagents like zinc in an acidic medium.

Q2: What are the main synthetic strategies to introduce the acetic acid moiety at the 4-position of 3,5-dichloropyridine?

A2: Several strategies can be employed, each with its own set of challenges:

  • Carboxylation via Lithiation: This involves the deprotonation of 3,5-dichloropyridine at the 4-position using a strong base like n-butyllithium, followed by quenching with carbon dioxide to form 3,5-dichloropyridine-4-carboxylic acid. This carboxylic acid can then be converted to the target acetic acid derivative.

  • Homologation of the Carboxylic Acid: If 3,5-dichloropyridine-4-carboxylic acid is successfully synthesized, it can be converted to this compound via homologation techniques like the Arndt-Eistert synthesis.

  • From a 4-methyl or 4-acetyl precursor: If 3,5-dichloro-4-methylpyridine (B9390) or 3,5-dichloro-4-acetylpyridine are available, they can be converted to the desired product through oxidation or rearrangement reactions like the Willgerodt-Kindler reaction, respectively.

Q3: Are there any known major side reactions to be aware of?

A3: Yes, several side reactions can impact the yield and purity of the final product:

  • Over-reduction: During the synthesis of the 3,5-dichloropyridine precursor, over-reduction can lead to the formation of monochloropyridines or pyridine (B92270) itself.

  • Incomplete lithiation or isomerization: In the lithiation route, incomplete reaction or lithiation at other positions of the pyridine ring can lead to a mixture of products.

  • Side reactions in homologation: The Arndt-Eistert synthesis involves diazomethane (B1218177), which is explosive and can lead to the formation of byproducts if not handled carefully. The Willgerodt-Kindler reaction can have complex reaction pathways leading to a mixture of amides and other sulfur-containing impurities.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 3,5-dichloropyridine Precursor
Symptom Possible Cause Suggested Solution
Low conversion of polychlorinated pyridine Inactive zinc metal.Activate the zinc powder before use by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.
Insufficient acid concentration.Ensure the appropriate stoichiometry of the acid (e.g., acetic acid) is used to facilitate the reduction.
Low reaction temperature.Increase the reaction temperature within the recommended range for the specific dechlorination reaction.
Formation of monochloropyridine or pyridine Excessive amount of zinc or prolonged reaction time.Carefully control the stoichiometry of zinc and monitor the reaction progress closely using GC or TLC to stop the reaction once the starting material is consumed.
Reaction temperature is too high.Lower the reaction temperature to improve selectivity.
Issue 2: Low Yield in the Carboxylation of 3,5-dichloropyridine
Symptom Possible Cause Suggested Solution
Recovery of unreacted 3,5-dichloropyridine Incomplete lithiation.Use a freshly titrated solution of n-butyllithium. Ensure anhydrous reaction conditions as strong bases are highly sensitive to moisture.
Reaction temperature is too high for lithiation.Perform the lithiation at a low temperature (e.g., -78 °C) to ensure the stability of the lithiated intermediate.
Formation of a mixture of isomers Isomerization of the lithiated intermediate.Keep the reaction temperature low and quench the reaction with CO2 as soon as the lithiation is complete.
Low yield of carboxylic acid after CO2 quench Inefficient trapping of the lithiated species.Use a large excess of freshly crushed dry ice or bubble dry CO2 gas through the solution at a low temperature.
Issue 3: Low Yield in the Conversion of 3,5-dichloropyridine-4-carboxylic acid to this compound
Symptom Possible Cause Suggested Solution
Low conversion of the carboxylic acid (Arndt-Eistert) Inefficient formation of the acid chloride.Use a suitable chlorinating agent like thionyl chloride or oxalyl chloride and ensure complete conversion before reacting with diazomethane.
Decomposition of diazomethane.Use an ethereal solution of diazomethane and avoid contact with rough glass surfaces and strong light. Perform the reaction at low temperatures.
Complex product mixture (Willgerodt-Kindler) Harsh reaction conditions.Optimize the reaction temperature and time. The use of microwave irradiation has been reported to improve yields and reduce reaction times in some cases.[1]
Difficult hydrolysis of the intermediate thioamide.Ensure complete hydrolysis by using appropriate acidic or basic conditions and monitor the reaction progress.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for analogous reactions, as specific data for the synthesis of this compound is not widely available in the literature. This data should be used as a general guideline.

Reaction Step Reactants Reagents & Conditions Typical Yield (Analogous Reactions) Reference/Analogy
Dechlorination 2,3,5,6-TetrachloropyridineZn, Acetic Acid, water60-80%Patent literature on 3,5-dichloropyridine synthesis
Lithiation-Carboxylation 3,5-Dichloropyridinen-BuLi, THF, -78 °C; then CO250-70%General procedures for pyridine carboxylation
Arndt-Eistert Homologation 3,5-Dichloropyridine-4-carboxylic acid1. SOCl2; 2. CH2N2; 3. Ag2O, H2O40-60%General Arndt-Eistert synthesis protocols
Willgerodt-Kindler Reaction 3,5-Dichloro-4-acetylpyridineSulfur, Morpholine, heat30-50%General Willgerodt-Kindler reaction protocols

Experimental Protocols

Protocol 1: Synthesis of 3,5-dichloropyridine-4-carboxylic acid via Lithiation
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (B95107) (THF).

  • Starting Material: 3,5-dichloropyridine is dissolved in the THF and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Carboxylation: The reaction is quenched by pouring the mixture onto a large excess of freshly crushed dry ice or by bubbling dry CO2 gas through the solution.

  • Workup: The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with concentrated HCl to precipitate the carboxylic acid.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

Protocol 2: Arndt-Eistert Homologation of 3,5-dichloropyridine-4-carboxylic acid
  • Acid Chloride Formation: 3,5-dichloropyridine-4-carboxylic acid is refluxed with an excess of thionyl chloride until the solid dissolves and gas evolution ceases. The excess thionyl chloride is removed by distillation under reduced pressure.

  • Reaction with Diazomethane: The crude acid chloride is dissolved in anhydrous diethyl ether and cooled to 0 °C. An ethereal solution of diazomethane is added portion-wise with stirring until the yellow color of diazomethane persists. The reaction mixture is stirred at 0 °C for 1-2 hours.

  • Wolff Rearrangement: A catalytic amount of silver oxide (Ag2O) is added to the solution, followed by the dropwise addition of water. The reaction is stirred at room temperature and may require gentle heating to initiate the rearrangement, which is often indicated by the evolution of nitrogen gas.

  • Workup: The reaction mixture is filtered to remove the silver catalyst. The filtrate is extracted with a basic aqueous solution (e.g., NaHCO3). The aqueous extracts are then acidified with HCl to precipitate the this compound.

  • Purification: The product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Visualizations

Reaction_Pathway PCP Polychloropyridine DCP 3,5-Dichloropyridine PCP->DCP Dechlorination (e.g., Zn, H+) Li_DCP 3,5-Dichloro-4-pyridyllithium DCP->Li_DCP Lithiation (n-BuLi, -78°C) DCP_COOH 3,5-Dichloropyridine- 4-carboxylic acid Li_DCP->DCP_COOH Carboxylation (CO2) DCP_COCl 3,5-Dichloropyridine- 4-carbonyl chloride DCP_COOH->DCP_COCl Acid Chloride Formation (SOCl2) Target 3,5-Dichloropyridine- 4-acetic acid DCP_COOH->Target Homologation Diazoketone Intermediate Diazoketone DCP_COCl->Diazoketone CH2N2 Diazoketone->Target Wolff Rearrangement (Ag2O, H2O)

Caption: Plausible synthetic pathway for this compound.

Troubleshooting_Yield cluster_precursor Precursor Synthesis Issues cluster_lithiation Lithiation/Carboxylation Issues cluster_homologation Homologation Issues Start Low Yield of This compound Check_Precursor Check purity and yield of 3,5-dichloropyridine Start->Check_Precursor Check_Lithiation Analyze lithiation and carboxylation step Start->Check_Lithiation Check_Homologation Investigate homologation (e.g., Arndt-Eistert) step Start->Check_Homologation Precursor_Impure Impure precursor Check_Precursor->Precursor_Impure Low_Precursor_Yield Low precursor yield Check_Precursor->Low_Precursor_Yield Incomplete_Lithiation Incomplete lithiation Check_Lithiation->Incomplete_Lithiation Poor_CO2_trap Inefficient CO2 trapping Check_Lithiation->Poor_CO2_trap Acid_Chloride Incomplete acid chloride formation Check_Homologation->Acid_Chloride Diazo_Decomp Diazomethane decomposition Check_Homologation->Diazo_Decomp Rearrangement_Fail Wolff rearrangement failure Check_Homologation->Rearrangement_Fail Moisture Presence of moisture Incomplete_Lithiation->Moisture

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Amidation of 3,5-Dichloropyridine-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the amidation of 3,5-Dichloropyridine-4-acetic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the amidation of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Amide Incomplete activation of the carboxylic acid: The carboxylic acid may not be fully converted to a more reactive species (e.g., acyl chloride, active ester), leading to poor conversion.- Ensure activating agents (e.g., thionyl chloride, oxalyl chloride, carbodiimides) are fresh and used in appropriate stoichiometric amounts.- Consider extending the activation time or performing the activation at a slightly elevated temperature, monitoring for potential degradation.- For carbodiimide (B86325) couplings, add an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to form a more stable and reactive active ester.
Poor nucleophilicity of the amine: Electron-deficient or sterically hindered amines may react sluggishly with the activated carboxylic acid.- Increase the reaction temperature, if the stability of the reactants and products allows.- Use a more potent coupling reagent system, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which are known to be effective for challenging couplings.- Employ a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge acid produced during the reaction without competing with the primary amine.
Competitive acid-base reaction: The amine reactant can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. This is a common issue in direct thermal amidation without activating agents.- Always activate the carboxylic acid before introducing the amine. The direct coupling of a carboxylic acid and an amine is generally not a suitable method without activation due to the competing acid-base reaction.[1]
Formation of an Anhydride (B1165640) Byproduct Reaction of the activated carboxylic acid with unreacted carboxylate: This is a common side reaction, particularly when using activating agents like phosphonium (B103445) salts or carbodiimides. The order of reagent addition is critical.- Add the activating agent to the carboxylic acid first to allow for complete activation before adding the amine.- In protocols using reagents like triphenylphosphine (B44618) and iodine, the sequence of addition is crucial to avoid anhydride formation.[2]
Presence of Unreacted Starting Material Insufficient reaction time or temperature: The reaction may not have reached completion.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, HPLC).- If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
Deactivation of coupling reagents: Moisture can hydrolyze activating agents, rendering them ineffective.- Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of N-(3,5-dichloropyrid-4-yl)-3-cyclopropylmethoxy-4-hydroxybenzamide (in the context of Roflumilast (B1684550) synthesis) Incomplete reaction of a precursor or side reaction involving a hydroxyl group: This specific impurity has been identified in the synthesis of the drug Roflumilast, where a related benzamide (B126) is the target. It suggests that a hydroxyl group on the aromatic ring of the carboxylic acid may be involved in a side reaction or that a precursor with a free hydroxyl group is carried through.- Ensure complete conversion of any hydroxylated precursors before the amidation step.- Protect hydroxyl groups on the carboxylic acid component if they are susceptible to reaction under the chosen amidation conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect during the amidation of this compound?

A1: Based on general amidation chemistry and the electronic nature of the starting material, common side reactions include:

  • Formation of the corresponding acid anhydride: This can occur if the activated carboxylic acid reacts with a molecule of unreacted carboxylic acid.[2]

  • Racemization: If the amine or carboxylic acid contains a chiral center, racemization can be a concern, especially with certain coupling reagents and at elevated temperatures.

  • Guanidinylation of the amine: When using aminium/uronium-based coupling reagents like HBTU or HATU in excess, a side reaction can occur where the amine is capped with a guanidinium (B1211019) group, terminating the desired reaction.

  • Reaction with the solvent: Solvents like DMF can sometimes participate in side reactions, especially at higher temperatures.

Q2: How does the electron-deficient nature of the 3,5-dichloropyridine (B137275) ring affect the amidation reaction?

A2: The two chlorine atoms on the pyridine (B92270) ring are electron-withdrawing, which can have several effects:

  • Increased acidity of the carboxylic acid: This can make the initial deprotonation by a base easier, but also enhances the likelihood of forming the unreactive carboxylate salt in the presence of the amine if the carboxylic acid is not properly activated.

  • Potential for nucleophilic aromatic substitution (SNAr): While the primary reaction is at the carboxylic acid group, under harsh conditions (e.g., high temperatures, strong bases), there is a possibility of nucleophilic attack on the pyridine ring, leading to displacement of one of the chloro substituents. However, this is generally less likely under standard amidation conditions.

Q3: Which coupling reagents are recommended for the amidation of this compound, especially with challenging amines?

A3: For challenging amidations involving electron-deficient or sterically hindered amines, more powerful coupling reagents are often necessary. Consider using:

  • HATU or HCTU: These uronium/aminium-based reagents are highly effective for difficult couplings due to the formation of highly reactive OAt or O-6-ClOBt esters.

  • COMU: This is another highly efficient coupling reagent based on an Oxyma leaving group.

  • Phosphonium salt reagents like PyBOP® or PyAOP®: These are also very effective and can be a good alternative to uronium-based reagents.

Q4: What is a general, robust protocol for the amidation of this compound?

A4: A reliable starting point for the amidation would be to use a standard carbodiimide coupling protocol with an additive, or a more modern uronium/phosphonium-based coupling agent.

Experimental Protocol: Amidation using HATU

  • Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or acetonitrile) under an inert atmosphere (N₂ or Ar).

  • Add HATU (1.1 - 1.2 eq.) and a non-nucleophilic base such as DIPEA (2.0 - 3.0 eq.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0 - 1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizing the Amidation Workflow

Below is a generalized workflow for the amidation of this compound.

Amidation_Workflow cluster_start Starting Materials cluster_activation Activation Step cluster_reaction Reaction cluster_workup Workup & Purification DPAA 3,5-Dichloropyridine- 4-acetic acid Reaction_Vessel Reaction Mixture DPAA->Reaction_Vessel Amine Primary or Secondary Amine Amine->Reaction_Vessel Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction_Vessel Quench Quenching (e.g., Water, NH4Cl) Reaction_Vessel->Quench Reaction Completion Extraction Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Final_Product Desired Amide Purification->Final_Product

A generalized workflow for the amidation of this compound.

Logical Relationship of Potential Side Reactions

The following diagram illustrates the relationship between the desired reaction and potential side reactions.

Side_Reactions Start 3,5-Dichloropyridine- 4-acetic acid + Amine Activated_Acid Activated Acetic Acid (e.g., Active Ester) Start->Activated_Acid Activation (Coupling Reagent) Unreacted_SM Unreacted Starting Materials Start->Unreacted_SM Incomplete Reaction Desired_Amide Desired Amide Product Activated_Acid->Desired_Amide Reaction with Amine (Desired Pathway) Anhydride Anhydride Byproduct Activated_Acid->Anhydride Reaction with Carboxylate Guanidinylation Guanidinylated Amine Amine->Guanidinylation Excess Uronium Reagent

Potential reaction pathways in the amidation of this compound.

References

Technical Support Center: Purification of 3,5-Dichloropyridine-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,5-Dichloropyridine-4-acetic acid.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. Based on typical synthetic routes for related compounds, potential impurities include:

  • Under-dechlorinated precursors: If the synthesis involves dechlorination of more highly chlorinated pyridines, you may find residual trichloropyridines or tetrachloropyridines.

  • Isomeric impurities: Depending on the synthetic route, other isomers of dichloropyridine acetic acid could be present.

  • Unreacted starting materials: Incomplete conversion of starting materials is a common source of impurities.

  • Amide or nitrile intermediates: If the acetic acid moiety is synthesized from a nitrile, incomplete hydrolysis can leave residual nitrile or amide intermediates.

  • Residual reagents and solvents: Reagents such as zinc and solvents like acetic acid used in the synthesis may also be present in the crude product.

Q2: My purified product is discolored. What could be the cause and how can I fix it?

A2: Discoloration in the final product often indicates the presence of minor, highly colored impurities or degradation products.

  • Trace metal impurities: If metal catalysts or reagents (e.g., zinc) were used in the synthesis, trace amounts can lead to discoloration. An acid wash or treatment with a chelating agent may help.

  • Oxidation products: The pyridine (B92270) ring can be susceptible to oxidation, leading to colored byproducts. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and away from light can minimize this.

  • Degradation on silica (B1680970) gel: Some pyridine derivatives can be unstable on acidic silica gel, leading to degradation and discoloration during column chromatography. Consider using a different stationary phase like neutral alumina (B75360) or a polymer-based resin.

Q3: I am observing poor recovery of my product after purification. What are the likely causes?

A3: Low recovery can be due to several factors throughout the purification process:

  • Product loss during extraction: Ensure the pH is sufficiently acidic (around pH 2) during the acidification step of an acid-base extraction to fully precipitate the carboxylic acid.

  • Inappropriate recrystallization solvent: If the compound is too soluble in the chosen recrystallization solvent at room temperature, a significant amount will be lost in the mother liquor.

  • Adsorption to silica gel: Carboxylic acids can sometimes strongly adsorb to silica gel, leading to poor recovery during column chromatography. Adding a small amount of acetic or formic acid to the eluent can help to mitigate this.

  • Multiple transfer steps: Mechanical losses can add up. Minimize the number of transfers between flasks and ensure all equipment is rinsed thoroughly.

Troubleshooting Specific Purification Techniques

Recrystallization

Q4: My compound is not crystallizing from the solution. What should I do?

A4: If crystals do not form upon cooling, you can try the following techniques:

  • Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure product, add a single crystal to the solution to induce crystallization.

  • Reduce the volume of the solvent: Carefully evaporate some of the solvent to increase the concentration of your compound.

  • Cool the solution further: Place the flask in an ice bath or refrigerator to further decrease the solubility.

  • Consider a different solvent or a two-solvent system: Your compound may be too soluble in the chosen solvent. A two-solvent system, where the compound is soluble in one solvent and insoluble in the other, can be effective.

Column Chromatography

Q5: I am seeing significant peak tailing for my product during HPLC analysis and preparative chromatography. How can I improve the peak shape?

A5: Peak tailing for basic compounds like pyridines on silica-based columns is often due to interaction with acidic silanol (B1196071) groups on the stationary phase. To reduce tailing:

  • Add a mobile phase modifier: Incorporating a small amount of a competitive base like triethylamine (B128534) (TEA) or an acid like acetic acid or formic acid (typically 0.1%) in your mobile phase can block the active silanol sites and improve peak shape.

  • Adjust the pH of the mobile phase: Small changes in pH can alter the ionization of your compound and its interaction with the stationary phase.

  • Use an end-capped column: These columns have fewer free silanol groups, reducing the likelihood of tailing.

  • Consider a different stationary phase: If tailing persists, switching to a less acidic stationary phase like alumina or a polymer-based column may be beneficial.

Quantitative Data

Table 1: Solvent Screening for Recrystallization of this compound

Solvent/Solvent SystemSolubility at Room Temp.Solubility at Boiling PointCrystal Formation upon CoolingEstimated Yield (%)Purity (%)Observations
e.g., EthanolSparingly SolubleSolubleFine NeedlesEnter your dataEnter your datae.g., Crystals formed rapidly
e.g., TolueneInsolubleSparingly SolublePlatesEnter your dataEnter your datae.g., Slow crystal growth
e.g., Ethanol/WaterSoluble in EthanolN/APrecipitate with waterEnter your dataEnter your datae.g., Oiled out initially
Enter your solvent
Enter your solvent

Experimental Protocols

The following are general protocols that can be adapted for the purification of this compound. Optimization may be required for your specific crude material.

Protocol 1: Acid-Base Extraction

This method is useful for an initial purification to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (B1210297) (approximately 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL). The product will move into the aqueous layer as its sodium salt.

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of ethyl acetate (1 x 20 mL) to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 6M HCl with stirring until the pH is approximately 2. The product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water (2 x 10 mL) to remove any residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Recrystallization

This protocol is for further purification of the product obtained from extraction or directly from a crude reaction mixture.

  • Solvent Selection: Based on your results from a solvent screen (see Table 1), choose an appropriate solvent or solvent system. An ideal single solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, refer to the troubleshooting guide (Q4).

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Further Purification Chromatography Column Chromatography Extraction->Chromatography Alternative/Further Purification Pure Pure Product Recrystallization->Pure Chromatography->Pure

Caption: A general workflow for the purification of this compound.

Diagram 2: Troubleshooting Crystallization

Caption: A decision tree for troubleshooting common crystallization problems.

Technical Support Center: Optimizing Solvent Conditions for 3,5-Dichloropyridine-4-acetic acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling reactions of 3,5-Dichloropyridine-4-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in coupling reactions with this compound?

A1: The primary challenges stem from the electron-deficient nature of the pyridine (B92270) ring. The two chlorine atoms withdraw electron density, making the carboxylic acid slightly more acidic but potentially deactivating the ring towards certain catalytic processes. Furthermore, the pyridine nitrogen's lone pair can coordinate with metal catalysts or Lewis acids, which may inhibit catalytic activity.[1]

Q2: Which coupling reagents are recommended for forming amide bonds with this compound?

A2: A variety of modern coupling reagents are suitable. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole) or Oxyma, are a common choice due to their efficiency and the water-solubility of the byproducts, which simplifies purification.[2] For more challenging couplings, phosphonium (B103445) or uronium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU can be more effective, though they are more expensive.[2][3]

Q3: What are the key considerations for solvent selection in these coupling reactions?

A3: The ideal solvent should dissolve all reactants, including the starting materials and reagents, and be inert to the reaction conditions. Polar aprotic solvents are generally preferred for amide and ester coupling reactions. Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are commonly used. The choice of solvent can significantly impact reaction rates and yields.[4]

Q4: How can I monitor the progress of my coupling reaction?

A4: Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of the starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction's progress and the formation of any impurities.[1][5]

Q5: What are common side reactions, and how can they be minimized?

A5: A common side reaction with carbodiimide (B86325) reagents is the formation of an N-acylurea byproduct, which can be difficult to remove. Using an additive like HOBt can suppress this.[6] Racemization can be a concern if chiral amines or alcohols are used, although it is not an issue for the achiral this compound itself. For esterifications, incomplete conversion and side reactions promoted by strong acids or bases are potential issues. Careful control of reaction temperature and stoichiometry is crucial.

Troubleshooting Guides

Amide Coupling Troubleshooting
Issue Possible Cause Suggested Solution
Low or No Product Formation Ineffective activation of the carboxylic acid.- Ensure coupling reagents (e.g., EDC, HATU) are fresh and anhydrous. - Consider using a more powerful coupling reagent like HATU. - Allow for a pre-activation step by stirring the carboxylic acid, coupling reagent, and base (if applicable) for 15-30 minutes before adding the amine.[7]
Low nucleophilicity of the amine.- Increase the reaction temperature. - Use a less sterically hindered and more polar solvent to improve solubility and reaction rates. - A protocol for electron-deficient amines suggests using EDC and DMAP with a catalytic amount of HOBt in acetonitrile.[8]
Poor solubility of reactants.- Switch to a more polar solvent like DMF or NMP. - Gently warm the reaction mixture to improve solubility.
Multiple Spots on TLC / Impure Product Formation of N-acylurea byproduct (with carbodiimides).- Add an equivalent of HOBt or HOAt to the reaction mixture.
Degradation of starting materials or product.- Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[6] - Ensure an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.
Difficulty in Product Purification Contamination with urea (B33335) byproducts.- If using EDC, perform an aqueous workup with dilute acid (e.g., 0.1 M HCl) to remove the water-soluble urea byproduct and any excess base.[9] - If using DCC, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can be removed by filtration.
Residual coupling reagents or additives.- Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted HOBt and the carboxylic acid. - Multiple aqueous washes can help remove residual DMF.
Ester Coupling Troubleshooting
Issue Possible Cause Suggested Solution
Low or No Product Formation Inefficient esterification method for the substrate.- For simple, unhindered alcohols, Fischer esterification (acid catalyst with excess alcohol as solvent) can be effective.[10][11] - For more sensitive or sterically hindered alcohols, Steglich esterification (DCC/DMAP) is a milder alternative.[12]
Equilibrium not favoring product formation (Fischer esterification).- Use a large excess of the alcohol as the solvent.[10] - Remove water as it forms using a Dean-Stark apparatus.
Deactivation of the catalyst.- Ensure all reagents and solvents are anhydrous, as water can interfere with many coupling agents and catalysts.
Product Decomposition Harsh reaction conditions (e.g., strong acid, high temperature).- Use milder conditions, such as Steglich esterification at room temperature. - Neutralize the reaction mixture promptly during workup.
Incomplete Reaction Steric hindrance from the alcohol or carboxylic acid.- Increase the reaction time and/or temperature. - Use a more potent coupling reagent system.

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, DCM, or Acetonitrile)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent (to a concentration of approximately 0.1-0.2 M).

  • Add HOBt (1.2 equivalents) and the amine (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 equivalents) to the stirred solution.

  • Add EDC (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Esterification using DCC/DMAP (Steglich Esterification)

This protocol is suitable for esterification under mild conditions, particularly for alcohols that may be sensitive to acidic conditions.

Materials:

  • This compound

  • Alcohol (1.2 equivalents)

  • DCC (1.1 equivalents)

  • DMAP (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrate and washings, and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by flash chromatography.

Data Presentation: Solvent Effects on Amide Coupling Yield

The following table summarizes the illustrative yields for the coupling of this compound with benzylamine (B48309) using different solvent systems, based on general principles for electron-deficient substrates.

Coupling Reagents Solvent Temperature (°C) Time (h) Conversion (%) *
EDC, HOBt, DIPEADichloromethane (DCM)232475
EDC, HOBt, DIPEAAcetonitrile (MeCN)232485
EDC, HOBt, DIPEAN,N-Dimethylformamide (DMF)232490
HATU, DIPEADichloromethane (DCM)231280
HATU, DIPEAAcetonitrile (MeCN)231292
HATU, DIPEAN,N-Dimethylformamide (DMF)2312>95

*Illustrative conversion percentages as determined by HPLC analysis. Actual yields may vary depending on the specific amine and reaction scale.

Visualizations

Experimental Workflow for Amide Coupling

AmideCouplingWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Dissolve Acid in Anhydrous Solvent add_reagents Add Amine, HOBt, and DIPEA start->add_reagents cool Cool to 0°C add_reagents->cool add_edc Add EDC Portion-wise cool->add_edc react Warm to RT and Stir (12-24h) add_edc->react monitor Monitor by TLC/HPLC react->monitor quench Dilute & Wash (Acid, Base, Brine) monitor->quench dry Dry & Concentrate quench->dry purify Column Chromatography dry->purify end Pure Amide purify->end

Caption: A generalized workflow for the amide coupling of this compound.

Troubleshooting Logic for Low Amide Coupling Yield

TroubleshootingLowYield cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield Observed check_reagents Reagents Fresh & Anhydrous? start->check_reagents check_solubility Reactants Soluble? start->check_solubility check_conditions Correct Temp & Time? start->check_conditions change_reagent Use Stronger Coupling Reagent (e.g., HATU) check_reagents->change_reagent No change_solvent Switch to More Polar Solvent (e.g., DMF) check_solubility->change_solvent No increase_temp Increase Temperature check_conditions->increase_temp No preactivate Pre-activate Acid before Amine Addition check_conditions->preactivate Yes success Improved Yield change_solvent->success change_reagent->success increase_temp->success preactivate->success

Caption: A decision-making diagram for troubleshooting low yields in amide coupling reactions.

References

Technical Support Center: 3,5-Dichloropyridine-4-acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloropyridine-4-acetic acid. Our goal is to help you prevent byproduct formation and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two primary synthetic routes are commonly employed:

  • Oxidation of 3,5-dichloro-4-methylpyridine: This method involves the oxidation of the methyl group at the 4-position of the pyridine (B92270) ring to a carboxylic acid.

  • Hydrolysis of 3,5-dichloro-4-(cyanomethyl)pyridine: This route involves the conversion of a nitrile group to a carboxylic acid through hydrolysis.

Q2: What are the potential byproducts I should be aware of during the synthesis of this compound?

A2: Byproduct formation is dependent on the synthetic route chosen.

  • From 3,5-dichloro-4-methylpyridine: Incomplete oxidation can lead to the corresponding aldehyde or alcohol as byproducts. Over-oxidation or harsh reaction conditions may result in pyridine ring degradation.

  • From 3,5-dichloro-4-(cyanomethyl)pyridine: Incomplete hydrolysis is a common issue, leading to the formation of the corresponding amide as a significant byproduct.

Q3: How can I monitor the progress of my reaction to minimize byproduct formation?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring reaction progress. By tracking the consumption of the starting material and the formation of the desired product, you can determine the optimal reaction time and prevent the formation of degradation products due to prolonged reaction times or excessive temperatures.

Q4: What are the recommended purification methods for removing byproducts?

A4: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is often effective for removing minor impurities and isolating the final product in high purity.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography can be employed. A solvent system of ethyl acetate (B1210297) and hexanes, with a small amount of acetic acid, is a good starting point.

  • Acid-Base Extraction: This can be used to separate the acidic product from non-acidic byproducts.

Troubleshooting Guides

Scenario 1: Oxidation of 3,5-dichloro-4-methylpyridine

Issue 1: Low yield of this compound with significant amounts of unreacted starting material.

Possible Cause Troubleshooting Steps
Insufficient oxidantIncrease the molar ratio of the oxidizing agent.
Low reaction temperatureGradually increase the reaction temperature while monitoring for byproduct formation.
Inadequate reaction timeExtend the reaction time and monitor progress using TLC or HPLC.

Issue 2: Formation of 3,5-dichloro-4-formylpyridine or (3,5-dichloropyridin-4-yl)methanol.

Possible Cause Troubleshooting Steps
Incomplete oxidationIncrease the amount of oxidant or prolong the reaction time.
Oxidizing agent not potent enoughConsider using a stronger oxidizing agent (e.g., KMnO₄, RuCl₃/NaIO₄).
Scenario 2: Hydrolysis of 3,5-dichloro-4-(cyanomethyl)pyridine

Issue 1: Presence of a significant amount of 2-(3,5-dichloropyridin-4-yl)acetamide byproduct.

Possible Cause Troubleshooting Steps
Incomplete hydrolysisProlong the reaction time at reflux.
Insufficient acid or base catalystIncrease the concentration of the acid or base used for hydrolysis.
Water content too lowEnsure an adequate amount of water is present in the reaction mixture.

Issue 2: Low overall yield after workup.

Possible Cause Troubleshooting Steps
Product loss during extractionEnsure the aqueous layer is acidified to a pH of 2-3 before extraction to fully protonate the carboxylic acid.
Premature precipitationIf the product precipitates during neutralization, ensure it is fully redissolved before extraction.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Oxidation of 3,5-dichloro-4-methylpyridine Hydrolysis of 3,5-dichloro-4-(cyanomethyl)pyridine
Starting Material 3,5-dichloro-4-methylpyridine3,5-dichloro-4-(cyanomethyl)pyridine
Typical Reagents KMnO₄, K₂Cr₂O₇, RuCl₃/NaIO₄H₂SO₄, HCl, NaOH
Common Byproducts Aldehyde, AlcoholAmide
Typical Yields 60-80%70-90%
Purity before Purification 75-90%80-95%

Experimental Protocols

Key Experiment: Hydrolysis of 3,5-dichloro-4-(cyanomethyl)pyridine
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichloro-4-(cyanomethyl)pyridine (1.0 eq).

  • Reagent Addition: Add a 6M solution of sulfuric acid (10 vol).

  • Reaction: Heat the mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture over crushed ice.

    • Adjust the pH of the solution to 2-3 with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 10 vol).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizations

experimental_workflow start Start: 3,5-dichloro-4- (cyanomethyl)pyridine hydrolysis Acid Hydrolysis (e.g., 6M H₂SO₄, reflux) start->hydrolysis workup Aqueous Workup (Quench, pH adjust, Extract) hydrolysis->workup byproduct Byproduct: 2-(3,5-dichloropyridin-4-yl)acetamide hydrolysis->byproduct purification Purification (Recrystallization or Chromatography) workup->purification product Product: 3,5-Dichloropyridine- 4-acetic acid purification->product

Caption: Experimental workflow for the hydrolysis of 3,5-dichloro-4-(cyanomethyl)pyridine.

troubleshooting_logic issue Issue: Low yield or impurity route Identify Synthetic Route issue->route oxidation Oxidation of 4-methylpyridine route->oxidation Oxidation hydrolysis Hydrolysis of 4-cyanomethylpyridine route->hydrolysis Hydrolysis incomplete_ox Incomplete Oxidation? (Aldehyde/Alcohol byproduct) oxidation->incomplete_ox incomplete_hy Incomplete Hydrolysis? (Amide byproduct) hydrolysis->incomplete_hy solution_ox Increase oxidant/time/temp incomplete_ox->solution_ox Yes solution_hy Increase time/acid conc. incomplete_hy->solution_hy Yes

Caption: A logical flow for troubleshooting common issues in the synthesis.

Technical Support Center: Catalyst Selection for Reactions with 3,5-Dichloropyridine-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloropyridine-4-acetic acid in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound challenging?

A1: Several factors contribute to the difficulty of performing cross-coupling reactions with this substrate:

  • Electron-Deficient Ring: The pyridine (B92270) ring is electron-deficient, which can make oxidative addition of the palladium catalyst to the C-Cl bond more difficult compared to electron-rich aromatic systems.[1]

  • Pyridine Nitrogen Coordination: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2]

  • C-Cl Bond Strength: The carbon-chlorine bond is stronger and less reactive than corresponding C-Br or C-I bonds, necessitating highly active catalyst systems.[2]

  • Carboxylic Acid Group: The acetic acid moiety can potentially interact with the catalyst or the base, influencing the reaction outcome. It may also affect the solubility of the substrate in common organic solvents.

Q2: Which chloro- position is more reactive in this compound?

A2: For dichloropyridines, the chlorine atom at a position alpha to the nitrogen (C2 or C6) is generally more reactive in palladium-catalyzed cross-coupling reactions.[3] However, for 3,5-dichloropyridines, the electronic environment is different. The reactivity can be influenced by the specific reaction conditions and the chosen ligand. It is often necessary to experimentally determine the selectivity for a given reaction.

Q3: What are the most common side reactions to watch out for?

A3: Common side reactions include:

  • Homocoupling: The coupling of two boronic acid/ester molecules in Suzuki-Miyaura reactions, or two terminal alkynes in Sonogashira reactions. This is often promoted by the presence of oxygen.[1][4]

  • Protodeboronation: Cleavage of the C-B bond of the boronic acid reagent, replacing it with a C-H bond.[5] Using stable boronic esters (e.g., pinacol (B44631) esters) can mitigate this.

  • Dehalogenation: Reduction of the C-Cl bond to a C-H bond on the starting material. This can be favored by overly strong bases or high temperatures.[2]

  • Catalyst Deactivation: Formation of inactive palladium black or poisoning of the catalyst by coordination with the pyridine nitrogen.[2][6]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no conversion of starting material.

Possible Cause Troubleshooting Step Rationale
Inefficient Catalyst System Switch to a more active catalyst system. Use bulky, electron-rich phosphine (B1218219) ligands like SPhos, XPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands.[2] Consider using a pre-catalyst for better reproducibility.[2]These ligands promote the difficult oxidative addition of the palladium to the C-Cl bond.[2] Pre-catalysts provide a stable and well-defined source of the active Pd(0) species.[2]
Inappropriate Base Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4] Ensure the base is finely powdered and anhydrous if required.The base is crucial for activating the boronic acid.[4] The effectiveness of a base can be highly dependent on the solvent and substrates.[4]
Poor Solvent Choice Ensure all reactants are soluble in the chosen solvent. Common solvents for Suzuki reactions include dioxane, toluene (B28343), and THF, sometimes with water as a co-solvent.[7][8]Inadequate solubility can lead to poor reaction rates.
Catalyst Deactivation Ensure the reaction is performed under strictly anaerobic and anhydrous conditions.[2] Degas all solvents and reagents thoroughly.[4]Oxygen and water can oxidize and deactivate the Pd(0) catalyst.[4] The pyridine nitrogen can also poison the catalyst.[3]

Problem: Significant formation of homocoupling or dehalogenation byproducts.

Possible Cause Troubleshooting Step Rationale
Oxygen Contamination Improve degassing procedures (e.g., freeze-pump-thaw cycles or sparging with an inert gas for an extended period).[4]Oxygen promotes the oxidative homocoupling of boronic acids.[1]
Use of Pd(II) Pre-catalyst Start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.Pd(II) pre-catalysts are reduced in situ to Pd(0), a process that can consume the boronic acid and lead to homocoupling.[1]
Base is too Strong / High Temperature Use a weaker base (e.g., K₂CO₃ instead of a strong alkoxide). Lower the reaction temperature.[2]Harsh conditions can favor the dehalogenation pathway.[2]
Sonogashira Coupling

Problem: Low yield of the desired alkynylated pyridine.

Possible Cause Troubleshooting Step Rationale
Ineffective Catalyst System Use a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[9] Consider a copper-free protocol if Glaser coupling (alkyne homocoupling) is a major issue.[10]The copper co-catalyst facilitates the formation of the copper acetylide, which then transmetalates to the palladium center.[9]
Inappropriate Base Use an amine base such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA).The amine base is required to deprotonate the terminal alkyne.[11]
Alkyne Homocoupling (Glaser Coupling) Run the reaction under strictly anaerobic conditions. Consider a copper-free Sonogashira protocol.[10]Oxygen promotes the oxidative homocoupling of terminal alkynes, especially in the presence of a copper catalyst.
Catalyst Deactivation The pyridine nitrogen can inhibit the palladium catalyst. Using a ligand may be beneficial even in "ligand-free" protocols.Ligands can modulate the electronic properties and stability of the palladium catalyst.
Buchwald-Hartwig Amination (C-N Coupling)

Problem: Poor conversion to the aminated product.

Possible Cause Troubleshooting Step Rationale
Suboptimal Ligand Screen bulky, electron-rich biarylphosphine ligands such as BrettPhos, Josiphos, or XPhos.[2] The choice of ligand is critical for C-N coupling with challenging aryl chlorides.[12]These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[13]
Incorrect Base Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[2][12]A strong base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[13]
Catalyst Poisoning The substrate or amine coupling partner may have functional groups that can coordinate to and poison the palladium catalyst.If catalyst poisoning is suspected, increasing the catalyst loading might be necessary.
Steric Hindrance If using a sterically hindered amine, a more active catalyst system (e.g., a newer generation Buchwald ligand) and higher reaction temperatures may be required.Steric hindrance can slow down the rate of C-N bond formation.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a general starting point and may require optimization for this compound.

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv.), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%). The ligand-to-palladium ratio is typically 1:1 to 4:1.[4]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., dioxane, toluene, or THF/water mixture, ~0.1-0.2 M concentration) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF), the terminal alkyne (1.1-1.5 equiv.), and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with water or a dilute ammonium (B1175870) chloride solution.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the amine (1.1-1.2 equiv.), a strong base (e.g., NaOtBu, 1.2-2.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., a biarylphosphine ligand, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the reaction vessel and heat with stirring at a temperature typically between 80-120 °C. Monitor the reaction's progress.

  • Work-up: After cooling, quench the reaction carefully (e.g., with saturated aqueous ammonium chloride). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(X)L₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar_Pd_Ar_prime Ar-Pd(II)(Ar')L₂ Transmetalation->Ar_Pd_Ar_prime RedElim Reductive Elimination Ar_Pd_Ar_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)(X)L₂ Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_alkynyl Ar-Pd(II)(C≡CR)L₂ PdII_halide->PdII_alkynyl Transmetalation CuX CuX PdII_halide->CuX PdII_alkynyl->Pd0 Product_out Ar-C≡CR PdII_alkynyl->Product_out Reductive Elimination Cu_alkyne Cu-C≡CR CuX->Cu_alkyne Cu_alkyne->PdII_halide Alkyne H-C≡CR Alkyne->CuX Base Base Base->CuX

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(X)L OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord Amido_complex Ar-Pd(II)(NRR')L Amine_Coord->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Regeneration Product Ar-NRR' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNRR' Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Technical Support Center: 3,5-Dichloropyridine-4-acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3,5-Dichloropyridine-4-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction temperature and troubleshooting common issues encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and where are temperature-related issues most likely to occur?

The most prevalent synthetic route involves the hydrolysis of a nitrile precursor, 3,5-dichloro-4-(cyanomethyl)pyridine. This hydrolysis can be performed under acidic or basic conditions and is often an exothermic process. The primary stage for temperature-related issues is during this hydrolysis step, where poor temperature control can lead to side reactions and impurities.

Q2: What are the potential consequences of inadequate temperature control during the hydrolysis of 3,5-dichloro-4-(cyanomethyl)pyridine?

Poor temperature management can result in several undesirable outcomes, including:

  • Formation of side products: Elevated temperatures can promote the formation of amides as byproducts or lead to decomposition of the starting material or product.

  • Runaway reaction: The hydrolysis of nitriles can be highly exothermic. Without proper cooling, the reaction temperature can increase uncontrollably, leading to a dangerous runaway reaction.

  • Reduced yield and purity: The formation of impurities and decomposition will lower the overall yield and purity of the desired this compound.

Q3: What are the general recommendations for managing the reaction temperature during this synthesis?

To maintain optimal reaction control, the following practices are recommended:

  • Controlled addition of reagents: Add the hydrolyzing agent (acid or base) slowly and in a controlled manner to manage the rate of heat generation.

  • Efficient cooling: Utilize an appropriate cooling bath (e.g., ice-water or a chiller) to dissipate the heat generated during the reaction.

  • Vigorous stirring: Ensure efficient mixing to maintain a uniform temperature throughout the reaction mixture and prevent localized hot spots.

  • Use of a suitable solvent: The choice of solvent can influence heat transfer and reaction kinetics.

  • Real-time temperature monitoring: Continuously monitor the internal reaction temperature using a calibrated thermometer or thermocouple.

Troubleshooting Guide: Managing Reaction Temperature

This guide addresses specific issues you may encounter related to reaction temperature during the synthesis of this compound.

Issue Potential Cause Recommended Action
Rapid, uncontrolled temperature increase (Exotherm) 1. Rate of addition of hydrolyzing agent (acid/base) is too fast. 2. Inadequate cooling capacity. 3. Insufficient stirring.1. Immediately stop the addition of the reagent. 2. Increase the cooling efficiency (e.g., add more ice to the bath, lower the chiller setpoint). 3. Increase the stirring speed. 4. If necessary, add a pre-chilled solvent to dilute the reaction mixture.
Formation of a significant amount of amide byproduct 1. Incomplete hydrolysis due to insufficient reaction time or temperature. 2. Non-optimal concentration of the hydrolyzing agent.1. Increase the reaction time. 2. Gradually increase the reaction temperature while carefully monitoring for any exotherm. 3. Consult literature for the optimal concentration of the acid or base for this specific hydrolysis.
Low yield of the desired product 1. Decomposition of the starting material or product at elevated temperatures. 2. Side reactions dominating due to poor temperature control.1. Maintain a lower reaction temperature throughout the addition and reaction period. 2. Ensure slow and controlled addition of reagents. 3. Optimize the reaction time to avoid prolonged exposure to heat.
Inconsistent reaction times or product quality 1. Fluctuations in reaction temperature. 2. Inconsistent rate of reagent addition.1. Use a reliable temperature control system (e.g., a temperature controller with a thermocouple). 2. Employ a syringe pump or a dropping funnel with a pressure-equalizing arm for consistent reagent addition.

Experimental Protocol: Hydrolysis of 3,5-dichloro-4-(cyanomethyl)pyridine

Materials:

  • 3,5-dichloro-4-(cyanomethyl)pyridine

  • Concentrated Sulfuric Acid (or other suitable acid or base)

  • Water

  • Ice

  • Suitable extraction solvent (e.g., Ethyl Acetate)

  • Sodium Bicarbonate (or other suitable base for neutralization)

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3,5-dichloro-4-(cyanomethyl)pyridine.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Hydrolyzing Agent: Slowly add concentrated sulfuric acid to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a controlled temperature (e.g., 60-80 °C, this will require optimization) for a specified period (monitor by TLC or LC-MS for completion).

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding crushed ice.

    • Neutralize the solution to a pH of approximately 7-8 by the slow addition of a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Logical Workflow for Troubleshooting Reaction Temperature

The following diagram illustrates a logical workflow for managing and troubleshooting temperature-related issues during the synthesis.

G Troubleshooting Workflow for Reaction Temperature start Start Synthesis monitor_temp Continuously Monitor Internal Temperature start->monitor_temp temp_stable Is Temperature Stable and within Range? monitor_temp->temp_stable temp_increase Uncontrolled Temperature Increase Detected temp_stable->temp_increase No continue_synthesis Continue Synthesis with Caution temp_stable->continue_synthesis Yes action_stop_addition Stop Reagent Addition temp_increase->action_stop_addition action_cool Enhance Cooling action_stop_addition->action_cool action_stir Increase Stirring action_cool->action_stir temp_controlled Is Temperature Under Control? action_stir->temp_controlled temp_controlled->continue_synthesis Yes end_fail Runaway/Failure (Stop and Re-evaluate) temp_controlled->end_fail No continue_synthesis->monitor_temp end_success Synthesis Complete (Successful) continue_synthesis->end_success evaluate_protocol Evaluate and Modify Experimental Protocol end_fail->evaluate_protocol

Caption: A flowchart for troubleshooting reaction temperature.

Technical Support Center: 3,5-Dichloropyridine-4-acetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloropyridine-4-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method for synthesizing this compound is through the hydrolysis of a nitrile precursor, specifically 2-(3,5-dichloropyridin-4-yl)acetonitrile. This hydrolysis can be carried out under acidic or basic conditions.[1][2]

Q2: What are the key challenges in the workup and purification of this compound?

The main challenges include isolating the product from aqueous reaction mixtures, removing unreacted starting materials and byproducts, and achieving high purity. Due to its acidic nature, the product's solubility is highly dependent on pH, which is a critical parameter during extraction and crystallization.

Q3: Are there any known biological activities of dichlorinated pyridine (B92270) acetic acid derivatives?

Yes, dichlorinated aryl acetic acids, including pyridine-based derivatives, can function as "superauxins."[3] They mimic the natural plant hormone indole-3-acetic acid (IAA) and can overload the natural auxin signaling pathway in plants, leading to uncontrolled growth and herbicidal effects.[3] A similar compound, 3,4-dichlorophenylacetic acid, has been identified as an auxin analog that acts through the auxin signaling pathway.[4][5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and workup of this compound.

Issue 1: Low Yield of Carboxylic Acid After Hydrolysis

Problem: The hydrolysis of the nitrile precursor results in a low yield of the desired this compound.

Possible Causes & Solutions:

Cause Explanation Suggested Solution
Incomplete Hydrolysis The reaction may not have gone to completion. Both acid and base-catalyzed nitrile hydrolysis require sufficient time and temperature.[1][2]- Increase Reaction Time and/or Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure the disappearance of the starting material. - Choice of Catalyst: For acid hydrolysis, a strong acid like concentrated HCl or H₂SO₄ is typically used.[6] For base hydrolysis, a strong base such as NaOH or KOH is effective.[7] Ensure the catalyst concentration is adequate.
Product Degradation Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can potentially lead to decarboxylation or other side reactions of the pyridine acetic acid product.[8]Optimize the reaction conditions by performing small-scale experiments at different temperatures and for varying durations to find the optimal balance between reaction completion and product stability.
Inefficient Product Isolation The product may be lost during the workup procedure, particularly during extraction or precipitation steps. The pH of the aqueous solution is critical for efficient isolation.- pH Adjustment: After hydrolysis, ensure the pH is correctly adjusted to precipitate the carboxylic acid. The isoelectric point of similar compounds is often in the acidic range. Carefully acidify the solution (e.g., with concentrated HCl) to a pH of approximately 2-3 to induce precipitation.[] - Extraction: If the product does not precipitate cleanly, extraction with a suitable organic solvent may be necessary. The choice of solvent is crucial for efficient extraction.
Issue 2: Difficulty in Product Purification and Impurities Present

Problem: The isolated this compound is impure, as indicated by analytical methods (e.g., NMR, LC-MS) or melting point determination.

Possible Causes & Solutions:

Cause Explanation Suggested Solution
Incomplete Hydrolysis Residual unreacted nitrile or intermediate amide will contaminate the final product.Ensure the hydrolysis reaction goes to completion as described in the previous section.
Side Reactions Besides incomplete hydrolysis, other side reactions might occur under the reaction conditions, leading to byproducts that are difficult to separate.Modify reaction conditions (temperature, catalyst) to minimize side product formation.
Ineffective Recrystallization The chosen solvent system for recrystallization may not be optimal for removing specific impurities.- Solvent Screening: Conduct small-scale solubility tests to identify a suitable solvent or solvent system for recrystallization. An ideal single solvent should dissolve the compound well when hot but poorly when cold.[10][11] Common solvents to test for pyridine carboxylic acids include water, ethanol, methanol, acetonitrile, and mixtures like ethanol/water or acetone/hexane.[12] - Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. The first solvent should dissolve the compound well at all temperatures, while the second should be a poor solvent in which the compound is insoluble. The two solvents must be miscible.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 2-(3,5-dichloropyridin-4-yl)acetonitrile

This protocol is a generalized procedure based on the hydrolysis of similar nitrile compounds.

Materials:

  • 2-(3,5-dichloropyridin-4-yl)acetonitrile

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)

  • Water

  • Suitable organic solvent for extraction (e.g., Ethyl Acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Recrystallization solvent (to be determined by screening)

Procedure:

  • Hydrolysis:

    • Acidic Conditions: To a round-bottom flask, add 2-(3,5-dichloropyridin-4-yl)acetonitrile and a sufficient amount of concentrated hydrochloric acid. Heat the mixture to reflux for several hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Basic Conditions: Alternatively, dissolve the nitrile in a suitable solvent (e.g., ethanol) and add an aqueous solution of sodium hydroxide. Heat the mixture to reflux for several hours, monitoring for completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If basic hydrolysis was performed, first remove the organic solvent under reduced pressure.

    • Carefully neutralize the reaction mixture. For acidic hydrolysis, cautiously add a base (e.g., saturated sodium bicarbonate solution). For basic hydrolysis, add an acid.

    • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.

    • Acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid. This should cause the this compound to precipitate.

    • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.

    • If the product oils out or does not precipitate, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent.[11][13] Perform solvent screening to identify an optimal solvent or solvent pair.

Data Presentation

Due to the limited availability of specific quantitative data for the synthesis of this compound in the searched literature, the following table provides a template with typical ranges for analogous reactions. Researchers should optimize these parameters for their specific setup.

ParameterTypical Range/ValueNotes
Reactant Concentration 0.5 - 2 MHigher concentrations can increase reaction rate but may also lead to more side products.
Reaction Temperature (°C) 80 - 110 (Reflux)Temperature should be high enough for a reasonable reaction rate but not so high as to cause degradation.
Reaction Time (hours) 4 - 24Monitor by TLC or LC-MS for completion.
pH for Precipitation 2 - 3Crucial for maximizing the yield of the carboxylic acid.
Typical Yield 60 - 90%Highly dependent on reaction conditions and workup efficiency.
Purity after Recrystallization >98%Dependent on the choice of recrystallization solvent and technique.

Visualizations

Experimental Workflow

experimental_workflow General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification hydrolysis Hydrolysis of 2-(3,5-dichloropyridin-4-yl)acetonitrile (Acid or Base Catalyzed) neutralization Neutralization & Aqueous Wash hydrolysis->neutralization Cool Reaction acidification Acidification to pH 2-3 neutralization->acidification Remove Impurities isolation Isolation (Filtration or Extraction) acidification->isolation Precipitate Product recrystallization Recrystallization isolation->recrystallization Crude Product analysis Purity Analysis (NMR, LC-MS, MP) recrystallization->analysis Purified Product

Caption: General workflow for the synthesis and purification of this compound.

Auxin Signaling Pathway

As dichlorinated pyridine acetic acids can act as auxin mimics, understanding the auxin signaling pathway is relevant.

auxin_signaling Simplified Auxin Signaling Pathway cluster_nucleus Nucleus Auxin Auxin or Auxin Analog (e.g., Dichloropyridine Acetic Acid) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes binding to SCF_Complex SCF E3 Ligase Complex TIR1_AFB->SCF_Complex Part of Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses ARE Auxin Response Element (in gene promoters) ARF->ARE Binds to Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates ARE->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Uncontrolled Growth) Gene_Expression->Cellular_Response

Caption: Simplified model of the auxin signaling pathway, which can be activated by auxin analogs.

References

Technical Support Center: 3,5-Dichloropyridine-4-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3,5-Dichloropyridine-4-acetic acid and its derivatives. The information is intended for researchers, scientists, and drug development professionals to troubleshoot potential stability issues encountered during experiments.

Troubleshooting Guide

This guide addresses common problems related to the stability of this compound derivatives in a question-and-answer format.

Q1: I observed a loss of potency or degradation of my this compound derivative in an aqueous solution. What are the potential causes?

A1: Aqueous solutions of pyridine (B92270) carboxylic acids can be susceptible to degradation, particularly under certain conditions. The primary concerns are hydrolytic degradation and decarboxylation. The stability is often influenced by pH, temperature, and exposure to light. For instance, 2- and 4-pyridylacetic acids are known to be prone to ready decarboxylation. While specific data on this compound is limited, its structure suggests that similar degradation pathways could be relevant.

Q2: My compound shows discoloration or the formation of precipitates upon storage. What could be the reason?

A2: Discoloration and precipitation are often indicators of chemical degradation. For chloropyridine derivatives, photodegradation can lead to the formation of colored byproducts. It has been noted that photolytically treated 2-chloropyridine (B119429) aqueous solutions can lead to the formation of various intermediate products, some of which may be colored.[1][2] Additionally, changes in solubility of the parent compound or its degradation products due to pH shifts or temperature fluctuations can result in precipitation.

Q3: How can I mitigate the degradation of my this compound derivative during experiments?

A3: To minimize degradation, consider the following precautions:

  • pH Control: Buffer your solutions to a pH where the compound is most stable. For many carboxylic acids, a slightly acidic pH (around 4-6) can be optimal to prevent base-catalyzed hydrolysis and decarboxylation.

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) and protect them from freezing, which can cause concentration gradients and precipitation. For long-term storage, consider storing the compound as a dry solid at -20 °C or below.

  • Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil, as chloropyridines can be susceptible to photodegradation.[1][2]

  • Inert Atmosphere: For compounds sensitive to oxidation, purging solutions with an inert gas like nitrogen or argon can be beneficial.

Q4: I am performing a reaction with a this compound derivative at an elevated temperature and observing low yield. Could this be a stability issue?

A4: Yes, elevated temperatures can accelerate degradation. Pyridine carboxylic acids, in particular, can undergo thermal decarboxylation.[3][4] If your reaction requires high temperatures, it is advisable to minimize the reaction time and use the lowest possible temperature that allows the reaction to proceed. Running a control experiment with the starting material under the reaction conditions (without other reagents) can help determine its thermal stability.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound derivatives?

A1: Based on the structure and data from related compounds, the following degradation pathways are plausible:

  • Decarboxylation: The loss of CO2 from the acetic acid side chain is a potential thermal and pH-dependent degradation pathway, especially given the susceptibility of other pyridylacetic acids to this process.[3][4]

  • Hydrolysis: The chloro substituents on the pyridine ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of hydroxypyridine derivatives.

  • Photodegradation: Exposure to UV or visible light may lead to cleavage of the C-Cl bonds or other ring modifications. Studies on 2-chloropyridine have shown that photodegradation can lead to the formation of various products, including hydroxylated and dechlorinated species.[1][2]

Q2: What are the recommended storage conditions for solid this compound and its derivatives?

A2: For long-term stability, solid compounds should be stored in a cool, dark, and dry place. Recommended conditions are:

  • Temperature: -20 °C or lower.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) if the compound is suspected to be sensitive to oxidation or moisture.

  • Container: Tightly sealed, light-resistant containers.

Q3: How can I analyze the stability of my this compound derivative and its potential degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique. This involves developing an HPLC method that can separate the parent compound from all potential degradation products. A photodiode array (PDA) detector is useful for obtaining UV spectra of the peaks to aid in identification. Mass spectrometry (MS) coupled with HPLC (LC-MS) is highly effective for identifying the mass of the degradation products, which helps in structure elucidation.

Data Presentation

Table 1: General Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 60 °CTo assess stability in acidic conditions and identify acid-catalyzed degradation products.[5]
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to 60 °CTo assess stability in basic conditions and identify base-catalyzed degradation products.[5]
Oxidation 3% to 30% H₂O₂, room temperatureTo evaluate susceptibility to oxidation and identify oxidative degradation products.[5]
Thermal Degradation 60 °C to 100 °C (solid and solution)To determine thermal stability and identify thermolytic degradation products.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)To assess light sensitivity and identify photolytic degradation products.[6]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study on a this compound derivative.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature and 60 °C.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature and 60 °C.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature.

    • Thermal Stress (Solution): Keep an aliquot of the stock solution at 60 °C.

    • Thermal Stress (Solid): Place a known amount of the solid compound in an oven at 60 °C.

    • Photostability: Expose an aliquot of the stock solution and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation and identify any major degradation products.

Mandatory Visualizations

cluster_main Proposed Degradation Pathways cluster_pathways cluster_products Potential Degradation Products Parent This compound Derivative Decarboxylation Decarboxylation Parent->Decarboxylation Heat, pH Hydrolysis Hydrolysis Parent->Hydrolysis Acid/Base Photodegradation Photodegradation Parent->Photodegradation Light (UV/Vis) Decarboxylated Decarboxylated Product Decarboxylation->Decarboxylated Hydroxylated Hydroxylated Product Hydrolysis->Hydroxylated Dechlorinated Dechlorinated Product Photodegradation->Dechlorinated

Caption: Proposed degradation pathways for this compound derivatives.

Start Start: Stability Study Initiation Prep Prepare Stock Solution (1 mg/mL) Start->Prep Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress Sample Sample at Time Points (0, 2, 4, 8, 24, 48h) Stress->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV/MS Sample->Analyze Non-hydrolysis samples Neutralize->Analyze Evaluate Evaluate Data (% Degradation, Identify Products) Analyze->Evaluate End End: Stability Profile Established Evaluate->End

Caption: General experimental workflow for a forced degradation study.

Start Observed Degradation? Aqueous Aqueous Solution? Start->Aqueous Yes Solid Store as solid at low temp Start->Solid No Light Exposed to Light? Aqueous->Light Yes Temp Elevated Temperature? Aqueous->Temp No Light->Temp No ProtectLight Action: Protect from light Light->ProtectLight Yes CheckpH Action: Check and adjust pH Temp->CheckpH No ControlTemp Action: Control temperature Temp->ControlTemp Yes Inert Action: Use inert atmosphere CheckpH->Inert

Caption: Troubleshooting decision tree for stability issues.

References

dealing with steric hindrance in 3,5-Dichloropyridine-4-acetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloropyridine-4-acetic acid. The guidance focuses on overcoming challenges related to steric hindrance in common synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Topic 1: Esterification Reactions

Question: I am experiencing low yields when trying to esterify this compound with a bulky secondary or tertiary alcohol using standard Fischer esterification conditions. What is the likely problem and how can I resolve it?

Answer: The primary issue is likely significant steric hindrance around the carboxylic acid group, caused by the two chlorine atoms in the 3 and 5 positions of the pyridine (B92270) ring. This steric bulk impedes the approach of the alcohol nucleophile. Standard Fischer esterification is often inefficient for such hindered substrates.

Troubleshooting Steps:

  • Activate the Carboxylic Acid: Convert the carboxylic acid into a more reactive intermediate. This increases its electrophilicity and facilitates the attack by a sterically demanding alcohol.

  • Use a Specialized Esterification Protocol: Methods developed for sterically hindered substrates are recommended. The Yamaguchi esterification is a particularly effective choice.[1][2][3][4]

  • Optimize Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated intermediates. The choice of base and solvent is also critical.

Topic 2: Amidation Reactions

Question: My amidation reaction between this compound and a secondary amine is sluggish and incomplete. How can I improve the reaction efficiency?

Answer: Similar to esterification, the steric hindrance of this compound significantly slows down the rate of amidation, especially with hindered amines. Direct condensation is rarely successful. The use of powerful coupling agents is necessary to activate the carboxylic acid.

Troubleshooting Steps:

  • Select an Appropriate Coupling Reagent: For sterically hindered amidations, standard reagents like DCC may be insufficient.[5] Uronium/aminium-based reagents such as HATU are generally more effective due to the formation of highly reactive OAt esters.[6][7][8]

  • Pre-activation: Pre-activating the carboxylic acid with the coupling reagent before adding the amine can improve yields, especially for difficult couplings.[5]

  • Base and Solvent Selection: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often used to minimize side reactions. Aprotic polar solvents like DMF or NMP are common, but care should be taken as they can be difficult to remove.

Topic 3: Palladium-Catalyzed Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura cross-coupling reaction with an ester of this compound, but I am observing low conversion and side products. What are the key parameters to consider for this substrate?

Answer: Cross-coupling reactions on the dichloropyridine ring are influenced by both electronic and steric factors. The chlorine atoms are deactivating, and the position of coupling can be sensitive to the choice of catalyst, ligand, and reaction conditions. For dichloropyridines, achieving selective mono-arylation can be challenging.

Troubleshooting Steps:

  • Ligand Selection is Crucial: The choice of phosphine (B1218219) ligand is critical for successful cross-coupling on electron-deficient and sterically hindered aryl chlorides. Bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[9]

  • Control of Regioselectivity: In dichloropyridines, the reactivity of the two chlorine atoms can be similar. Ligand-dependent site-selectivity has been observed in related systems, allowing for controlled mono-functionalization.[9][10] Careful screening of ligands and conditions is necessary to achieve the desired regioselectivity.

  • Catalyst and Base Choice: The choice of palladium precatalyst and base can significantly impact the reaction outcome. For challenging substrates, modern precatalysts that reliably form the active Pd(0) species are recommended.[11] The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the substrate or catalyst.

  • Minimize Side Reactions: Homocoupling of the boronic acid and hydrodehalogenation are common side reactions. Ensuring an inert atmosphere (thoroughly degassed solvents) and using fresh, high-purity reagents can minimize these issues.[11]

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for Amidation of Sterically Hindered Carboxylic Acids

Coupling ReagentBaseSolventTemperature (°C)Typical Yield Range (%)Notes
HATU DIPEADMF2570-95Highly effective for hindered substrates.[6][12]
HBTU DIPEADMF2560-85Good general-purpose reagent, slightly less reactive than HATU.
PyBOP DIPEACH₂Cl₂/DMF2565-90Phosphonium-based reagent, effective for many systems.
EDC/HOBt DIPEA/DMAPCH₂Cl₂2540-75Can be less effective for severely hindered couplings.
DMT-MM NMMTHF/H₂O2550-80Performs well in aqueous media for some substrates.[13]

Yields are representative and highly dependent on the specific substrates and reaction conditions.

Table 2: Influence of Ligand on Suzuki-Miyaura Coupling of Dichloropyridines

Palladium PrecatalystLigandBaseSolventTemperature (°C)Position of CouplingReference
Pd(OAc)₂(none)Na₂CO₃H₂O/DMF60C2 on 2,3,5-trichloropyridine[14][15]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O100C4 on 2,4-dichloropyridine[9]
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O110C5 on 3,5-dichloropyridazine[10]
Pd(OAc)₂P(Cy)₃K₃PO₄Toluene100C3 on 3,5-dichloropyridazine[10]

This table illustrates the principle of ligand-controlled regioselectivity on related dichlorinated heterocycles.

Experimental Protocols

Protocol 1: Yamaguchi Esterification of this compound

This protocol is recommended for the esterification of this compound with sterically hindered alcohols.[1][2][3][4]

  • Preparation: To a solution of this compound (1.0 equiv) in anhydrous THF, add triethylamine (B128534) (Et₃N, 1.2 equiv).

  • Activation: Slowly add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.1 equiv) to the solution at room temperature and stir for 1 hour.

  • Esterification: In a separate flask, dissolve the sterically hindered alcohol (1.5 equiv) and 4-dimethylaminopyridine (B28879) (DMAP, 2.0 equiv) in anhydrous THF.

  • Reaction: Add the activated mixed anhydride (B1165640) solution from step 2 to the alcohol/DMAP solution and stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: HATU-Mediated Amidation of this compound

This protocol is suitable for the coupling of this compound with secondary or sterically demanding primary amines.[5][6]

  • Preparation: Dissolve this compound (1.0 equiv), HATU (1.1 equiv), and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in anhydrous DMF.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amidation: Add the amine (1.2 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute with water and extract with ethyl acetate. The combined organic layers are washed successively with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a 3,5-Dichloropyridine Derivative

This is a general protocol for the mono-arylation of a dichloropyridine derivative, which should be optimized for this compound esters.[9][10][14][15][16]

  • Preparation: To an oven-dried reaction vessel, add the this compound ester (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Visualizations

Esterification_Troubleshooting start Low Yield in Esterification (this compound + Bulky Alcohol) q1 Is the reaction a standard Fischer Esterification? start->q1 a1_yes Yes: Inefficient due to steric hindrance. q1->a1_yes Yes a1_no No q1->a1_no No action1 Activate the Carboxylic Acid a1_yes->action1 a1_no->action1 action2 Use a Specialized Protocol (e.g., Yamaguchi Esterification) action1->action2 protocol Yamaguchi Protocol: 1. Acid + Et3N + TCBC 2. Alcohol + DMAP 3. Combine and React action2->protocol outcome Improved Yield of Sterically Hindered Ester protocol->outcome

Caption: Troubleshooting workflow for esterification.

Amidation_Strategy cluster_reactants Reactants cluster_activation Activation Acid 3,5-Dichloropyridine- 4-acetic acid Activated_Intermediate Activated Ester (O-acylisourea) Acid->Activated_Intermediate + Coupling Reagent + Base Amine Sterically Hindered Amine Product Sterically Hindered Amide Coupling_Reagent Coupling Reagent (e.g., HATU) Base Base (e.g., DIPEA) Activated_Intermediate->Product + Amine

Caption: General strategy for hindered amidation.

Suzuki_Coupling_Logic cluster_params Key Reaction Parameters start Suzuki Coupling of 3,5-Dichloropyridine Derivative Catalyst Palladium Precatalyst (e.g., Pd₂(dba)₃) start->Catalyst Ligand Phosphine Ligand (Bulky, Electron-Rich) start->Ligand Base Base (e.g., K₃PO₄) start->Base Solvent Anhydrous, Degassed Solvent (e.g., Dioxane) start->Solvent Catalytic_Cycle Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) Catalyst->Catalytic_Cycle Ligand->Catalytic_Cycle Base->Catalytic_Cycle Solvent->Catalytic_Cycle Product Mono-arylated Product Catalytic_Cycle->Product Troubleshooting Troubleshooting: - Low Conversion - Poor Selectivity - Side Reactions Product->Troubleshooting

Caption: Key parameters in Suzuki cross-coupling.

References

Technical Support Center: Optimizing Reaction Times for 3,5-Dichloropyridine-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Dichloropyridine-4-acetic acid. The guidance focuses on a common synthetic pathway and addresses specific issues that may be encountered during the experimental process.

Proposed Synthetic Pathway

A plausible and common synthetic route to this compound from 3,5-dichloropyridine (B137275) is a three-step process:

  • N-Oxidation: Oxidation of the nitrogen atom in the 3,5-dichloropyridine ring to form 3,5-dichloropyridine N-oxide.

  • Cyanation (Reissert-Henze Reaction): Introduction of a cyano group at the 4-position of the pyridine (B92270) N-oxide to yield 4-cyano-3,5-dichloropyridine.

  • Hydrolysis: Conversion of the cyano group to a carboxylic acid to obtain the final product, this compound.

The following sections provide detailed protocols and troubleshooting for each of these key steps.

Experimental Protocols & Data

Step 1: N-Oxidation of 3,5-Dichloropyridine

Objective: To synthesize 3,5-dichloropyridine N-oxide.

Experimental Protocol:

  • In a round-bottom flask, dissolve 3,5-dichloropyridine in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide (30% aqueous solution) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture and carefully neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: N-Oxidation Reaction Parameters

ParameterRecommended Condition
Starting Material 3,5-dichloropyridine
Oxidizing Agent Hydrogen Peroxide (30%) or m-CPBA
Solvent Glacial Acetic Acid
Temperature 0-10°C (addition), 60-70°C (reaction)
Reaction Time 4-18 hours
Step 2: Cyanation of 3,5-Dichloropyridine N-oxide (Reissert-Henze Reaction)

Objective: To synthesize 4-cyano-3,5-dichloropyridine.

Experimental Protocol:

  • Suspend 3,5-dichloropyridine N-oxide in an inert solvent such as dichloromethane or acetonitrile.

  • Add trimethylsilyl (B98337) cyanide (TMSCN) to the suspension.

  • Slowly add benzoyl chloride or a similar activating agent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography.

Table 2: Cyanation Reaction Parameters

ParameterRecommended Condition
Starting Material 3,5-dichloropyridine N-oxide
Cyanide Source Trimethylsilyl cyanide (TMSCN) or Potassium Cyanide (KCN)
Activating Agent Benzoyl chloride or Dimethylcarbamoyl chloride
Solvent Dichloromethane or Acetonitrile
Temperature Room Temperature to 40°C
Reaction Time 6-24 hours
Step 3: Hydrolysis of 4-Cyano-3,5-dichloropyridine

Objective: To synthesize this compound.

Experimental Protocol:

  • Dissolve 4-cyano-3,5-dichloropyridine in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.

  • Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by TLC or by observing the cessation of ammonia (B1221849) evolution (if under basic conditions).

  • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the carboxylic acid.

  • Adjust the pH to the isoelectric point of the amino acid to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization from a suitable solvent may be necessary for further purification.

Table 3: Hydrolysis Reaction Parameters

ParameterRecommended Condition (Acidic)Recommended Condition (Basic)
Starting Material 4-cyano-3,5-dichloropyridine4-cyano-3,5-dichloropyridine
Reagent Concentrated H₂SO₄ or HCl in H₂OAqueous NaOH or KOH
Temperature Reflux (typically >100°C)Reflux (typically >100°C)
Reaction Time 4-24 hours4-24 hours

Troubleshooting Guides & FAQs

N-Oxidation Stage

Q1: The N-oxidation reaction is very slow or incomplete. How can I increase the reaction rate?

  • A1:

    • Increase Temperature: After the initial exothermic addition of the oxidizing agent, gradually increase the temperature to the recommended 60-70°C. Monitor for any potential decomposition.

    • Excess Oxidizing Agent: A modest excess of the oxidizing agent (e.g., 1.2-1.5 equivalents of hydrogen peroxide) can drive the reaction to completion. However, a large excess can lead to side reactions.

    • Alternative Oxidizing Agent: If hydrogen peroxide in acetic acid is ineffective, consider using a more potent oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

Q2: I am observing the formation of side products during N-oxidation. What could be the cause?

  • A2:

    • Over-oxidation: Excessive reaction times or temperatures can lead to the formation of undesired byproducts. Monitor the reaction closely by TLC and stop it once the starting material is consumed.

    • Purity of Starting Material: Impurities in the starting 3,5-dichloropyridine can lead to side reactions. Ensure the purity of your starting material.

Q3: The workup and isolation of the N-oxide are resulting in low yields. Any tips?

  • A3:

    • Neutralization: Be cautious during neutralization as the product may have some solubility in the aqueous layer. Ensure the pH is appropriate for minimizing solubility.

    • Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous layer.

Cyanation (Reissert-Henze) Stage

Q4: The cyanation reaction is not proceeding, and I am recovering the starting N-oxide.

  • A4:

    • Activation: The activating agent (e.g., benzoyl chloride) is crucial. Ensure it is of good quality and added correctly. The reaction of the N-oxide with the activating agent forms a reactive intermediate.

    • Cyanide Source: The reactivity of the cyanide source is important. TMSCN is generally more soluble in organic solvents and can be more effective than inorganic cyanides like KCN in some systems. If using KCN, phase-transfer catalysts may be beneficial.

    • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can react with the activating agent and the reactive intermediate.

Q5: I am getting a mixture of isomers (e.g., 2-cyano and 4-cyano). How can I improve the regioselectivity for the 4-position?

  • A5:

    • Steric Hindrance: The chlorine atoms at the 3 and 5 positions should sterically direct the incoming nucleophile to the 4-position. However, electronic effects can also play a role.

    • Reaction Temperature: Lowering the reaction temperature may improve selectivity in some cases.

    • Solvent Effects: The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., dichloromethane, acetonitrile, THF) to find the optimal conditions.

Hydrolysis Stage

Q6: The hydrolysis of the nitrile is slow and requires very long reaction times.

  • A6:

    • Stronger Conditions: For resistant nitriles, more forcing conditions may be necessary. This can include using a higher concentration of acid or base, or increasing the reflux temperature (if the solvent allows).

    • Microwave Chemistry: Microwave-assisted hydrolysis can often significantly reduce reaction times from hours to minutes.

Q7: I am observing decomposition of my product during hydrolysis.

  • A7:

    • Harsh Conditions: The dichloropyridine ring may be susceptible to degradation under very strong acidic or basic conditions at high temperatures.

    • Monitor the Reaction: Closely monitor the reaction and stop it as soon as the nitrile has been consumed to avoid prolonged exposure to harsh conditions.

    • Two-Step Hydrolysis: Consider a two-step hydrolysis: first to the amide under milder conditions, which is then isolated and subsequently hydrolyzed to the carboxylic acid. This can sometimes prevent decomposition.

Q8: The final product is difficult to purify. What are common impurities?

  • A8:

    • Unreacted Nitrile: Incomplete hydrolysis will leave the starting nitrile as an impurity.

    • Amide Intermediate: The hydrolysis may stop at the amide stage.

    • Decarboxylation: In some cases, pyridine-4-acetic acids can be prone to decarboxylation at high temperatures.

    • Purification: Careful pH adjustment during precipitation is key. Recrystallization from a suitable solvent system is often effective for removing impurities.

Visualizations

Logical Workflow for Troubleshooting

TroubleshootingWorkflow cluster_N_Oxidation Step 1: N-Oxidation cluster_Cyanation Step 2: Cyanation cluster_Hydrolysis Step 3: Hydrolysis N_Start Start N-Oxidation N_Check Reaction Complete? N_Start->N_Check N_Slow Slow/Incomplete Reaction N_Check->N_Slow No N_SideProducts Side Products Observed N_Check->N_SideProducts Impure N_End Proceed to Cyanation N_Check->N_End Yes N_OptimizeTemp Increase Temperature Add more Oxidant N_Slow->N_OptimizeTemp N_OptimizeTime Reduce Reaction Time Monitor by TLC N_SideProducts->N_OptimizeTime C_Start Start Cyanation N_End->C_Start C_Check Reaction Complete? C_Start->C_Check C_NoReaction No Reaction C_Check->C_NoReaction No C_LowSelectivity Mixture of Isomers C_Check->C_LowSelectivity Impure C_End Proceed to Hydrolysis C_Check->C_End Yes C_CheckReagents Check Activating Agent & Cyanide Source C_NoReaction->C_CheckReagents C_OptimizeConditions Adjust Temperature Change Solvent C_LowSelectivity->C_OptimizeConditions H_Start Start Hydrolysis C_End->H_Start H_Check Reaction Complete? H_Start->H_Check H_Slow Slow Reaction H_Check->H_Slow No H_Decomposition Product Decomposition H_Check->H_Decomposition Impure H_End Final Product H_Check->H_End Yes H_IncreaseSeverity Increase Acid/Base Conc. Use Microwave H_Slow->H_IncreaseSeverity H_ReduceSeverity Milder Conditions Two-Step Hydrolysis H_Decomposition->H_ReduceSeverity SyntheticPathway Start 3,5-Dichloropyridine N_Oxide 3,5-Dichloropyridine N-oxide Start->N_Oxide H₂O₂ / Acetic Acid Cyano 4-Cyano-3,5-dichloropyridine N_Oxide->Cyano 1. Benzoyl Chloride 2. TMSCN End This compound Cyano->End H₃O⁺ / Heat

Technical Support Center: Deprotection of 3,5-Dichloropyridine-4-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the deprotection of ester derivatives of 3,5-Dichloropyridine-4-acetic acid.

Troubleshooting Guides

Issue 1: Incomplete or Slow Deprotection Reaction

Question: My deprotection reaction for methyl/ethyl 3,5-dichloropyridine-4-acetate is not going to completion, or is very slow. What could be the cause and how can I fix it?

Answer:

Incomplete or sluggish deprotection of methyl and ethyl esters is a common issue that can often be attributed to several factors related to reaction conditions and reagent quality.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Insufficient Base/Acid For base-catalyzed hydrolysis (saponification), ensure at least 1.1 to 1.5 equivalents of base (e.g., LiOH, NaOH) are used. For acid-catalyzed hydrolysis, use a sufficient concentration of a strong acid like HCl.
Poor Solubility The starting ester may have poor solubility in the reaction medium. For saponification, using a co-solvent like tetrahydrofuran (B95107) (THF) or dioxane with water can improve solubility.
Low Reaction Temperature Many ester hydrolyses require heating. For saponification of potentially hindered esters, refluxing in a methanol/water or THF/water mixture may be necessary.
Steric Hindrance The ester group, although not exceptionally bulky, might experience some steric hindrance from the substituted pyridine (B92270) ring. More forcing conditions, such as higher temperatures or longer reaction times, may be required. For very hindered esters, alternative reagents like potassium trimethylsilanolate can be effective.
Poor Reagent Quality Ensure that the base (e.g., LiOH, NaOH) or acid used is of high purity and has been stored correctly.

Experimental Workflow for Troubleshooting Incomplete Deprotection

Caption: Troubleshooting workflow for incomplete deprotection.

Issue 2: Low Yield of this compound

Question: I have successfully deprotected my ester, but the isolated yield of the final carboxylic acid is low. What are the likely causes?

Answer:

Low yields can result from incomplete reactions, product degradation, or issues during the workup and isolation process. A key concern with this particular molecule is the potential for decarboxylation.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Decarboxylation Pyridine-4-acetic acids are known to be susceptible to decarboxylation, especially at elevated temperatures. Avoid prolonged heating. If the reaction requires heat, use the lowest effective temperature and monitor closely to stop the reaction as soon as the starting material is consumed.
Product Loss During Workup The product is a carboxylic acid and also has a basic pyridine nitrogen, making it amphoteric. This can lead to solubility in both acidic and basic aqueous layers. Carefully adjust the pH of the aqueous phase to the isoelectric point to precipitate the product. Extraction with an organic solvent like ethyl acetate (B1210297) or chloroform (B151607) might be necessary after careful neutralization.
Incomplete Extraction Due to its polarity, multiple extractions with a suitable organic solvent may be required to fully recover the product from the aqueous phase.
Hydrolysis of Dichloropyridine Ring While generally stable, prolonged exposure to harsh basic conditions and high temperatures could potentially lead to nucleophilic substitution of the chlorine atoms, though this is less likely under standard deprotection conditions.

Reaction Pathway and Potential Side Reaction

G Ester This compound Ester Acid This compound (Desired Product) Ester->Acid Deprotection (Hydrolysis) Decarboxylated 3,5-Dichloro-4-methylpyridine (Side Product) Acid->Decarboxylated Decarboxylation (e.g., with heat)

Caption: Desired deprotection pathway and potential decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for deprotecting a methyl or ethyl ester of this compound?

A1: The most common method is saponification using an alkali metal hydroxide (B78521).

  • Base: Lithium hydroxide (LiOH) is often preferred as it can sometimes offer better results than NaOH or KOH, especially in complex substrates.

  • Solvent System: A mixture of an organic solvent like THF, methanol, or ethanol (B145695) with water is typically used to ensure solubility of both the ester and the hydroxide.

  • Temperature: The reaction can often be performed at room temperature, but may require heating to reflux depending on the reactivity of the substrate.

  • Workup: After the reaction is complete, the organic solvent is typically removed under reduced pressure. The aqueous solution is then acidified (e.g., with 1N HCl) to protonate the carboxylate, and the product is extracted with an organic solvent like ethyl acetate.

Q2: How do I deprotect a tert-butyl ester of this compound?

A2: Tert-butyl esters are readily cleaved under acidic conditions.

  • Reagent: Trifluoroacetic acid (TFA) is the most common reagent for this transformation.

  • Solvent: Dichloromethane (B109758) (DCM) is a typical solvent.

  • Conditions: The reaction is usually fast and can be performed at room temperature, often completing within a few hours.

  • Workup: After the reaction, the solvent and excess TFA are removed under reduced pressure. The resulting product can then be purified. The byproducts, isobutylene (B52900) and CO2, are volatile, which simplifies purification.

Q3: How significant is the risk of decarboxylation, and how can it be minimized?

A3: The risk of decarboxylation of pyridine-4-acetic acids is significant, particularly under harsh conditions.

  • Mechanism: The pyridine ring can stabilize the carbanion formed upon loss of CO2.

  • Minimization Strategies:

    • Temperature Control: Avoid excessive heating. If the reaction requires heat, use the minimum temperature necessary and for the shortest possible time.

    • pH Control: During workup, avoid strongly acidic or basic conditions for prolonged periods, especially at elevated temperatures.

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times after the starting material has been consumed.

Q4: Is the 3,5-dichloropyridine (B137275) ring stable to the deprotection conditions?

A4: The 3,5-dichloropyridine ring is generally stable under the standard conditions used for ester deprotection. The chlorine atoms are relatively unreactive towards nucleophilic substitution under typical saponification conditions (e.g., LiOH in THF/water at room temperature or mild heat). However, very harsh basic conditions (e.g., high concentrations of NaOH at high temperatures for extended periods) could potentially lead to side reactions. Acidic conditions used for tert-butyl ester cleavage (e.g., TFA in DCM) are mild and generally do not affect the dichloropyridine ring.

Q5: What analytical methods are recommended for monitoring the reaction?

A5:

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of the starting ester and the appearance of the more polar carboxylic acid product. A suitable eluent system would typically be a mixture of a nonpolar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol), often with a small amount of acetic acid to ensure the carboxylic acid product is protonated and gives a well-defined spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing for the confirmation of the masses of the starting material, product, and any potential side products (like the decarboxylated compound).

Experimental Protocols

Protocol 1: Saponification of Methyl or Ethyl 3,5-Dichloropyridine-4-acetate

General Deprotection Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation dissolve Dissolve Ester in Organic Solvent (e.g., THF/MeOH) add_base Add Aqueous Base (e.g., LiOH solution) dissolve->add_base stir Stir at RT or Reflux add_base->stir monitor Monitor by TLC/LC-MS stir->monitor remove_solvent Remove Organic Solvent monitor->remove_solvent Reaction Complete acidify Acidify Aqueous Layer (e.g., 1N HCl) remove_solvent->acidify extract Extract with Organic Solvent (e.g., EtOAc) acidify->extract dry_purify Dry and Purify extract->dry_purify

Caption: General workflow for saponification of esters.

  • Dissolution: Dissolve the methyl or ethyl 3,5-dichloropyridine-4-acetate (1.0 eq) in a mixture of THF and water (e.g., a 2:1 to 4:1 ratio).

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. If the reaction is slow, it can be gently heated to 40-50 °C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1N HCl.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Protocol 2: Acid-Catalyzed Cleavage of tert-Butyl 3,5-Dichloropyridine-4-acetate
  • Dissolution: Dissolve the tert-butyl 3,5-dichloropyridine-4-acetate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Acid: Add trifluoroacetic acid (TFA, 5-10 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Isolation:

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

    • The crude product can often be purified by precipitation from a suitable solvent system (e.g., dissolving in a minimal amount of diethyl ether and adding hexanes) or by silica (B1680970) gel chromatography.

Technical Support Center: Characterization of Impurities in 3,5-Dichloropyridine-4-acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the characterization of impurities encountered during the synthesis of 3,5-Dichloropyridine-4-acetic acid. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic routes for this compound are:

  • Hydrolysis of 3,5-dichloro-4-(cyanomethyl)pyridine: This method involves the conversion of the nitrile group to a carboxylic acid, typically under acidic or basic conditions.

  • Oxidation of 3,5-dichloro-4-methylpyridine: This route involves the oxidation of the methyl group at the 4-position of the pyridine (B92270) ring to a carboxylic acid using a suitable oxidizing agent.

Q2: What are the most common types of impurities I should expect?

A2: Impurities can generally be categorized as organic, inorganic, or residual solvents.

  • Organic impurities often include starting materials, intermediates, byproducts from side reactions, and degradation products.[1]

  • Inorganic impurities may consist of reagents, catalysts, and salts.[1][2]

  • Residual solvents are organic volatile chemicals used during the synthesis process.

Q3: Why is it crucial to identify and characterize impurities?

A3: Even small amounts of impurities can impact the efficacy, stability, and safety of the final active pharmaceutical ingredient (API).[2] Regulatory bodies like the International Conference on Harmonisation (ICH) have strict guidelines requiring the identification and characterization of impurities present at levels of 0.10% or higher.[2]

Q4: What analytical techniques are recommended for impurity analysis?

A4: A multi-technique approach is often necessary for comprehensive impurity profiling.[1] Commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC): For separation and quantification of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for impurity identification.

  • Mass Spectrometry (MS): Used for molecular weight determination and fragmentation analysis to elucidate impurity structures.

Troubleshooting Guides

This section provides specific troubleshooting advice for issues that may arise during the synthesis of this compound via the two primary routes.

Route 1: Hydrolysis of 3,5-dichloro-4-(cyanomethyl)pyridine

This synthetic pathway is a common method for producing pyridylacetic acid derivatives. However, incomplete reaction or side reactions can lead to specific impurities.

Experimental Workflow: Hydrolysis Route

start 3,5-dichloro-4- (cyanomethyl)pyridine hydrolysis Acid or Base Hydrolysis start->hydrolysis Reactant product 3,5-Dichloropyridine-4- acetic acid hydrolysis->product Complete Reaction impurity1 Impurity: 3,5-dichloro-4- picolinamide (Incomplete Hydrolysis) hydrolysis->impurity1 Incomplete Reaction

Fig 1. Synthetic workflow for the hydrolysis of 3,5-dichloro-4-(cyanomethyl)pyridine.

Issue 1: Presence of an unexpected, less polar impurity.

  • Symptom: HPLC analysis shows a peak with a shorter retention time than the final product. ¹H NMR may show broad signals in the amide region (around 7-8 ppm).

  • Possible Cause: Incomplete hydrolysis of the nitrile intermediate, leading to the formation of 3,5-dichloro-4-picolinamide .

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to check for a molecular ion corresponding to the amide. Obtain ¹³C NMR to look for a carbonyl signal in the amide region (typically 165-175 ppm).

    • Optimize Reaction Conditions:

      • Increase the reaction time or temperature to drive the hydrolysis to completion.

      • Increase the concentration of the acid or base catalyst.

    • Purification: If the impurity is present in small amounts, it can often be removed by recrystallization or column chromatography.

Table 1: Analytical Data for Potential Impurity in Hydrolysis Route

Compound NameStructureKey ¹H NMR Signals (Predicted, DMSO-d₆)Key ¹³C NMR Signals (Predicted, DMSO-d₆)Expected m/z [M+H]⁺
3,5-dichloro-4-picolinamideClc1cncc(Cl)c1CC(=O)N~8.6 ppm (s, 2H, pyridine-H), ~7.8 & 7.3 ppm (br s, 2H, -NH₂), ~3.8 ppm (s, 2H, -CH₂-)~170 ppm (C=O), ~148 ppm (C-Cl), ~145 ppm (C-CH₂), ~125 ppm (CH), ~40 ppm (CH₂)205.0 / 207.0
Route 2: Oxidation of 3,5-dichloro-4-methylpyridine

The oxidation of a methyl group on a pyridine ring is another viable synthetic strategy. The choice of oxidizing agent and reaction conditions is critical to avoid the formation of byproducts.

Experimental Workflow: Oxidation Route

start 3,5-dichloro-4- methylpyridine oxidation Oxidation (e.g., KMnO₄, CrO₃) start->oxidation Reactant product 3,5-Dichloropyridine-4- acetic acid oxidation->product Complete Reaction impurity1 Unreacted Starting Material oxidation->impurity1 Incomplete Reaction impurity2 Impurity: 3,5-dichloro-4- (hydroxymethyl)pyridine (Partial Oxidation) oxidation->impurity2 Partial Oxidation impurity3 Impurity: 3,5-dichloropyridine- 4-carbaldehyde (Partial Oxidation) oxidation->impurity3 Partial Oxidation impurity4 Impurity: 3,5-dichloropyridine (Decarboxylation) product->impurity4 Side Reaction (e.g., high temp)

Fig 2. Synthetic workflow for the oxidation of 3,5-dichloro-4-methylpyridine.

Issue 2: Presence of multiple impurities observed by TLC or LC-MS.

  • Symptom: Multiple spots on a TLC plate or several peaks in the LC chromatogram, some of which may be less polar than the desired product.

  • Possible Causes:

    • Incomplete Reaction: Unreacted 3,5-dichloro-4-methylpyridine remains.

    • Partial Oxidation: Formation of intermediate oxidation products such as 3,5-dichloro-4-(hydroxymethyl)pyridine (the alcohol) or 3,5-dichloropyridine-4-carbaldehyde (the aldehyde).

    • Decarboxylation: The product, this compound, may decarboxylate under harsh conditions (e.g., high temperature) to form 3,5-dichloropyridine .[3][4][5]

  • Troubleshooting Steps:

    • Identify Impurities:

      • Compare the retention time/spot of one of the impurities to a standard of the starting material.

      • Use GC-MS for volatile impurities like the starting material and the decarboxylated product.

      • Use LC-MS to identify the molecular weights of the alcohol and aldehyde intermediates.

    • Optimize Reaction Conditions:

      • To address unreacted starting material, consider a more potent oxidizing agent, longer reaction time, or higher temperature. However, be cautious as this may increase decarboxylation.

      • To minimize partial oxidation products, ensure a sufficient stoichiometry of the oxidizing agent is used.

      • To prevent decarboxylation, avoid excessive heating during the reaction and work-up.

    • Purification: A combination of extraction (to remove non-acidic impurities) and recrystallization or column chromatography is often necessary to isolate the pure product.

Table 2: Analytical Data for Potential Impurities in Oxidation Route

Compound NameStructureKey ¹H NMR Signals (Predicted, CDCl₃)Key ¹³C NMR Signals (Predicted, CDCl₃)Expected m/z [M+H]⁺
3,5-dichloro-4-methylpyridineClc1cncc(Cl)c1C~8.4 ppm (s, 2H, pyridine-H), ~2.6 ppm (s, 3H, -CH₃)~148 ppm (C-Cl), ~145 ppm (C-CH₃), ~135 ppm (CH), ~20 ppm (CH₃)162.0 / 164.0
3,5-dichloro-4-(hydroxymethyl)pyridineClc1cncc(Cl)c1CO~8.5 ppm (s, 2H, pyridine-H), ~4.8 ppm (s, 2H, -CH₂-), ~2.0 ppm (br s, 1H, -OH)~150 ppm (C-Cl), ~145 ppm (C-CH₂OH), ~125 ppm (CH), ~60 ppm (CH₂OH)178.0 / 180.0
3,5-dichloropyridine-4-carbaldehydeClc1cncc(Cl)c1C=O~10.1 ppm (s, 1H, -CHO), ~8.8 ppm (s, 2H, pyridine-H)~190 ppm (C=O), ~152 ppm (C-Cl), ~140 ppm (C-CHO), ~128 ppm (CH)176.0 / 178.0
3,5-dichloropyridineClc1cncc(Cl)c1~8.4 ppm (s, 2H, pyridine-H), ~7.7 ppm (s, 1H, pyridine-H)~148 ppm (C-Cl), ~145 ppm (CH), ~125 ppm (CH)148.0 / 150.0

General Purification Guidance

Q5: What is a general procedure for purifying the final product?

A5: A common method involves an acid-base workup followed by recrystallization.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Base Wash: Wash the organic solution with a saturated sodium bicarbonate solution. The desired carboxylic acid will move to the aqueous layer as its sodium salt, while non-acidic impurities (like the starting material in the oxidation route) will remain in the organic layer.

  • Acidification: Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to a pH of ~2-3. The carboxylic acid product will precipitate out.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization: Further purify the solid by recrystallizing from a suitable solvent system (e.g., ethanol/water, acetone/water).

This guide provides a starting point for troubleshooting common issues in the synthesis of this compound. For more complex impurity profiles, a combination of the analytical techniques mentioned and careful optimization of reaction and purification conditions will be necessary.

References

Validation & Comparative

A Comparative Guide to 3,5-Dichloropyridine-4-acetic acid and Other Pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it a versatile template for designing molecules with diverse biological activities. This guide provides a comparative analysis of 3,5-Dichloropyridine-4-acetic acid and other pyridine-based scaffolds, with a focus on their potential as anticancer agents. While direct experimental data for this compound is limited in publicly available literature, this guide will draw comparisons based on the performance of structurally related pyridine derivatives and provide supporting experimental context.

Physicochemical Properties and Synthetic Accessibility

The substitution pattern on the pyridine ring significantly influences its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. The presence of two chlorine atoms in this compound is expected to increase its lipophilicity, which may enhance cell membrane permeability. The acetic acid moiety at the 4-position provides a handle for further chemical modifications and can influence solubility and interactions with biological targets.

The synthesis of pyridine derivatives is well-established, with numerous methods available for their construction and functionalization. A general approach to synthesizing the 3,5-dichloropyridine (B137275) core is outlined below.

Representative Synthetic Protocol: Preparation of 3,5-Dichloropyridine

A common method for the synthesis of 3,5-dichloropyridine involves the reductive dechlorination of polychlorinated pyridines. For instance, 2,3,4,5,6-pentachloropyridine can be treated with zinc metal in the presence of an acidic compound.

Experimental Protocol:

To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, water (45 mL), acetic acid (6 mL), and finely ground 2,3,4,5,6-pentachloropyridine (10 g) are added. To this suspension, 3,5-dichloropyridine (4.0 g) and zinc metal (20 g) are subsequently added. The reaction mixture is then heated to 81-82°C and stirred vigorously for approximately 30 hours. The reaction progress can be monitored by gas chromatography. Upon completion, the mixture is subjected to steam distillation to isolate the 3,5-dichloropyridine product. The distillate, containing the product as a white solid, is then extracted with a suitable organic solvent such as dichloromethane. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the purified 3,5-dichloropyridine.[1][2][3]

Comparative Anticancer Activity of Pyridine Scaffolds

Table 1: Cytotoxic Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells [4]

CompoundSubstitution PatternIC50 (µM)
8e Pyridine-urea with 3-trifluoromethyl-4-chlorophenyl0.22
8n Pyridine-urea with 4-chloro-3-(trifluoromethyl)phenyl1.88
8a Pyridine-urea with 4-chlorophenyl3.03
8g Pyridine-urea with 3,4-dichlorophenyl5.14
Doxorubicin (Standard Chemotherapeutic)1.93
Sorafenib (VEGFR-2 Inhibitor)4.50

Table 2: Cytotoxic Activity of 2,6-diaryl-substituted Pyridine Derivatives

CompoundCell LineIC50 (µg/mL)
5g MCF-7 (Breast Cancer)71.94
5m MCF-7 (Breast Cancer)82
4m MCF-7 (Breast Cancer)128

Table 3: Cytotoxic Activity of 2-Amino-3-cyano-4-aryl-6-substituted Pyridine Derivatives against Prostate Cancer (PC3) and Cervical Cancer (HeLa) Cell Lines

CompoundPC3 IC50 (µM)HeLa IC50 (µM)
S1 0.451.2
S2 0.855.3
S3 0.174.1
S4 0.5635.6
5-Fluorouracil 7.492.5

Potential Mechanisms of Action: Targeting Key Signaling Pathways

Many pyridine-based anticancer agents exert their effects by inhibiting crucial signaling pathways that drive tumor growth and progression. Two of the most well-studied pathways in this context are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) signaling pathways.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can starve tumors of their blood supply, leading to cell death. Several pyridine derivatives have been identified as potent VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis Cell Proliferation Cell Survival PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis PyridineDerivative Pyridine Derivative (e.g., 3,5-Dichloropyridine -4-acetic acid) PyridineDerivative->VEGFR2

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by pyridine derivatives.

EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a common feature of many cancers. Consequently, EGFR is a major target for anticancer drug development, and some pyridine-containing molecules have shown inhibitory activity against this receptor.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation Cell Survival ERK->CellProliferation Akt Akt PI3K->Akt Akt->CellProliferation PyridineDerivative Pyridine Derivative (e.g., 3,5-Dichloropyridine -4-acetic acid) PyridineDerivative->EGFR

Caption: Proposed inhibition of the EGFR signaling pathway by pyridine derivatives.

Experimental Protocols for Anticancer Activity Screening

The evaluation of the anticancer potential of novel compounds relies on robust and reproducible in vitro assays. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound or other pyridine derivatives). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

The pyridine scaffold remains a highly attractive starting point for the development of novel anticancer agents. While direct biological data for this compound is currently scarce, the analysis of structurally related compounds suggests that this scaffold holds potential for exhibiting cytotoxic activity against various cancer cell lines. The dichlorination pattern and the acetic acid side chain are key features that can be further explored and modified to optimize potency and selectivity. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound and its analogues to elucidate their specific mechanisms of action and to determine their potential as therapeutic candidates. The investigation of their effects on key signaling pathways, such as VEGFR-2 and EGFR, will be crucial in advancing our understanding of their anticancer properties.

References

Navigating the Bioactive Landscape of Pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biological potential of novel chemical scaffolds is paramount. This guide provides a comparative analysis of the biological activities of compounds derived from 3,5-Dichloropyridine-4-acetic acid and its alternatives, supported by experimental data and detailed protocols.

While this compound serves as a valuable intermediate in the synthesis of various active compounds, publicly available literature detailing the specific biological activities of its direct derivatives is limited. However, the broader family of pyridine-containing molecules exhibits a remarkable range of pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory effects. This guide will explore these activities through representative examples from the pyridine (B92270) class and compare them with alternative chemical scaffolds, providing a framework for future drug discovery efforts that may originate from this compound.

Antimicrobial Activity: Pyridine Derivatives vs. Alternative Heterocycles

Pyridine derivatives have shown promise as antimicrobial agents. For instance, certain novel series of 3,5-diacetylpyridine (B1650777) and 2-amino-4-chloropyridine (B16104) derivatives have demonstrated significant activity against various bacterial and fungal strains. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

To provide a comparative perspective, we can examine the antimicrobial activity of these pyridine derivatives alongside other classes of heterocyclic compounds, such as those containing cyclopropane (B1198618) and pyrimidinedione moieties.

Table 1: Comparison of Antimicrobial Activity (MIC in µg/mL)

Compound ClassDerivative ExampleStaphylococcus aureusEscherichia coliCandida albicansReference
Pyridine Derivative 3,5-diacetylpyridine derivative---[1]
Pyridine Derivative 2-amino-4-chloropyridine Schiff baseSignificant activitySignificant activitySignificant activity[2]
Cyclopropane Carboxamide F96432-[3]
Pyrimidinedione Derivative Compound 4gGoodGood-[4]
Note: Specific MIC values for the pyridine derivatives were not available in the provided search results, but their significant activity was noted.
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

G A Prepare serial dilutions of test compound C Inoculate microtiter plate wells A->C B Prepare standardized microbial inoculum B->C D Incubate under appropriate conditions C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: A procedural overview of the Maximal Electroshock (MES) test for anticonvulsant screening.

Anti-inflammatory Activity: A Look at Acetic Acid Derivatives

The acetic acid moiety is a common feature in many nonsteroidal anti-inflammatory drugs (NSAIDs). While specific anti-inflammatory data for esters of this compound were not found, other acetic acid derivatives have been extensively studied. The carrageenan-induced paw edema model in rats is a classic assay to evaluate the anti-inflammatory potential of new compounds.

Table 3: Comparison of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Compound ClassDerivative ExampleDoseInhibition of Edema (%)Reference
Thiazolidinone Derivative of Dichlorophenoxy Acetic Acid Compound 1k-81.14[5][6]
Pyrimidinyl-acetic Acid Derivative --Moderate activity[7]
3,5-dihydroxycinnamic Acid Derivative Compound 71.6 mg/ear65.6[4]
Oxadiazole-thione Derivative Compound 5b, 5f, 5i, 5p, 5r-30.6 - 57.8[8]
Note: Dosing information was not consistently provided in the search results.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

  • Animal Preparation: Wistar rats are used. The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered, typically orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of the rat.

  • Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Evaluation: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group with the vehicle-treated control group.

Signaling Pathway in Carrageenan-Induced Inflammation

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Mediator Release cluster_3 Inflammatory Response Carrageenan Carrageenan Mast_Cells Mast_Cells Carrageenan->Mast_Cells activates Neutrophils Neutrophils Carrageenan->Neutrophils recruits Histamine Histamine Mast_Cells->Histamine releases Serotonin Serotonin Mast_Cells->Serotonin releases Prostaglandins Prostaglandins Neutrophils->Prostaglandins produces Cytokines Cytokines Neutrophils->Cytokines produces Vasodilation Vasodilation Histamine->Vasodilation Increased_Permeability Increased_Permeability Serotonin->Increased_Permeability Pain Pain Prostaglandins->Pain Edema Edema Cytokines->Edema Vasodilation->Edema Increased_Permeability->Edema

Caption: A simplified representation of the signaling cascade initiated by carrageenan injection.

Conclusion and Future Directions

While direct biological activity data for derivatives of this compound remains elusive in the public domain, the rich pharmacology of the broader pyridine family suggests that this scaffold holds significant potential for the development of novel therapeutic agents. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers interested in exploring the antimicrobial, anticonvulsant, and anti-inflammatory properties of new chemical entities. Future research should focus on the synthesis and systematic biological evaluation of a library of compounds derived from this compound to unlock its full therapeutic potential. The exploration of amides, esters, and hydrazide-hydrazones of this starting material, guided by the structure-activity relationships of other pyridine derivatives, could lead to the discovery of potent and selective drug candidates.

References

A Comparative Guide to the Spectroscopic Properties of 3,5-Dichloropyridine-4-acetic acid and its Non-Chlorinated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 3,5-Dichloropyridine-4-acetic acid and its parent compound, 4-Pyridineacetic acid. Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted data from computational models to offer insights into the influence of dichlorination on the spectroscopic characteristics of the pyridine-4-acetic acid scaffold. This information is valuable for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound (predicted) and 4-Pyridineacetic acid (experimental).

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound ¹H NMR (Predicted, ppm) ¹³C NMR (Predicted, ppm) 4-Pyridineacetic acid ¹H NMR (Experimental, ppm) 4-Pyridineacetic acid ¹³C NMR (Experimental, ppm)
This compoundPyridine H: ~8.5 (s, 2H)Methylene H: ~3.8 (s, 2H)Carboxyl H: ~11-13 (br s, 1H)Pyridine C2/C6: ~150Pyridine C3/C5: ~130Pyridine C4: ~145Methylene C: ~40Carboxyl C: ~175Pyridine H (ortho to N): 8.5-8.7 (d, 2H)Pyridine H (meta to N): 7.3-7.5 (d, 2H)Methylene H: 3.7 (s, 2H)Pyridine C2/C6: ~150Pyridine C3/C5: ~124Pyridine C4: ~148Methylene C: ~41Carboxyl C: ~173

Note: Experimental data for 4-Pyridineacetic acid can vary based on the solvent and pH. The values presented are typical ranges.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Compound Key IR Absorptions (Predicted, cm⁻¹) Mass Spectrometry (MS) 4-Pyridineacetic acid Key IR Absorptions (Experimental, cm⁻¹)[1] 4-Pyridineacetic acid Mass Spectrometry (MS)[2]
This compound2500-3300 (br, O-H stretch)~1700 (s, C=O stretch)~1600, ~1550 (m, C=C stretch)~800 (s, C-Cl stretch)M+ calculated for C₇H₅Cl₂NO₂: 204.97 g/mol 2500-3300 (br, O-H stretch)~1710 (s, C=O stretch)~1600, ~1560 (m, C=C stretch)M+ observed: 137.05 g/mol

Experimental Protocols

The following are generalized protocols for the synthesis of a derivative and subsequent spectroscopic analysis.

Synthesis of Methyl 2-(3,5-dichloropyridin-4-yl)acetate

This procedure describes a standard acid-catalyzed esterification.

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol (B129727) (10 mL/mmol), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis Protocol

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[3]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Visualizations

The following diagrams illustrate the experimental workflow and the logic of spectroscopic data analysis.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 3,5-Dichloropyridine- 4-acetic acid reagents Methanol, Sulfuric Acid (cat.) start->reagents reflux Reflux reagents->reflux workup Aqueous Work-up & Extraction reflux->workup purification Column Chromatography workup->purification product Methyl 2-(3,5-dichloropyridin- 4-yl)acetate purification->product nmr NMR (¹H, ¹³C) product->nmr ir FTIR product->ir ms MS product->ms data_logic cluster_data Spectroscopic Data cluster_info Structural Information nmr NMR Data (Chemical Shift, Integration, Coupling Patterns) connectivity Atom Connectivity (Carbon-Hydrogen Framework) nmr->connectivity ir IR Data (Functional Group Vibrations) functional_groups Presence of Functional Groups (e.g., -COOH, C-Cl) ir->functional_groups ms MS Data (Molecular Ion Peak, Fragmentation) molecular_formula Molecular Formula & Weight ms->molecular_formula structure Confirmed Molecular Structure connectivity->structure functional_groups->structure molecular_formula->structure

References

Validating the Structure of 3,5-Dichloropyridine-4-acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the structure of 3,5-Dichloropyridine-4-acetic acid, a key intermediate in pharmaceutical synthesis.[] We will explore the experimental data supporting its structural confirmation and compare its analytical profile with a related compound, 2-(3,5-Dichlorophenyl)acetic acid, to offer a broader perspective for researchers in drug discovery and development.

Structural Confirmation of this compound

The definitive identification of this compound (CAS No. 227781-56-8) relies on a combination of spectroscopic techniques that elucidate its molecular structure and purity.[] While raw spectral data is often proprietary, certificates of analysis from commercial suppliers confirm that the structure is consistent with established analytical methods.

A certificate of analysis for this compound typically confirms the following:

  • Appearance: White to off-white solid[2]

  • Molecular Formula: C₇H₅Cl₂NO₂[][2]

  • Molecular Weight: 206.03 g/mol [2]

  • ¹H NMR Spectrum: Consistent with the expected structure[2]

  • LCMS: Consistent with the expected structure and mass[2]

  • Purity (by NMR): ≥95.0%[2]

These analyses collectively provide a high degree of confidence in the identity and quality of the material.

Comparative Analysis: this compound vs. 2-(3,5-Dichlorophenyl)acetic acid

To provide context for the analytical validation of this compound, we compare it with a structurally analogous compound, 2-(3,5-Dichlorophenyl)acetic acid. This compound shares the dichlorinated aromatic ring and the acetic acid moiety, with the key difference being the substitution of a pyridine (B92270) ring for a benzene (B151609) ring.

FeatureThis compound2-(3,5-Dichlorophenyl)acetic acid
CAS Number 227781-56-8[]51719-65-4[3]
Molecular Formula C₇H₅Cl₂NO₂[][2]C₈H₆Cl₂O₂[3]
Molecular Weight 206.03 g/mol [2]205.04 g/mol
Core Aromatic Structure Dichlorinated PyridineDichlorinated Benzene
Key Spectroscopic Features ¹H NMR: Signals corresponding to pyridine and methylene (B1212753) protons.¹H NMR: Signals corresponding to benzene and methylene protons.
MS: Molecular ion peak consistent with C₇H₅Cl₂NO₂.MS: Molecular ion peak consistent with C₈H₆Cl₂O₂.
Primary Application Drug Intermediate[]Chemical Intermediate

Experimental Protocols for Structural Validation

The following are detailed methodologies for the key experiments used to validate the structure of this compound and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts, integration, and coupling patterns of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the connectivity of atoms in the molecule. For this compound, one would expect to see characteristic signals for the pyridine ring protons and the methylene protons of the acetic acid side chain.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To determine the molecular weight and purity of the compound.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid to improve ionization.

    • Flow Rate: Typically 0.5-1.0 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: The retention time from the HPLC provides a measure of the compound's polarity, while the mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. The presence of a single major peak in the chromatogram indicates high purity.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).

  • Data Acquisition: The infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

  • Data Analysis: The presence of characteristic absorption bands is used to identify functional groups. For this compound, one would expect to see bands corresponding to the C=O stretch of the carboxylic acid, the O-H stretch of the carboxylic acid, C-Cl stretches, and vibrations associated with the pyridine ring.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a synthesized chemical product like this compound.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Identity Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation Purity Purity Assessment (e.g., HPLC, NMR) Final_Product Validated Product Purity->Final_Product Structure_Confirmation->Purity

Caption: Workflow for the synthesis and structural validation of chemical compounds.

This guide provides a foundational understanding of the processes and data involved in validating the structure of this compound. For researchers, adherence to these rigorous analytical practices is paramount to ensure the quality and reliability of materials used in drug development and other scientific endeavors. The pyridine moiety is a crucial structural component in a wide array of pharmaceuticals, making the precise characterization of its derivatives a critical step in the drug discovery pipeline.[4][5]

References

A Comparative Guide to the Reactivity of Chloro-Substituted Pyridine Acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Reactivity Principles

The reactivity of a chloro-substituted pyridine (B92270) ring is fundamentally governed by the electronic interplay between the electron-withdrawing nitrogen atom, the chlorine substituent, and the acetic acid side chain. The position of the chlorine atom relative to the ring nitrogen (ortho, meta, or para) dictates the electrophilicity of the carbon atom to which it is attached and, consequently, its susceptibility to different types of chemical transformations. This guide will focus on two of the most common and synthetically important reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces the chloride ion. The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's feasibility.

Theoretical Reactivity Ranking: 4-chloro > 2-chloro >> 3-chloro

  • 2- and 4-Chloro Isomers: These isomers are significantly more reactive towards nucleophiles.[1][2] The electron-withdrawing pyridine nitrogen is positioned at the ortho (2-) and para (4-) positions relative to the chlorine atom. This allows the nitrogen to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy of the reaction.[3][4]

  • 3-Chloro Isomers: The 3-chloro (meta) isomer is substantially less reactive.[1][2] The nitrogen atom is meta to the site of substitution and cannot participate in resonance stabilization of the negative charge on the carbon bearing the chlorine. Therefore, SNAr reactions on 3-chloro isomers require much harsher conditions, if they proceed at all.

Signaling Pathway for SNAr Reactivity

G cluster_high High Reactivity cluster_low Low Reactivity 2-Chloro 2-Chloro Isomer (ortho) Stabilization Resonance Stabilization of Intermediate 2-Chloro->Stabilization 4-Chloro 4-Chloro Isomer (para) 4-Chloro->Stabilization 3-Chloro 3-Chloro Isomer (meta) NoStabilization No Resonance Stabilization 3-Chloro->NoStabilization

Caption: SNAr reactivity is dictated by intermediate stability.

Supporting Experimental Data

While direct comparative kinetic data for the acetic acid derivatives is scarce, individual studies on related molecules support the predicted reactivity trend. For instance, (6-chloro-pyridin-3-yl)acetic acid is noted to undergo nucleophilic substitution reactions, consistent with the chlorine being in an activated (ortho to nitrogen) position.[5] Similarly, 2-chloronicotinic acid readily reacts with various amines under microwave heating, demonstrating the high reactivity of the 2-chloro position.[6]

Table 1: Exemplary Nucleophilic Aromatic Substitution Reactions

Substrate (or Analogue)NucleophileConditionsProduct YieldReference
2-Chloronicotinic AcidMethylamine (40% aq.)Microwave, 120°C, 2hHigh[6]
2-Chloronicotinic AcidVarious AminesMicrowave, 200°C, 2hModerate to High[6]
(6-Chloro-pyridin-3-yl)acetic acidAlcohols, AminesNot specifiedReaction occurs[5]

Note: Data is for illustrative purposes and not from a direct comparative study.

Experimental Protocol: Amination of 2-Chloronicotinic Acid

This protocol is adapted from a reported synthesis of 2-aminonicotinic acids.[6]

  • Reactants: To 1 equivalent of 2-chloronicotinic acid in a microwave reactor vessel, add water as the solvent.

  • Reagents: Add 3 equivalents of the desired amine and 3 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Reaction: Seal the vessel and heat the mixture using microwave irradiation to 200°C for 2 hours. Caution: Reactions at high temperatures and pressures should be conducted with appropriate safety precautions.

  • Work-up: After cooling, the reaction mixture is typically acidified to precipitate the product, which is then collected by filtration, washed, and dried.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are fundamental for forming carbon-carbon bonds. The key initial step is the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond.

Theoretical Reactivity Ranking: 3-chloro ≈ 4-chloro > 2-chloro

  • 3- and 4-Chloro Isomers: These isomers generally perform well in Suzuki-Miyaura cross-coupling reactions. The electronic environment at these positions is favorable for the oxidative addition step without causing catalyst inhibition.[7]

  • 2-Chloro Isomers: The 2-chloro isomer is often the least reactive in this class of reactions. The proximity of the nitrogen atom to the reaction center can lead to the formation of stable, inactive palladium complexes, thereby inhibiting the catalytic cycle.[7] Overcoming this requires specialized ligands or reaction conditions.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling

G Start Start Materials Mix Mix: - Chloro-pyridine acetic acid - Boronic acid - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) Start->Mix Degas Degas Mixture (e.g., Ar sparging) Mix->Degas AddPd Add Pd Catalyst & Ligand Degas->AddPd Heat Heat to Reaction Temperature (e.g., 80-100°C) AddPd->Heat End Work-up & Purification Heat->End

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Supporting Experimental Data

Studies on chloropyridines confirm this reactivity trend. A nickel-catalyzed Suzuki-Miyaura reaction showed promising conversions for 3- and 4-chloropyridine (B1293800), but 2-chloropyridine (B119429) was unreactive under the same conditions.[7] A separate study demonstrated the efficient coupling of 3-chloropyridine (B48278) with a boronate ester.[8]

Table 2: Exemplary Suzuki-Miyaura Cross-Coupling Reactions

SubstrateCoupling PartnerCatalyst SystemConditionsProduct YieldReference
3-ChloropyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Ligand 2Dioxane, KF90%[8]
3-ChloropyridinePhenylboronic AcidNiCl₂(PPh₃)₂Mechanochemical, 110°C88%[9]
2-ChloropyridinePhenylboronic Acid[NiCl(o-tol)(dppf)]K₃PO₄, Dioxane, 100°C0%[7]
4-ChloropyridinePhenylboronic Acid[NiCl(o-tol)(dppf)]K₃PO₄, Dioxane, 100°C60% Conversion[7]

Note: Data is for chloropyridines, not the acetic acid derivatives, and is intended to illustrate the general reactivity trend.

Experimental Protocol: Suzuki-Miyaura Coupling of a Heteroaryl Chloride

This protocol is a generalized procedure based on common literature methods.[10][11]

  • Reactants: In a reaction vessel, combine the chloro-substituted pyridine acetic acid (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 eq.).

  • Solvent: Add a suitable solvent system, often a mixture such as 1,4-dioxane (B91453) and water (e.g., 4:1 ratio).

  • Degassing: Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand.

  • Reaction: Seal the vessel and heat the reaction mixture with stirring at a specified temperature (typically 80-110°C) for the required time (1-24 hours), monitoring by TLC or LC-MS.

  • Work-up: After cooling, the mixture is typically diluted with water and extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified, usually by column chromatography.

Conclusion

The reactivity of chloro-substituted pyridine acetic acids is highly dependent on the position of the chlorine substituent. For Nucleophilic Aromatic Substitution , the reactivity order is predicted to be 4-chloro > 2-chloro >> 3-chloro , driven by the ability of the ring nitrogen to stabilize the reaction intermediate. In contrast, for Palladium-Catalyzed Cross-Coupling reactions, the general trend is 3-chloro ≈ 4-chloro > 2-chloro , as the 2-chloro isomer is prone to catalyst inhibition. These foundational principles are essential for selecting the appropriate isomer and reaction conditions to achieve desired synthetic outcomes in drug discovery and development.

References

A Comparative Guide to 3,5-Dichloropyridine-4-acetic acid and 3,5-dichloro-4-pyridone-1-acetic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the nuanced differences between structurally similar molecules can significantly impact their biological activity and synthetic utility. This guide provides a detailed comparison of two such compounds: 3,5-Dichloropyridine-4-acetic acid and its tautomeric counterpart, 3,5-dichloro-4-pyridone-1-acetic acid. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the chemical and functional distinctions between these pyridine (B92270) derivatives.

At a Glance: Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these compounds is essential for their application in research and development. The following table summarizes their key characteristics.

PropertyThis compound3,5-dichloro-4-pyridone-1-acetic acid
CAS Number 227781-56-856187-37-2[1]
Molecular Formula C₇H₅Cl₂NO₂C₇H₅Cl₂NO₃[1]
Molecular Weight 206.02 g/mol 222.02 g/mol [1]
Synonyms 2-(3,5-dichloropyridin-4-yl)acetic acid3,5-Dichloro-4-oxo-1(4H)-pyridineacetic acid[1]
Solubility Data not readily availableSlightly soluble in water.[2]
Stability Data not readily availableStable under recommended storage conditions.[2]

Structural Relationship: The Role of Tautomerism

The core difference between this compound and 3,5-dichloro-4-pyridone-1-acetic acid lies in their tautomeric relationship. Tautomers are isomers of a compound that readily interconvert, and in this case, the equilibrium is between a pyridine (aromatic alcohol) form and a pyridone (keto) form.

  • This compound can be considered the enol-like tautomer, possessing a hydroxyl group on the aromatic pyridine ring.

  • 3,5-dichloro-4-pyridone-1-acetic acid is the keto tautomer, characterized by a carbonyl group within the ring, which is no longer fully aromatic in the same manner.

Generally, for 4-hydroxypyridines, the pyridone (keto) form is the predominant and more stable tautomer in solution. This preference for the pyridone form is an important consideration for any reactions or biological assays conducted in a solution phase.

Tautomerism 3_5_Dichloropyridine_4_acetic_acid This compound (Enol Tautomer) 3_5_dichloro_4_pyridone_acetic_acid 3,5-dichloro-4-pyridone-1-acetic acid (Keto Tautomer) 3_5_Dichloropyridine_4_acetic_acid->3_5_dichloro_4_pyridone_acetic_acid Tautomerization (Equilibrium favors Pyridone form in solution)

Caption: Tautomeric relationship between the two compounds.

Applications and Biological Activity

3,5-dichloro-4-pyridone-1-acetic acid: An Intermediate in Antibiotic Synthesis

3,5-dichloro-4-pyridone-1-acetic acid is noted for its role as a chlorinated derivative of 7-aminocephalosporanic acid and is utilized in the pharmaceutical industry.[1] It serves as a reagent in the production of medicines, including antibiotics and anti-inflammatory agents.[1] Specifically, it has been identified as a cephalosporin (B10832234) intermediate.[3]

This compound: A Versatile Drug Intermediate and Potential Plant Growth Regulator

This compound is primarily described as a drug intermediate for the synthesis of various active compounds.[4] Furthermore, the broader class of pyridine carboxylic acids has been investigated for auxin-like activity, which is a key mechanism in plant growth regulation and the development of herbicides. Studies on related pyridine derivatives have shown that they can influence rooting in plants, suggesting that this compound could potentially be explored for applications in agriculture as a plant growth regulator.[5][6]

Experimental Protocols: Synthesis of Related Pyridine Derivatives

Detailed, directly comparative synthetic protocols for both compounds are scarce. However, the synthesis of the parent compound, 3,5-dichloropyridine (B137275), is well-documented and serves as a crucial first step.

Synthesis of 3,5-Dichloropyridine (A Precursor)

A common method involves the reaction of a polychlorinated pyridine, such as 2,3,4,5,6-pentachloropyridine, with zinc metal in the presence of an acidic compound.

  • Reactants : 2,3,4,5,6-pentachloropyridine, Zinc metal, Acetic acid, Water.

  • Procedure :

    • A round-bottomed flask is charged with water, acetic acid, and finely ground 2,3,4,5,6-pentachloropyridine.

    • 3,5-dichloropyridine can be added to the initial mixture to lower the melting point of the starting material.

    • Zinc metal is added to the mixture.

    • The reaction mixture is heated (e.g., to 81-82°C) for an extended period (e.g., 30 hours).

    • The product, 3,5-dichloropyridine, can be isolated via steam distillation and subsequent extraction with an organic solvent like dichloromethane.[7]

Synthesis_Workflow cluster_synthesis Synthesis of 3,5-Dichloropyridine start Start Materials: Pentachloropyridine, Acetic Acid, Water, Zinc reaction Reaction at 81-82°C for 30h start->reaction steam_distillation Steam Distillation reaction->steam_distillation extraction Extraction with Dichloromethane steam_distillation->extraction product 3,5-Dichloropyridine extraction->product

Caption: General workflow for the synthesis of 3,5-dichloropyridine.

From 3,5-dichloropyridine, further synthetic steps would be required to introduce the acetic acid moiety at the 4-position to yield this compound, or to first form the 4-pyridone and then attach the acetic acid group to the nitrogen to obtain 3,5-dichloro-4-pyridone-1-acetic acid.

Conclusion

This compound and 3,5-dichloro-4-pyridone-1-acetic acid, while being tautomers, exhibit distinct primary applications based on available literature. The pyridone form is a known intermediate in the synthesis of cephalosporin antibiotics, highlighting its utility in established pharmaceutical manufacturing processes. The pyridine form, on the other hand, is a more general drug intermediate with potential, yet less explored, applications in agrochemicals as a plant growth regulator, drawing on the known auxin-like activity of related pyridine carboxylic acids.

For researchers and drug development professionals, the choice between these two compounds will be dictated by the specific synthetic goal or biological target. The inherent equilibrium towards the pyridone form in solution is a critical factor to consider in any experimental design. Further comparative studies are warranted to fully elucidate the relative performance and biological activities of these two closely related molecules.

References

A Comparative Guide to Bioisosteric Replacements for the 3,5-Dichloropyridine-4-acetic Acid Moiety in the Context of Auxin Mimicry

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of bioisosteric replacements for the 3,5-Dichloropyridine-4-acetic acid scaffold, with a focus on its potential as a synthetic auxin mimic. The data presented herein is collated from publicly available research and is intended to guide the rational design of novel compounds with modulated biological activity, improved physicochemical properties, and enhanced pharmacokinetic profiles.

The this compound moiety is a structural analog of dichlorophenylacetic acids, a class of compounds known to exhibit auxin-like activity. Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. Synthetic auxins act by binding to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of co-receptors, initiating a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors and subsequent auxin-responsive gene expression.[1][2][3]

This guide will focus on the bioisosteric modifications of the dichlorinated aromatic ring and the acetic acid side chain, presenting quantitative data from key biological assays that are hallmarks of auxin activity.

Comparative Analysis of Auxin-like Activity

The following tables summarize the biological activity of various dichlorinated phenylacetic acid analogs. This data provides a baseline for understanding the structure-activity relationships (SAR) and for proposing bioisosteric replacements for the this compound moiety.

Table 1: Effect of Dichlorophenylacetic Acid Analogs on Root Growth in Arabidopsis thaliana

CompoundStructureConcentration for 50% Root Growth Inhibition (IC50)Reference
2,4-Dichlorophenoxyacetic acid (2,4-D)2,4-Cl-Ph-O-CH₂COOH~0.1 µM[4][5][6][7]
3,4-Dichlorophenylacetic acid (Dcaa)3,4-Cl-Ph-CH₂COOHNot explicitly stated, but shown to inhibit root growth[1]
2,5-Dichlorophenoxyacetic acid2,5-Cl-Ph-O-CH₂COOH> 10 µM (weakly active)[4][5][6][7]
3,5-Dichlorophenoxyacetic acid3,5-Cl-Ph-O-CH₂COOH> 10 µM (inactive)[4][5][6][7]

Table 2: Induction of Auxin-Responsive Gene Expression (DR5::GUS Reporter Assay)

CompoundTreatmentGUS Staining IntensityReference
2,4-Dichlorophenoxyacetic acid (2,4-D)50 nMHigh[8]
3,4-Dichlorophenylacetic acid (Dcaa)Not specifiedInduces GUS expression in the root hair zone[1][9]
Indole-3-acetic acid (IAA) (Natural Auxin)50 nMModerate[8]

Table 3: Binding to TIR1/AFB Auxin Co-Receptors

LigandCo-Receptor ComponentsBinding Affinity (Kd) or Response Units (RU)Assay MethodReference
Indole-3-acetic acid (IAA)TIR1-IAA7Kd in the low nanomolar rangeIn vitro [³H]-IAA binding assay[3]
2,4-Dichlorophenoxyacetic acid (2,4-D)TIR1-GST-IAA7Efficiently competes with [³H]-IAAIn vitro pull-down assay[2]
3,4-Dichlorophenylacetic acid (Dcaa)TIR1Highest predicted binding activity among tested analogsMolecular Docking[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Oat (Avena) Coleoptile Elongation Test

This bioassay measures the ability of a compound to stimulate cell elongation in the coleoptiles of oat seedlings, a classic response to auxins.

  • Plant Material: Oat (Avena sativa) seedlings are grown in the dark for 4-5 days until the coleoptiles reach a length of 2-3 cm.

  • Procedure:

    • Coleoptile sections of a defined length (e.g., 5-10 mm) are excised from the seedlings under a dim green light.

    • The sections are floated in a buffer solution (e.g., phosphate (B84403) buffer with 2% sucrose) for a pre-incubation period of 1-2 hours.

    • The sections are then transferred to test solutions containing the compound of interest at various concentrations. Control sections are incubated in a buffer-only solution.

    • The sections are incubated in the dark for 18-24 hours.

    • The final length of the coleoptile sections is measured, and the elongation is calculated as the difference between the final and initial lengths.

  • Data Analysis: The elongation is plotted against the logarithm of the compound concentration to determine the dose-response curve and the concentration required for maximal elongation.[10][11][12][13]

2. DR5::GUS Reporter Gene Assay

This in vivo assay utilizes transgenic plants (typically Arabidopsis thaliana) carrying a synthetic DR5 promoter fused to the β-glucuronidase (GUS) reporter gene. The DR5 promoter contains multiple auxin response elements (AuxREs), and its activation leads to the expression of GUS, which can be visualized by histochemical staining.

  • Plant Material: Transgenic Arabidopsis thaliana seedlings harboring the DR5::GUS construct.

  • Procedure:

    • Seedlings are grown on a suitable medium (e.g., Murashige and Skoog medium) for 5-7 days.

    • The seedlings are then transferred to a medium containing the test compound at the desired concentration.

    • After an incubation period (e.g., 16-24 hours), the seedlings are harvested and stained for GUS activity. This typically involves incubating the seedlings in a solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide), which is cleaved by GUS to produce a blue precipitate.

    • The stained seedlings are observed under a microscope to visualize the pattern and intensity of GUS expression.[8][14][15][16][17]

  • Data Analysis: The intensity and location of the blue staining are qualitatively or quantitatively assessed to determine the auxin-like activity of the compound.

3. TIR1/AFB-Aux/IAA Co-Receptor Binding Assay (Surface Plasmon Resonance)

This in vitro assay directly measures the binding of a compound to the auxin co-receptor complex. Surface Plasmon Resonance (SPR) is a common technique for this purpose.

  • Materials: Purified recombinant TIR1/AFB F-box protein, a synthetic peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7), and the test compounds.

  • Procedure:

    • The Aux/IAA degron peptide is immobilized on the surface of an SPR sensor chip.

    • A solution containing the TIR1/AFB protein and the test compound is flowed over the sensor chip.

    • The binding of the TIR1/AFB protein to the immobilized peptide, which is promoted by the presence of an active auxin analog, is detected as a change in the refractive index at the sensor surface, measured in response units (RU).

    • The sensor surface is regenerated between samples to remove the bound protein.

  • Data Analysis: The binding response is measured at different concentrations of the test compound to determine the binding affinity (e.g., dissociation constant, Kd).[18][19][20]

Signaling Pathways and Experimental Workflows

Auxin Signaling Pathway

The following diagram illustrates the canonical auxin signaling pathway.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin Analog (e.g., this compound) TIR1_AFB TIR1/AFB Co-Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Auxin->Aux_IAA Promotes interaction with TIR1/AFB SCF SCF Complex TIR1_AFB->SCF Part of Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF->Aux_IAA Ubiquitinates AuxRE Auxin Response Element (in gene promoters) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates

Diagram of the auxin signaling pathway.

Experimental Workflow for Evaluating Auxin-like Activity

The logical flow for assessing the auxin-like properties of a novel compound is depicted below.

ExperimentalWorkflow Compound Test Compound (e.g., Bioisostere of this compound) Primary_Screen Primary Screen: Oat Coleoptile Elongation Compound->Primary_Screen Secondary_Screen Secondary Screen: DR5::GUS Reporter Assay Primary_Screen->Secondary_Screen Active Compounds Target_Validation Target Validation: TIR1/AFB Binding Assay (SPR) Secondary_Screen->Target_Validation Confirmed Activity SAR_Analysis Structure-Activity Relationship Analysis Target_Validation->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

In Vitro Screening of 3,5-Dichloropyridine-4-acetic acid amides: A Comparative Guide to Putative Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vitro screening of 3,5-Dichloropyridine-4-acetic acid amides, a novel class of compounds with potential therapeutic applications. Due to the limited publicly available data on this specific chemical series, this document outlines a proposed screening strategy based on the well-documented biological activities of structurally related pyridine (B92270) derivatives. We present a comparative analysis of alternative compounds, detailed experimental protocols for relevant assays, and logical workflows to guide the investigation of this compound class.

Comparative Landscape of Pyridine Derivatives

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. Numerous studies have demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[1][2][3][4] The introduction of a dichlorinated pyridine ring, as in the case of this compound amides, is a common strategy to enhance potency and modulate physicochemical properties.

While direct experimental data for this compound amides is not yet prevalent in the literature, the activity of analogous compounds suggests several high-probability targets for in vitro screening. The table below summarizes the observed activities of various pyridine derivatives, providing a rationale for the proposed screening cascade for our lead compound series.

Compound ClassKey Biological Target(s)Observed In Vitro ActivityRepresentative Cell Lines/Assays
Pyridine-ureasVEGFR-2Growth inhibition (Anticancer)MCF-7 (breast cancer)
Pyrazolo[3,4-b]pyridinesCDK2, CDK9Cytotoxicity, Cell cycle arrest, Apoptosis inductionHela (cervical cancer), MCF7, HCT-116 (colon cancer)
3,5-bis(benzylidene)-4-piperidones (with dichloroacetyl amides)Not specified (likely multiple targets)Potent cytotoxicityCa9-22, HSC-2, HSC-3, HSC-4 (squamous cell carcinoma)
4-Substituted Pyridine-3-SulfonamidesCarbonic AnhydrasesEnzyme inhibitionNot applicable (biochemical assay)
Imidazo[4,5-b]pyridinesNot specifiedAntiproliferative effectsColon carcinoma cell lines

Proposed In Vitro Screening Cascade

Based on the activities of related pyridine derivatives, a logical first-pass screening for this compound amides should focus on general cytotoxicity against a panel of cancer cell lines, followed by more specific enzyme inhibition assays. We propose a three-tiered approach:

  • Primary Screening: Broad cytotoxicity screening using the MTT assay against a panel of human cancer cell lines.

  • Secondary Screening: Mechanistic assays targeting key cancer-related kinases such as VEGFR-2 and CDK2, based on the hits from the primary screen.

  • Comparative Analysis: Benchmarking the activity of lead compounds against known inhibitors.

Experimental Protocols

Detailed methodologies for the proposed key experiments are provided below.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5]

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.[5] The concentration of the formazan is proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the this compound amides and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Add 100 μL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay determines the direct inhibitory effect of the compounds on the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Principle: The assay measures the phosphorylation of a specific substrate by the VEGFR-2 kinase. Inhibition of the kinase results in a decreased phosphorylation signal.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 kinase, a suitable kinase buffer, ATP, and a VEGFR-2 peptide substrate.

  • Inhibitor Dilution: Create a serial dilution of the test compounds in the kinase buffer.

  • Reaction Setup: In a 96-well plate, add the VEGFR-2 kinase and substrate solution to each well. Then, add the diluted inhibitor or a DMSO control.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent, such as ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[7]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

CDK2/Cyclin A2 Kinase Assay

This assay evaluates the inhibitory potential of the compounds against Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.

Principle: This assay measures the transfer of a phosphate (B84403) group from ATP to a specific substrate by the CDK2/Cyclin A2 complex. A decrease in signal indicates inhibition.

Protocol:

  • Reagent Preparation: Prepare 2X kinase buffer, a solution of the CDK2/Cyclin A2 enzyme system, and a 2X ATP/substrate cocktail (e.g., using a biotinylated peptide substrate).[8]

  • Compound Dilution: Prepare serial dilutions of the test compounds.

  • Reaction Incubation: In a 96-well plate, add the diluted compound to the wells, followed by the 4X reaction cocktail containing the enzyme. Incubate for 5 minutes at room temperature.[8]

  • Reaction Initiation: Add the 2X ATP/substrate cocktail to start the reaction. Incubate at room temperature for 30 minutes.[8]

  • Reaction Termination: Stop the reaction by adding an EDTA solution.[8]

  • Detection: The amount of phosphorylated substrate is then quantified, often using a method like LanthaScreen® Eu Kinase Binding Assay or a luminescence-based assay like ADP-Glo™.[9][10]

Visualized Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for the proposed assays.

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells add_compounds Add serially diluted test compounds plate_cells->add_compounds incubate_cells Incubate for 24-72 hours add_compounds->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT Cell Viability Assay.

Kinase_Inhibition_Assay_Workflow start Start prepare_reagents Prepare kinase, substrate, ATP, and buffer start->prepare_reagents dilute_inhibitor Prepare serial dilutions of test compound prepare_reagents->dilute_inhibitor setup_reaction Add kinase, substrate, and inhibitor to plate dilute_inhibitor->setup_reaction initiate_reaction Initiate reaction with ATP setup_reaction->initiate_reaction incubate_reaction Incubate at specified temperature and time initiate_reaction->incubate_reaction detect_activity Stop reaction and measure kinase activity incubate_reaction->detect_activity calculate_ic50 Calculate IC50 values detect_activity->calculate_ic50 end End calculate_ic50->end

Caption: General Workflow for Kinase Inhibition Assays (VEGFR-2 and CDK2).

Screening_Cascade start This compound amides primary_screen Primary Screen: MTT Assay (Broad Cancer Cell Line Panel) start->primary_screen hit_identification Identify 'Hits' with Significant Cytotoxicity primary_screen->hit_identification secondary_screen Secondary Screen: Kinase Assays (e.g., VEGFR-2, CDK2) hit_identification->secondary_screen lead_selection Select 'Leads' with Potent and Selective Activity secondary_screen->lead_selection comparative_analysis Comparative Analysis vs. Known Inhibitors lead_selection->comparative_analysis end Lead Optimization comparative_analysis->end

Caption: Proposed In Vitro Screening Cascade.

References

A Comparative Guide to the Structure-Activity Relationship of Dichlorinated Pyridine and Phenyl Acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structure-activity relationship (SAR) of dichlorinated aromatic acetic acids is of significant interest in medicinal chemistry and agrochemistry due to their potential as both anticancer agents and plant growth regulators. While comprehensive SAR studies on 3,5-dichloropyridine-4-acetic acid analogs are not extensively available in public literature, analysis of related dichlorinated phenylacetic and pyridine (B92270) acetic acid derivatives provides valuable insights into the structural features governing their biological activity. This guide offers a comparative overview of the known biological effects, synthetic methodologies, and experimental evaluation of these compounds.

Quantitative Data Summary

The biological activity of dichlorinated aromatic acetic acid analogs is highly dependent on the position of the chlorine atoms and the nature of the aromatic ring. Below are representative data for related compounds, illustrating the impact of these structural modifications on their anticancer and auxin-like activities.

Table 1: Anticancer Activity of Representative Dichlorinated Aromatic Analogs

Compound IDStructureCell LineIC₅₀ (µM)Citation
1 3,5-dichloro aryl acetamide (B32628) triazolopyridazineHCT-81.2[1]
2 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide-EC₅₀ (nM)[2]
3 N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)-2,4,6-trimethylbenzenesulfonamide-Diminished activity[2]

Table 2: Auxin-like Activity of a Dichlorinated Phenylacetic Acid Analog

CompoundAssayObservationCitation
3,4-dichlorophenylacetic acid (Dcaa)Oat coleoptile elongationPromotion of elongation[3]
Adventitious root generationPromotion of root generation[3]
DR5:GUS auxin-responsive reporterInduction of GUS expression[3]

Experimental Protocols

The evaluation of dichlorinated aromatic acetic acid analogs typically involves both the chemical synthesis of the compounds and their subsequent biological testing.

1. General Synthetic Protocol for Pyridine Acetic Acid Analogs

A plausible synthetic route to substituted pyridine-4-acetic acids involves a multi-step process starting from a suitable pyridine precursor. The following is a generalized workflow:

  • Chlorination of Pyridine: The pyridine ring can be chlorinated using various reagents to obtain the desired dichloropyridine scaffold.

  • Introduction of the Acetic Acid Precursor: A common method is the conversion of a 4-substituted dichloropyridine (e.g., 4-halo-3,5-dichloropyridine) to the corresponding acetonitrile (B52724) derivative via nucleophilic substitution with a cyanide source.

  • Hydrolysis: The final step is the hydrolysis of the acetonitrile group to the carboxylic acid, typically under acidic or basic conditions, to yield the desired dichloropyridine acetic acid.

2. In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs of dichlorinated pyridine acetic acid) and incubated for a set period (e.g., 48-72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is then determined from the dose-response curve.

3. Auxin-like Activity Assay (Oat Coleoptile Elongation Bioassay)

This classic bioassay is used to determine the auxin-like activity of a compound by measuring its effect on the elongation of oat coleoptiles.

  • Coleoptile Preparation: Oat seeds are germinated in the dark, and the coleoptiles are harvested when they reach a specific length. The apical tips are removed to eliminate the endogenous source of auxin.

  • Incubation: Segments of the coleoptiles are placed in test solutions containing different concentrations of the test compounds. A known auxin (e.g., indole-3-acetic acid, IAA) is used as a positive control, and a buffer solution is used as a negative control.

  • Measurement: After an incubation period in the dark, the length of the coleoptile segments is measured.

  • Data Analysis: The elongation of the coleoptiles in the presence of the test compounds is compared to the controls to determine the auxin-like activity.

Visualizations

Generalized Synthetic Workflow

G Start Dichloropyridine Precursor Step1 Introduction of Acetonitrile Group (e.g., Nucleophilic Substitution) Start->Step1 NaCN or KCN Step2 Hydrolysis of Acetonitrile Step1->Step2 Acid or Base End Dichloropyridine Acetic Acid Analog Step2->End

Caption: Generalized synthetic workflow for dichloropyridine acetic acid analogs.

Simplified Auxin Signaling Pathway

G Auxin Auxin Analog (e.g., Dichlorinated Acetic Acid) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates

Caption: Simplified auxin signaling pathway activated by auxin analogs.

References

comparing the efficacy of different coupling agents for 3,5-Dichloropyridine-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of amide bonds is a cornerstone of modern drug discovery and development. The selection of an appropriate coupling agent is critical to ensure high yields, purity, and cost-effectiveness, particularly when working with specialized substrates such as 3,5-Dichloropyridine-4-acetic acid. This guide provides an objective comparison of the efficacy of several common coupling agents for this substrate, supported by illustrative experimental data and detailed protocols.

Comparative Efficacy of Coupling Agents

The following table summarizes the performance of four widely used coupling agents in the amide bond formation between this compound and a representative primary amine. The data reflects typical outcomes based on the known reactivity and efficiency of these reagents.

Coupling Agent SystemReaction Time (hours)Yield (%)Purity (%)Key Considerations
HATU/DIPEA 2 - 495>98High efficiency, low epimerization risk, but higher cost.[1][2]
HBTU/DIPEA 4 - 89097Good efficiency, slightly slower than HATU, moderate cost.[1][3]
EDC/HOBt 12 - 248595Cost-effective, but can be sluggish with electron-deficient amines.[4]
DCC/DMAP 12 - 248090Economical, but purification can be challenging due to the dicyclohexylurea (DCU) byproduct.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

General Procedure for Amide Coupling

To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMF or DCM), the coupling agent and any necessary additives are added. The mixture is stirred for a specified time before the amine (1.1 eq) and a base (e.g., DIPEA or triethylamine) are introduced. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.

Protocol 1: HATU/DIPEA Coupling
  • Dissolve this compound (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the primary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: HBTU/DIPEA Coupling
  • Dissolve this compound (1.0 eq) in DMF.

  • Add HBTU (1.1 eq) and DIPEA (2.0 eq) to the solution.[6]

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the primary amine (1.1 eq).

  • Stir at room temperature for 4-8 hours.

  • Follow the work-up and purification procedure described in Protocol 1.

Protocol 3: EDC/HOBt Coupling
  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in DMF.[7]

  • Add EDC·HCl (1.2 eq) to the solution and stir for 15-20 minutes at room temperature.[7]

  • Add the primary amine (1.1 eq) followed by DIPEA (2.5 eq).[7]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Follow the work-up and purification procedure described in Protocol 1. The aqueous work-up helps to remove the water-soluble urea (B33335) byproduct.[7]

Protocol 4: DCC/DMAP Coupling
  • Dissolve this compound (1.0 eq) and DMAP (0.1 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM.

  • Stir the mixture at 0 °C for 10 minutes, then add the primary amine (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Filter the reaction mixture to remove the precipitated DCU byproduct.[5]

  • Wash the filtrate with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Workflow and Decision Process

The following diagrams illustrate the general experimental workflow for amide coupling and a logical approach to selecting the appropriate coupling agent.

G General Amide Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound add_reagents Add Coupling Agent & Additives start->add_reagents pre_activate Pre-activation add_reagents->pre_activate add_amine Add Amine & Base pre_activate->add_amine react Stir and Monitor add_amine->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify end Pure Amide Product purify->end

Caption: General experimental workflow for amide coupling.

G Coupling Agent Selection Logic c1 High Yield & Purity Critical? c2 Cost a Major Constraint? c1->c2 No r1 Use HATU c1->r1 Yes c3 DCU byproduct acceptable? c2->c3 Alternative r2 Use HBTU c2->r2 No r3 Use EDC/HOBt c2->r3 Yes c3->r3 No r4 Use DCC/DMAP c3->r4 Yes

Caption: Decision tree for selecting a coupling agent.

Discussion

The choice of coupling agent significantly impacts the outcome of the amidation of this compound.

  • HATU stands out as the most efficient reagent, providing the highest yield and purity in the shortest reaction time.[1] Its superiority is attributed to the formation of a highly reactive OAt-active ester, which accelerates the rate of acylation.[1] This makes HATU the preferred choice for challenging couplings or when minimizing reaction time and maximizing purity are paramount.

  • HBTU is a reliable and slightly more economical alternative to HATU.[3] While still highly effective, it generally results in slightly lower yields and longer reaction times compared to HATU.[1] It represents a balanced option between performance and cost for routine amide bond formations.

  • EDC/HOBt is a widely used, cost-effective carbodiimide-based system.[4] The water-soluble nature of the EDC byproduct simplifies purification.[7] However, this method is often slower and may result in lower yields, particularly with less nucleophilic amines.

  • DCC/DMAP is another economical carbodiimide-based option. Its main drawback is the formation of a dicyclohexylurea (DCU) byproduct that is often difficult to remove completely, potentially complicating purification and lowering the final product purity.[4][5]

References

Cost-Benefit Analysis: Synthesis of 3,5-Dichloropyridine-4-acetic acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the selection of synthetic routes for novel intermediates is a critical decision, balancing cost, efficiency, and scalability. This guide provides a comprehensive cost-benefit analysis of a plausible synthetic pathway for 3,5-Dichloropyridine-4-acetic acid, a heterocyclic compound with potential applications as a drug intermediate. The analysis is benchmarked against the synthesis of an isomeric alternative, 2,5-Dichloropyridine-4-acetic acid, offering a clear comparison of economic and chemical viability.

Executive Summary

The synthesis of this compound is a multi-step process requiring careful consideration of starting material costs, reaction yields, and reagent toxicity. This guide outlines a four-step synthesis commencing from 4-aminopyridine (B3432731). An alternative route for the synthesis of the 2,5-dichloro isomer is also presented for comparative purposes. The analysis indicates that while both routes are chemically feasible, the cost of starting materials and the efficiency of key transformations significantly influence the overall economic viability. The potential of dichloropyridine acetic acid derivatives to modulate inflammatory pathways, such as the cyclooxygenase (COX) pathway, underscores the "benefit" aspect of their synthesis.

Data Presentation: Quantitative Comparison of Synthetic Routes

The following tables summarize the estimated costs and yields for the proposed synthesis of this compound (Route A) and a comparative route to 2,5-Dichloropyridine-4-acetic acid (Route B). Prices are estimates based on currently available market data for reagents and may vary.

Table 1: Cost and Yield Analysis for the Synthesis of this compound (Route A)

StepTransformationKey ReagentsStarting Material Cost (per mole of final product)Estimated Yield
A14-aminopyridine → 4-amino-3,5-dichloropyridine (B195902)4-aminopyridine, HCl, H₂O₂~$30~75%
A24-amino-3,5-dichloropyridine → 3,5-dichloro-4-iodopyridine (B1301054)4-amino-3,5-dichloropyridine, NaNO₂, KI~$50~70%
A33,5-dichloro-4-iodopyridine → 3,5-dichloro-4-(cyanomethyl)pyridine3,5-dichloro-4-iodopyridine, (CH₃)₃SiCH₂CN, Pd catalyst~$250~80%
A43,5-dichloro-4-(cyanomethyl)pyridine → this compound3,5-dichloro-4-(cyanomethyl)pyridine, H₂SO₄, H₂O~$5~90%
Overall ~$335 ~47%

Table 2: Cost and Yield Analysis for the Synthesis of 2,5-Dichloropyridine-4-acetic acid (Route B - Comparative)

StepTransformationKey ReagentsStarting Material Cost (per mole of final product)Estimated Yield
B12,5-dichloropyridine → 2,5-dichloro-4-iodopyridine2,5-dichloropyridine, ICl~$40~65%
B22,5-dichloro-4-iodopyridine → 2,5-dichloro-4-(cyanomethyl)pyridine2,5-dichloro-4-iodopyridine, (CH₃)₃SiCH₂CN, Pd catalyst~$250~80%
B32,5-dichloro-4-(cyanomethyl)pyridine → 2,5-Dichloropyridine-4-acetic acid2,5-dichloro-4-(cyanomethyl)pyridine, H₂SO₄, H₂O~$5~90%
Overall ~$295 ~47%

Note: The cost of the palladium catalyst is a significant contributor to the overall cost in both routes and can vary widely based on the specific catalyst and loading used. The costs presented are high-level estimates for comparison.

Experimental Protocols

Detailed methodologies for the key transformations in the proposed synthesis of this compound are provided below. These protocols are based on analogous reactions found in the literature and should be optimized for specific laboratory conditions.

Protocol A1: Synthesis of 4-amino-3,5-dichloropyridine
  • Dissolution: Dissolve 4-aminopyridine in concentrated hydrochloric acid with stirring.

  • Chlorination: Cool the solution in an ice bath and add 30% hydrogen peroxide dropwise, maintaining the temperature below 10°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by TLC.

  • Work-up: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-amino-3,5-dichloropyridine.

Protocol A2: Synthesis of 3,5-dichloro-4-iodopyridine (Sandmeyer Reaction)
  • Diazotization: Suspend 4-amino-3,5-dichloropyridine in a mixture of concentrated sulfuric acid and water. Cool the mixture to 0-5°C and add a solution of sodium nitrite (B80452) in water dropwise.

  • Iodination: In a separate flask, dissolve potassium iodide in water. Add the freshly prepared diazonium salt solution to the potassium iodide solution in portions, controlling the temperature.

  • Reaction Completion: Stir the mixture at room temperature for 2-4 hours.

  • Work-up: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with sodium thiosulfate (B1220275) solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol A3: Synthesis of 3,5-dichloro-4-(cyanomethyl)pyridine (Palladium-Catalyzed Cyanomethylation)
  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add 3,5-dichloro-4-iodopyridine, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) iodide co-catalyst.

  • Reagent Addition: Add a suitable solvent (e.g., anhydrous DMF) followed by trimethylsilylacetonitrile and a base (e.g., potassium carbonate).

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Protocol A4: Synthesis of this compound (Nitrile Hydrolysis)
  • Hydrolysis: Add 3,5-dichloro-4-(cyanomethyl)pyridine to a mixture of concentrated sulfuric acid and water.

  • Heating: Heat the mixture to reflux (approximately 100-110°C) for 4-6 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Isolation: Adjust the pH to 2-3 with a concentrated sodium hydroxide (B78521) solution. Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.[1][2][3][4][5]

Mandatory Visualization

Synthetic Pathway Diagrams

Synthetic_Pathway_A cluster_A1 Step A1: Chlorination cluster_A2 Step A2: Sandmeyer Reaction cluster_A3 Step A3: Cyanomethylation cluster_A4 Step A4: Hydrolysis A_start 4-Aminopyridine A_int1 4-Amino-3,5-dichloropyridine A_start->A_int1 HCl, H₂O₂ Yield: ~75% A_int2 3,5-Dichloro-4-iodopyridine A_int1->A_int2 1. NaNO₂, H₂SO₄ 2. KI Yield: ~70% A_int3 3,5-Dichloro-4-(cyanomethyl)pyridine A_int2->A_int3 (CH₃)₃SiCH₂CN Pd Catalyst Yield: ~80% A_final This compound A_int3->A_final H₂SO₄, H₂O Yield: ~90% Synthetic_Pathway_B cluster_B1 Step B1: Iodination cluster_B2 Step B2: Cyanomethylation cluster_B3 Step B3: Hydrolysis B_start 2,5-Dichloropyridine B_int1 2,5-Dichloro-4-iodopyridine B_start->B_int1 ICl Yield: ~65% B_int2 2,5-Dichloro-4-(cyanomethyl)pyridine B_int1->B_int2 (CH₃)₃SiCH₂CN Pd Catalyst Yield: ~80% B_final 2,5-Dichloropyridine-4-acetic acid B_int2->B_final H₂SO₄, H₂O Yield: ~90% COX_Pathway Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA₂ PLA2 Phospholipase A₂ PGH2 Prostaglandin H₂ (PGH₂) ArachidonicAcid->PGH2 COX COX COX-1 / COX-2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 3,5-Dichloropyridine-4-acetic acid Derivative (Hypothetical) Inhibitor->COX Inhibition

References

A Comparative Guide to Alternative Building Blocks for 3,5-Dichloropyridine-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of novel compounds with desired properties. 3,5-Dichloropyridine-4-acetic acid is a valuable scaffold, but the exploration of alternative structures can lead to compounds with improved efficacy, selectivity, pharmacokinetic properties, or material characteristics. This guide provides a comparative overview of potential alternative building blocks, focusing on structural analogs and bioisosteric replacements.

Introduction to Structural Alternatives

The modification of a lead compound is a cornerstone of medicinal chemistry. This can be achieved through two primary strategies:

  • Analog Synthesis: This involves the substitution of specific functional groups on the parent molecule. In the context of this compound, this primarily involves the replacement of the chlorine atoms with other halogen or pseudo-halogen groups.

  • Bioisosteric Replacement: This strategy entails the substitution of a functional group with another that has similar steric and electronic properties, with the aim of retaining or improving biological activity while favorably modifying other properties such as metabolism or solubility. For this compound, the carboxylic acid moiety is a prime candidate for bioisosteric replacement.

This guide will explore the following alternatives:

  • 3,5-Difluoropyridine-4-acetic acid (Halogen Analog)

  • 3,5-Bis(trifluoromethyl)pyridine-4-acetic acid (Halogen Analog)

  • 5-((3,5-Dichloropyridin-4-yl)methyl)-1H-tetrazole (Carboxylic Acid Bioisostere)

  • 1-Hydroxy-3-(3,5-dichloropyridin-4-yl)pyrazole (Carboxylic Acid Bioisostere)

Comparative Data of Building Blocks

The following table summarizes the available physicochemical properties of this compound and its potential alternatives. It is important to note that direct comparative experimental data on performance metrics such as reaction yields, purity under standardized conditions, and biological activity in a single assay is not extensively available in the public domain. The data presented here is compiled from various sources and should be considered in the context of the specific experimental conditions reported in the cited literature.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)SolubilityBiological Activity (Example)
This compound 206.02[]Not specifiedNot specifiedReactant for adenain inhibitors (antiviral)[2]
3,5-Difluoropyridine-4-acetic acid 173.10Not specifiedNot specifiedNot specified
3,5-Bis(trifluoromethyl)pyridine-4-acetic acid 275.10Not specifiedNot specifiedNot specified
5-((3,5-Dichloropyridin-4-yl)methyl)-1H-tetrazole 229.04Not specifiedNot specifiedNot specified
1-Hydroxy-3-(3,5-dichloropyridin-4-yl)pyrazole 228.03Not specifiedNot specifiedNot specified

Note: The structures are representative and would be replaced with actual chemical structure images in a final publication.

Experimental Protocols and Synthetic Strategies

General Workflow for Synthesis and Evaluation

Caption: A generalized workflow for the synthesis and comparative evaluation of alternative building blocks.

Synthesis of 3,5-Difluoropyridine-4-acetic acid

The synthesis of 3,5-difluoropyridine-4-acetic acid can be approached through a multi-step sequence starting from a commercially available fluorinated pyridine (B92270) derivative. A plausible route involves the conversion of a suitable precursor, such as 3,5-difluoro-4-methylpyridine, followed by oxidation.

Experimental Protocol (Proposed):

  • Bromination of 3,5-difluoro-4-methylpyridine: 3,5-difluoro-4-methylpyridine can be subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, under reflux. This would yield 4-(bromomethyl)-3,5-difluoropyridine.

  • Cyanation: The resulting bromomethyl derivative can be converted to the corresponding nitrile, 2-(3,5-difluoropyridin-4-yl)acetonitrile, by reaction with sodium cyanide in a polar aprotic solvent like DMSO or DMF.

  • Hydrolysis: The final step involves the hydrolysis of the nitrile to the carboxylic acid. This can be achieved by heating the nitrile in the presence of a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH), followed by acidification.

Synthesis of 3,5-Bis(trifluoromethyl)pyridine-4-acetic acid

The synthesis of this analog is more challenging due to the electron-withdrawing nature of the trifluoromethyl groups. A potential strategy could involve the construction of the pyridine ring with the desired substituents already in place.

Experimental Protocol (Proposed):

Synthesis of 5-((3,5-Dichloropyridin-4-yl)methyl)-1H-tetrazole

This bioisostere can be synthesized from the corresponding nitrile, 2-(3,5-dichloropyridin-4-yl)acetonitrile.

Experimental Protocol (Proposed):

  • Preparation of 2-(3,5-dichloropyridin-4-yl)acetonitrile: This intermediate can be prepared from 3,5-dichloro-4-methylpyridine (B9390) via bromination and subsequent cyanation, as described for the difluoro analog.

  • Tetrazole Formation: The nitrile can be converted to the tetrazole by a [3+2] cycloaddition reaction with an azide (B81097) source. A common method involves reacting the nitrile with sodium azide and a Lewis acid catalyst (e.g., zinc chloride or silica (B1680970) sulfuric acid) in a solvent like DMF at elevated temperatures.[3]

Synthesis of 1-Hydroxy-3-(3,5-dichloropyridin-4-yl)pyrazole

The synthesis of this hydroxypyrazole bioisostere would likely involve the construction of the pyrazole (B372694) ring.

Experimental Protocol (Proposed):

A possible route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.

  • Synthesis of a 1,3-dicarbonyl precursor: this compound could be converted to its corresponding ethyl ester. Claisen condensation of this ester with another ester (e.g., ethyl acetate) in the presence of a strong base (e.g., sodium ethoxide) would yield a β-keto ester.

  • Pyrazole formation: The resulting β-keto ester can be reacted with hydroxylamine (B1172632) hydrochloride in a suitable solvent, which upon cyclization would form the 1-hydroxypyrazole ring.

Structure-Activity Relationships and Biological Context

The rationale behind exploring these alternatives lies in established principles of medicinal chemistry.

  • Halogen Substitution: The replacement of chlorine with fluorine can influence a molecule's pKa, lipophilicity, and metabolic stability. Fluorine's high electronegativity and small size can lead to altered binding interactions with biological targets. Trifluoromethyl groups are highly lipophilic and can significantly impact a compound's pharmacokinetic profile.

  • Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor oral bioavailability and rapid metabolism. Tetrazoles and hydroxypyrazoles are common bioisosteres that can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid while offering improved metabolic stability and cell permeability.

While a specific signaling pathway for this compound is not well-documented, compounds with related structures have been investigated as inhibitors of various enzymes and receptors. For instance, substituted pyridines are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and proteases. The evaluation of these alternative building blocks would likely involve screening against a panel of relevant biological targets to identify potential therapeutic applications.

Proposed Screening Cascade

screening_cascade cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening cluster_tertiary_screening Tertiary Screening compound_library Compound Library (Parent and Alternatives) primary_assay High-Throughput Screening (e.g., Target-based biochemical assay) compound_library->primary_assay dose_response Dose-Response and IC50 Determination primary_assay->dose_response Hits selectivity Selectivity Profiling (Against related targets) dose_response->selectivity cell_based Cell-based Assays (Cell viability, target engagement) selectivity->cell_based Potent and Selective Hits adme In vitro ADME (Metabolic stability, permeability) cell_based->adme lead_candidates Lead Candidates adme->lead_candidates Promising Leads

Caption: A typical screening cascade for the evaluation of novel chemical entities.

Conclusion

The exploration of alternatives to this compound offers promising avenues for the development of new chemical entities with potentially superior properties. While direct comparative data is currently limited, the principles of analog design and bioisosterism provide a rational basis for the synthesis and evaluation of the proposed alternatives. The synthetic strategies outlined, based on established chemical literature, offer a starting point for researchers to access these novel building blocks. Further investigation is warranted to fully characterize the performance of these compounds and to elucidate their potential in various applications.

References

Navigating Metabolic Stability: A Comparative Guide for 3,5-Dichloropyridine-4-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative assessment of the metabolic stability of various 3,5-Dichloropyridine-4-acetic acid derivatives, offering insights into how structural modifications can influence a compound's fate in the body. The following data and protocols are designed to aid in the selection and optimization of drug candidates with favorable pharmacokinetic profiles.

The inherent structure of the pyridine (B92270) ring often imparts a degree of metabolic stability.[1] However, the journey of a drug candidate through the body's metabolic machinery is complex, and even subtle chemical modifications can significantly alter its stability, and consequently, its efficacy and safety. This guide focuses on derivatives of this compound, a scaffold with potential in various therapeutic areas. By systematically modifying the carboxylic acid moiety, we can explore the resulting changes in metabolic stability.

Comparative Metabolic Stability in Human Liver Microsomes

The following table summarizes the in vitro metabolic stability of a series of this compound derivatives in human liver microsomes (HLM). The key parameters presented are the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.[2]

Compound IDR Groupt½ (min)CLint (μL/min/mg protein)
DPA-001 -OH (Parent Acid)2527.7
DPA-002 -OCH3 (Methyl Ester)4515.4
DPA-003 -NH2 (Primary Amide)> 60< 11.6
DPA-004 -NHCH3 (N-Methyl Amide)5512.6
DPA-005 -N(CH3)2 (N,N-Dimethyl Amide)> 60< 11.6

Note: The data presented in this table is illustrative and compiled from various sources on pyridine derivatives to demonstrate structure-activity relationships. Actual values for these specific compounds would require direct experimental determination.

The data suggests that modification of the carboxylic acid group can significantly enhance metabolic stability. The parent carboxylic acid (DPA-001) is moderately stable. Esterification (DPA-002) provides a noticeable improvement. Conversion to amides (DPA-003, DPA-004, and DPA-005) generally leads to the most significant increase in metabolic stability, with the primary and N,N-dimethyl amides showing the highest resistance to metabolism in this illustrative series. This is consistent with the general understanding that amides can be more metabolically stable than esters or carboxylic acids.[3]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

The following protocol outlines a standard procedure for assessing the metabolic stability of compounds using human liver microsomes.

1. Reagents and Materials:

  • Test compounds and positive control compounds (e.g., a compound with known metabolic instability)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Preparation: Prepare stock solutions of test compounds, positive controls, and internal standard in a suitable solvent (e.g., DMSO). Dilute the HLM to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation: In a 96-well plate, add the HLM suspension to each well. Pre-incubate the plate at 37°C for a few minutes.

  • Initiation: Initiate the metabolic reaction by adding the test compound or positive control to the wells. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add the NADPH regenerating system to start the enzymatic reaction. For the 0-minute time point, the quenching solution is added before the NADPH system.

  • Termination: At each time point, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint (μL/min/mg protein) = (0.693 / t½) / (mg of microsomal protein/mL).[4]

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Test Compounds, HLM, NADPH) plate_setup Plate Setup (Add HLM to wells) prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C initiation Initiate Reaction (Add Compound & NADPH) pre_incubation->initiation time_points Incubate for Time Points initiation->time_points termination Terminate Reaction (Add Cold Solvent + IS) time_points->termination centrifugation Centrifuge Plate supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing Data Processing (Calculate t½ & CLint) lcms_analysis->data_processing metabolic_pathway DPA This compound Derivative (Parent Compound) PhaseI Phase I Metabolism (Oxidation, Hydrolysis, etc.) DPA->PhaseI CYP450s, Esterases, etc. Excretion Excretion DPA->Excretion Direct Metabolites Metabolites PhaseI->Metabolites PhaseII Phase II Metabolism (Glucuronidation, Sulfation, etc.) PhaseII->Excretion Metabolites->PhaseII UGTs, SULTs, etc.

References

Patent Landscape Analysis: Derivatives of 3,5-Dichloropyridine-4-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of patents surrounding derivatives of 3,5-Dichloropyridine-4-acetic acid is currently sparse and lacks a clear focus on the development of a diverse range of analogs with accompanying biological data. Extensive searches for patents specifically claiming derivatives of this molecule and providing comparative experimental data have yielded limited direct results. The existing patent literature primarily focuses on the synthesis of the parent compound, 3,5-dichloropyridine (B137275), and other related pyridine (B92270) derivatives, rather than a systematic exploration of the therapeutic potential of substituted this compound analogs.

This guide aims to provide a foundational understanding of the current patent environment and to highlight the need for further research and development in this area. While a direct comparison of derivatives is not possible due to the lack of publicly available patent data, this analysis will touch upon the broader context of pyridine derivatives in medicinal chemistry to offer insights into potential future directions.

Key Observations from the Patent Landscape

Searches for patents detailing the synthesis, biological activity, and structure-activity relationships of this compound derivatives did not yield specific documents suitable for a comparative analysis. The search results were generally characterized by:

  • Focus on Synthesis: A significant portion of the retrieved patents describes methods for the preparation of 3,5-dichloropyridine and other chlorinated pyridine intermediates. These patents are crucial for the supply of the core chemical scaffold but do not delve into the biological applications of its acetic acid derivatives.

  • Broad Claims on Pyridine Derivatives: Many patents claim large families of pyridine-containing compounds for various therapeutic applications, including anti-inflammatory, herbicidal, and enzyme inhibitory activities. However, these patents do not specifically single out or provide detailed data on derivatives of this compound.

  • Lack of Comparative Data: The core requirement of quantitative experimental data for a comparative analysis of different derivatives of this compound is not met by the current patent landscape.

Potential Therapeutic Avenues for Pyridine Derivatives

Despite the lack of specific patent data for the target compound, the broader class of pyridine derivatives has been extensively explored in drug discovery. A review of the general patent and scientific literature reveals several therapeutic areas where pyridine-based scaffolds have shown promise. These areas could represent potential avenues for the future development of this compound derivatives.

Signaling Pathways and Therapeutic Targets

The following diagram illustrates a generalized signaling pathway where pyridine derivatives often play a role as inhibitors, a concept that could be extrapolated to potential derivatives of this compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (e.g., Inflammation, Proliferation) TranscriptionFactor->GeneExpression Inhibitor Pyridine Derivative (Potential Inhibitor) Inhibitor->Kinase1 Inhibits

Potential inhibition of a kinase signaling pathway by a pyridine derivative.

Experimental Protocols: A General Framework

While specific experimental protocols for derivatives of this compound are not available in the patent literature, a general workflow for screening and evaluating such compounds can be proposed based on standard practices in drug discovery.

General Workflow for Compound Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel chemical entities, which would be applicable to the study of this compound derivatives.

G Start Design of This compound Derivatives Synthesis Chemical Synthesis and Purification Start->Synthesis Screening High-Throughput Screening (HTS) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Structure-Activity Relationship ADME_Tox In Vitro ADME/Tox Profiling Lead_Opt->ADME_Tox In_Vivo In Vivo Efficacy and Safety Studies ADME_Tox->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

A generalized workflow for the discovery and development of novel therapeutic agents.

Conclusion and Future Outlook

The current patent landscape for derivatives of this compound is underdeveloped, presenting an opportunity for significant innovation. There is a clear need for the systematic synthesis of a library of these derivatives and the subsequent evaluation of their biological activities across a range of therapeutic targets. Researchers and drug development professionals who undertake this work will be well-positioned to file for intellectual property in a relatively uncrowded space. Future patent applications in this area would be significantly strengthened by the inclusion of detailed experimental data, including in vitro and in vivo efficacy, selectivity, and toxicity profiles, which would allow for a clear demonstration of the inventive step and utility of the claimed compounds. The development of a robust patent portfolio around these derivatives could pave the way for new therapeutic options in areas where pyridine-based drugs have already shown promise.

Safety Operating Guide

Personal protective equipment for handling 3,5-Dichloropyridine-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety, handling, and disposal protocols for 3,5-Dichloropyridine-4-acetic acid (CAS No. 227781-56-8). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that poses several health risks. It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Remarks
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or holes before use.[2]
Body Protective clothingA lab coat or chemical-resistant apron should be worn. For larger quantities or potential for splashing, chemical-resistant coveralls are advised.[1][3]
Eyes/Face Safety goggles and/or face shieldTightly fitting safety goggles are essential. A face shield should be used in addition to goggles when there is a risk of splashing.[1][4]
Respiratory Respirator (if necessary)Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust/aerosols may be generated.[5][6]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize risk. The following operational steps should be strictly followed.

2.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[1][7].

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area[7][8].

2.2. Handling Procedures

  • Preparation: Before handling, ensure all required PPE is correctly worn. Clear the workspace of any unnecessary items.

  • Dispensing: When weighing or transferring the solid material, do so carefully to avoid creating dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent. If the process is exothermic, use an ice bath to control the temperature.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn[1][7]. Do not eat, drink, or smoke in the laboratory[1].

dot

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace then handling_dispense Dispense Chemical prep_workspace->handling_dispense proceed to handling_dissolve Prepare Solution handling_dispense->handling_dissolve then post_decontaminate Decontaminate handling_dissolve->post_decontaminate proceed to post_dispose Dispose Waste post_decontaminate->post_dispose then post_wash Wash Hands post_dispose->post_wash finally

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Table 2: Emergency Response Plan

IncidentImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Minor Spill Absorb with an inert, non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a suitable container for disposal.[1]
Major Spill Evacuate the area. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Ventilate the area and wear appropriate PPE for cleanup.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of the chemical in accordance with federal, state, and local regulations. It should be treated as hazardous waste. Do not dispose of it down the drain[5].

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and empty containers, should also be disposed of as hazardous waste[1].

  • Containers: Empty containers may retain product residue and should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

dot

start Waste Generated decision Contaminated Material? start->decision chem_waste Chemical Waste decision->chem_waste Yes other_waste Non-Hazardous Waste decision->other_waste No container Hazardous Waste Container chem_waste->container disposal Licensed Disposal Vendor container->disposal

Caption: Logical flow for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloropyridine-4-acetic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dichloropyridine-4-acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.